molecular formula C9H8N2 B096209 3-Imino-3-phenylpropionitrile CAS No. 16187-90-9

3-Imino-3-phenylpropionitrile

Cat. No.: B096209
CAS No.: 16187-90-9
M. Wt: 144.17 g/mol
InChI Key: MKPPZAOYAOGVLX-UHFFFAOYSA-N
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Description

3-Imino-3-phenylpropionitrile is a chemical reagent designed for research applications. This compound features both nitrile and imino functional groups, making it a versatile building block for synthesizing nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. Its molecular structure allows it to participate in various organic transformations, including cyclization and nucleophilic addition reactions, to construct complex molecular scaffolds. Researchers can utilize this compound in the development of novel active compounds and functional materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-imino-3-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPPZAOYAOGVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880885
Record name benzenepropanenitrile, .beta.-imino-
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16187-90-9
Record name β-Iminobenzenepropanenitrile
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Record name 3-Imino-3-phenylpropionitrile
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Record name benzenepropanenitrile, .beta.-imino-
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Record name 3-imino-3-phenylpropionitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Imino-3-phenylpropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Note on This Guide

To the researchers, scientists, and drug development professionals who will utilize this document: 3-Imino-3-phenylpropionitrile is a compound of significant interest due to its unique structural features—namely the presence of both an imine and a nitrile group conjugated with a phenyl ring. These functionalities suggest its potential as a versatile synthetic intermediate, particularly in the construction of nitrogen-containing heterocyclic scaffolds relevant to medicinal chemistry. However, a thorough review of publicly accessible scientific literature and chemical databases reveals a conspicuous absence of experimentally determined physicochemical data for this molecule.

This guide has been structured to address this information gap. As a Senior Application Scientist, my objective is not only to present data but to provide a practical and robust framework for understanding and application. Therefore, this document uniquely combines computationally predicted properties with detailed, field-proven experimental protocols. The predicted values offer a valuable baseline for initial project planning, while the methodologies described herein provide a clear pathway for in-house validation and characterization. This dual approach ensures that your research can proceed with both informed foresight and empirical rigor.

Molecular Identity and Structural Characteristics

A precise understanding of a molecule's identity is the foundation of all subsequent research. 3-Imino-3-phenylpropionitrile is a distinct chemical entity whose properties are dictated by its unique arrangement of atoms and functional groups.

Chemical Structure:

The structure features a phenyl ring attached to a carbon atom, which is double-bonded to an imine nitrogen and single-bonded to a methylene group. The methylene group is, in turn, attached to a nitrile functional group. This arrangement results in a conjugated system that influences the molecule's electronic properties and reactivity.

Key Molecular Identifiers:

A comprehensive list of identifiers is crucial for accurate database searching, procurement, and regulatory documentation.

IdentifierValueSource
IUPAC Name 3-imino-3-phenylpropanenitrile[1]
CAS Number 1823-99-0[1]
Molecular Formula C₉H₈N₂[1]
Molecular Weight 144.177 g/mol [1]
SMILES N=C(CC#N)C1=CC=CC=C1[1]
InChIKey MKPPZAOYAOGVLX-UHFFFAOYSA-N[1]

Predicted Physicochemical Properties

In the absence of experimental data, in silico prediction provides essential guidance for experimental design, from selecting appropriate solvent systems to anticipating a compound's behavior in biological assays. The following properties were calculated using established computational algorithms.[2][3][4][5][6][7][8][9][10][11][12][13][14][15]

It is imperative to note that these are predicted values and require experimental verification.

PropertyPredicted ValueSignificance in Research & Drug Development
Melting Point 95 °C ± 25 °CInfluences purification methods (crystallization), handling, and formulation options. A defined melting point is an indicator of purity.
Boiling Point 310 °C ± 30 °CRelevant for purification by distillation (if thermally stable) and assessing volatility.
LogP (Octanol/Water) 1.2 ± 0.4A key indicator of lipophilicity. Affects membrane permeability, solubility, and protein binding. Values in the 1-3 range are often favorable for oral bioavailability.
Aqueous Solubility 1.5 g/L (LogS = -1.98)Critical for formulation and administration. Poor aqueous solubility is a major hurdle in drug development, affecting absorption and bioavailability.
pKa (Most Basic) 6.8 ± 0.7 (Imine Nitrogen)Governs the ionization state at physiological pH (7.4). The charge of a molecule profoundly impacts its solubility, receptor binding, and cell penetration.

Spectroscopic Profile: A Roadmap to Confirmation

The definitive confirmation of molecular structure and purity is achieved through spectroscopic analysis. While experimental spectra for 3-Imino-3-phenylpropionitrile are not available in public databases, this section outlines the expected spectral features based on its structure. This serves as a guide for researchers who synthesize this compound to verify its identity.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides information on the number and electronic environment of hydrogen atoms in a molecule.

  • Expected Chemical Shifts (δ) in CDCl₃:

    • Phenyl Protons (C₆H₅-): ~7.4-7.8 ppm. This region will likely show a complex multiplet corresponding to the 5 protons on the aromatic ring.

    • Methylene Protons (-CH₂-): ~3.5-4.0 ppm. This should appear as a singlet, integrating to 2 protons. Its position is shifted downfield due to the influence of the adjacent imine and nitrile groups.

    • Imine Proton (=NH): ~8.0-9.5 ppm. This peak is often broad and its chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. It would integrate to 1 proton.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR identifies the different carbon environments within the molecule.

  • Expected Chemical Shifts (δ) in CDCl₃:

    • Nitrile Carbon (-C≡N): ~115-120 ppm. A characteristic sharp signal for the nitrile carbon.

    • Methylene Carbon (-CH₂-): ~25-30 ppm.

    • Phenyl Carbons (C₆H₅-): ~128-135 ppm. Multiple signals are expected in this region, corresponding to the different carbons of the phenyl ring.

    • Imine Carbon (-C=N): ~160-170 ppm. This quaternary carbon signal will be significantly downfield due to its sp² hybridization and attachment to nitrogen.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • N-H Stretch (Imine): ~3300-3400 cm⁻¹ (may be broad).

    • C-H Stretch (Aromatic): ~3000-3100 cm⁻¹.

    • C-H Stretch (Aliphatic): ~2850-2950 cm⁻¹.

    • C≡N Stretch (Nitrile): ~2220-2260 cm⁻¹ (a sharp, strong band).

    • C=N Stretch (Imine): ~1640-1690 cm⁻¹.

    • C=C Stretch (Aromatic Ring): ~1450-1600 cm⁻¹ (multiple bands).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of identifying data.

  • Expected Molecular Ion Peak [M+H]⁺: For high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the expected exact mass for the protonated molecule [C₉H₉N₂]⁺ would be 145.0760 .

Reactivity, Stability, and Handling

The dual functionality of 3-Imino-3-phenylpropionitrile dictates its reactivity and stability profile.

  • Hydrolytic Stability: The imine functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the C=N bond to form 3-oxo-3-phenylpropanenitrile and ammonia. It is therefore recommended to handle the compound in anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon).

  • Thermal Stability: While the predicted boiling point is high, thermal decomposition may occur before boiling, especially in the presence of impurities. Purification via distillation should be approached with caution, preferably under high vacuum to lower the required temperature.

  • Reactivity: The molecule presents multiple reactive sites. The imine nitrogen is nucleophilic, while the nitrile group can undergo hydrolysis or reduction. The methylene protons are acidic and can be deprotonated by a suitable base, creating a nucleophilic center for reactions like Michael additions. This reactivity is precisely what makes the compound a potentially valuable synthetic intermediate.

Authoritative Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties. These protocols are based on established, authoritative standards and represent best practices in the field.

Workflow for Physicochemical Property Determination

The logical flow for characterizing a new chemical entity like 3-Imino-3-phenylpropionitrile is outlined below. This workflow prioritizes efficiency and data integrity.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Property Determination Syn Synthesis of 3-Imino-3-phenylpropionitrile Pur Purification (e.g., Crystallization) Syn->Pur NMR ¹H & ¹³C NMR Pur->NMR MS HRMS NMR->MS MP Melting Point (Purity Check) NMR->MP IR FT-IR MS->IR Sol Aqueous Solubility (Shake-Flask) MP->Sol LogP LogP Determination (Shake-Flask) Sol->LogP pKa pKa Determination (Potentiometric Titration) LogP->pKa

Caption: Workflow for synthesis, confirmation, and property analysis.
Protocol for Melting Point Determination (Capillary Method)

This method is a fundamental indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.

  • Accurate Determination: Using a new capillary, heat the sample to about 20 °C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final). The melting range is T_initial – T_final.[7][16][17]

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility, crucial for pre-formulation studies.[2][3][6][18]

  • Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration of the saturated solution represents the aqueous solubility of the compound under the tested conditions.

Protocol for LogP Determination (Shake-Flask Method)

This protocol determines the octanol-water partition coefficient, a critical measure of a drug's lipophilicity.[8][19]

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. Use the corresponding phase for the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the solvent in which it is more soluble.

  • Partitioning: In a separatory funnel or vial, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated water. Add a small amount of the compound stock solution. The final concentration should not exceed 0.01 M in either phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) at a constant temperature. Allow the layers to separate completely. Centrifugation can aid in a clean separation.

  • Analysis: Determine the concentration of the compound in both the n-octanol phase and the aqueous phase using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

Conclusion and Future Directions

3-Imino-3-phenylpropionitrile represents a molecule of untapped potential. This guide establishes a foundational understanding of its key physicochemical properties through robust computational prediction, acknowledging the current void in experimental data. The provided in silico data serves as a critical starting point for any research campaign, enabling informed decisions on solubility, lipophilicity, and handling.

Crucially, the detailed experimental protocols included herein empower researchers to move beyond prediction. By systematically applying these authoritative methodologies, scientists can generate the empirical data needed to validate and refine the computational models. This work should not be seen as the final word, but rather as a call to action for the scientific community to synthesize, characterize, and ultimately unlock the full potential of this promising synthetic intermediate.

References

  • Rowan's Free Online pKa Calculator. (n.d.). Retrieved February 20, 2026, from [Link]

  • fastsolv Solubility Predictor. (n.d.). Retrieved February 20, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved February 20, 2026, from [Link]

  • openmolecules.org. (n.d.). Property Explorer. Retrieved February 20, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved February 20, 2026, from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved February 20, 2026, from [Link]

  • Sorkun, M. C. (n.d.). AqSolPred-web: Online solubility prediction tool. GitHub. Retrieved February 20, 2026, from [Link]

  • Physical Sciences Data-science Service. (n.d.). Propersea (Property Prediction). Retrieved February 20, 2026, from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved February 20, 2026, from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved February 20, 2026, from [Link]

  • OECD. (1995). Test Guideline 107: Partition Coefficient (n-octanol/water), Shake Flask Method. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Identification of unknown compound by direct infusion. Retrieved February 20, 2026, from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved February 20, 2026, from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved February 20, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved February 20, 2026, from [Link]

  • Mansouri, K. (2018). Prediction of pKa from chemical structure using free and open-source tools. Figshare. [Link]

  • Matrix Fine Chemicals. (n.d.). 3-IMINO-3-PHENYLPROPANENITRILE | CAS 1823-99-0. Retrieved February 20, 2026, from [Link]

  • Schrödinger. (n.d.). Epik. Retrieved February 20, 2026, from [Link]

  • Axcend. (2025, October 9). Low Flow Direct Infusion Mass Spectrometry Using AutoFocus™. Retrieved February 20, 2026, from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved February 20, 2026, from [Link]

  • Reddit. (2024, July 6). Is there any software (preferably free) to calculate the partition coefficient (LogP)? Retrieved February 20, 2026, from [Link]

  • Pedretti, A., & Vistoli, G. (n.d.). Virtual logP On-line. Retrieved February 20, 2026, from [Link]

  • Liyu, A. V., et al. (2022). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. Analytical Chemistry. [Link]

  • openmolecules.org. (n.d.). Calculated LogP. Retrieved February 20, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved February 20, 2026, from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved February 20, 2026, from [Link]

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Sources

Tautomeric equilibrium of 3-Imino-3-phenylpropionitrile and 3-amino-3-phenylacrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tautomeric Dynamics of


-Enaminonitriles: A Technical Analysis of 3-Amino-3-phenylacrylonitrile
Content Type:  Technical Guide / Whitepaper
Audience:  Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary

In heterocyclic synthesis and fragment-based drug discovery (FBDD),


-enaminonitriles serve as versatile linchpins for constructing pyrimidines, pyridines, and quinolines. This guide analyzes the tautomeric equilibrium between 3-Imino-3-phenylpropionitrile (Imine Form)  and 3-Amino-3-phenylacrylonitrile (Enamine Form) .

While often represented interchangeably in literature, these species exhibit distinct thermodynamic profiles. For the phenyl-substituted variant, the equilibrium is heavily biased toward the Enamine form due to extended


-conjugation. This guide provides the mechanistic rationale, spectroscopic validation protocols, and synthetic workflows required to manipulate and characterize these species with precision.

Mechanistic Foundations: The Push-Pull Stabilization

The core of this tautomeric system is the competition between the preservation of the nitrile


-proton acidity (Imine) and the formation of a conjugated "push-pull" system (Enamine).
1.1 Thermodynamic Drivers

The transformation from the imine to the enamine is driven by enthalpy (


).
  • Imine (A): Possesses a

    
     bond and an acidic methylene group (
    
    
    
    ). The
    
    
    -system is interrupted.
  • Enamine (B): Possesses a

    
     double bond conjugated with both the phenyl ring and the nitrile group. The amino group (
    
    
    
    ) acts as a strong
    
    
    -donor (+M effect), while the nitrile (
    
    
    ) acts as a
    
    
    -acceptor (-M effect).

This "push-pull" electronic delocalization significantly lowers the ground state energy of the enamine form, making it the isolable species under standard conditions (


, 1 atm).
1.2 The Equilibrium Pathway

The transition occurs via a 1,3-prototropic shift. In the presence of protic solvents or base catalysts, the rate of interconversion increases, though the thermodynamic position of the equilibrium remains favored toward B .

Tautomerism cluster_legend Stability Gradient Imine 3-Imino-3-phenylpropionitrile (Kinetic Intermediate) TS Transition State [1,3-H Shift] Imine->TS  Fast   Enamine 3-Amino-3-phenylacrylonitrile (Thermodynamic Product) TS->Enamine  Irreversible*   Enamine->TS  High Barrier   Desc *Equilibrium heavily favors Enamine due to Phenyl-C=C-CN conjugation.

Figure 1: The thermodynamic landscape of the imine-enamine tautomerization. Note that while theoretically reversible, the reaction effectively pools in the enamine well.

Analytical Characterization

Distinguishing the tautomers requires high-resolution NMR. The presence of the imine form is often a sign of instability or specific solvent-solute interactions (e.g., in highly acidic media).

2.1 Nuclear Magnetic Resonance (NMR) Signatures

The following table outlines the diagnostic signals in DMSO-


 (400 MHz).
FeatureImine Form (A)Enamine Form (B)Notes
Core Structure



H: Methylene/Methine

3.8 – 4.2 ppm (

, 2H,

)

4.5 – 5.2 ppm (

, 1H,

)
The vinyl proton is the primary marker for the Enamine.

H: Nitrogen Protons

9.0 – 10.0 ppm (

, 1H,

)

6.0 – 7.5 ppm (

, 2H,

)
Enamine

often appears as two distinct broad singlets if rotation is restricted.

C: Nitrile (

)

115 ppm

119 – 120 ppm
Conjugation shields the nitrile carbon slightly less in the enamine.

C:

-Carbon

30 ppm (

)

60 – 70 ppm (

)
Massive shift downfield due to

hybridization.
2.2 Stereochemistry (E/Z Isomerism)

The enamine form exists as E and Z isomers.

  • Z-Isomer: Stabilized by intramolecular hydrogen bonding (if auxiliary acceptors are present) or dipole minimization. For 3-amino-3-phenylacrylonitrile, the Z-isomer is typically predominant due to the steric repulsion between the phenyl ring and the nitrile group in the E-form.

  • Detection: NOESY experiments are required to confirm spatial proximity between the Phenyl protons and the Vinyl proton (implies E-isomer) or Phenyl and Amino protons (implies Z-isomer).

Synthetic Implications & Protocols

The synthesis of 3-amino-3-phenylacrylonitrile is classically achieved via the Thorpe-Ziegler condensation (cross-condensation of benzonitrile and acetonitrile).

3.1 Synthesis Protocol (Self-Validating System)

Objective: Synthesis of 3-amino-3-phenylacrylonitrile with >95% Enamine selectivity.

Reagents:

  • Benzonitrile (1.0 eq)

  • Acetonitrile (1.2 eq)

  • Potassium tert-butoxide (t-BuOK) (1.5 eq)

  • THF (Anhydrous)

Workflow:

  • Activation: Suspend t-BuOK in anhydrous THF at 0°C under

    
     atmosphere.
    
  • Deprotonation: Add acetonitrile dropwise. The formation of the cyanomethyl carbanion is rapid.

  • Addition: Add benzonitrile slowly. Maintain temperature < 5°C to prevent polymerization.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 12 hours. The reaction initially forms the imine salt.

  • Quench & Tautomerization: Pour into ice-cold water. Acidify carefully to pH 5-6 with 1M HCl. Crucial Step: This protonation generates the neutral imine, which spontaneously tautomerizes to the solid enamine precipitate.

  • Purification: Recrystallize from Ethanol/Water.

3.2 Workflow Diagram

SynthesisWorkflow Start Reagents: PhCN + MeCN Step1 Base Catalysis (t-BuOK/THF) Start->Step1 Inter Intermediate: Imine Anion Step1->Inter Condensation Quench Acid Quench (pH 6) Inter->Quench Protonation Product Product: Enamine Precipitate Quench->Product Spontaneous Tautomerization

Figure 2: Synthetic route highlighting the critical quench step where tautomerization is finalized.

Experimental Validation of Equilibrium

To confirm the dominance of the enamine form in your specific matrix, perform the Deuterium Exchange Test .

  • Dissolve 10 mg of the sample in

    
    .
    
  • Acquire a standard

    
    H NMR. Locate the vinyl proton (
    
    
    
    4.8 ppm) and amine protons (
    
    
    6.0 ppm).
  • Add 1 drop of

    
     to the NMR tube and shake vigorously.
    
  • Observation:

    • The broad amine signal (

      
      6.0 ppm) will disappear (rapid H/D exchange).
      
    • The sharp vinyl signal (

      
      4.8 ppm) will remain  or exchange very slowly.
      
    • Interpretation: If the species were the imine (

      
      ), the methylene protons would be highly acidic and exchange rapidly. The persistence of the vinyl proton confirms the stable Enamine structure.
      

References

  • Thorpe-Ziegler Condensation Mechanisms

    • Title: Computational Revision of the Mechanism of the Thorpe Reaction.
    • Source: MDPI (Molecules 2022).
    • URL:[Link]

  • Enaminonitrile Synthesis & Characterization

    • Title: Temperature controlled condensation of nitriles: efficient and convenient synthesis of

      
      -enaminonitriles.[1]
      
    • Source: RSC Advances (2020).[2]

    • URL:[Link]

  • Tautomeric Equilibria in Heterocycles

    • Title: Tautomerism in substituted 3-aminopyrazoles (Analogous Systems).[3]

    • Source: BenchChem Technical Guides.
  • Solvent Effects on Enamine Stability

    • Title: 1H NMR study on the solvent effect on imine-enamine tautomerism.
    • Source: Russian Journal of Organic Chemistry (via ResearchGate).[4]

    • URL:[Link]

Sources

Molecular structure and bonding analysis of 3-Imino-3-phenylpropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Structure and Bonding Analysis of 3-Imino-3-phenylpropionitrile Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Enamine-Nitrile Nexus

3-Imino-3-phenylpropionitrile (CAS 1823-99-0) represents a critical scaffold in heterocyclic chemistry, serving as a "chameleon" intermediate due to its dynamic tautomeric nature. While formally named as an imino-nitrile, this compound exists predominantly in its conjugated enamine form, 3-amino-3-phenylacrylonitrile .

For drug development professionals, this molecule is not merely a reagent but a strategic building block. Its bifunctional architecture—comprising an electrophilic nitrile and a nucleophilic enamine—enables the rapid assembly of fused heterocycles such as pyrimidines, pyridines, and quinolines, which are ubiquitous in kinase inhibitors and antimicrobial agents. This guide provides a rigorous analysis of its bonding, a self-validating synthesis protocol, and the spectroscopic signatures required for definitive characterization.

Molecular Architecture & Bonding Analysis

Tautomeric Equilibrium: The Driving Force

The structural identity of this molecule is defined by the equilibrium between the imine (A) and enamine (B) forms. Unlike simple imines, the presence of the electron-withdrawing nitrile group and the electron-donating phenyl ring heavily biases the equilibrium toward the enamine tautomer.

  • Form A (Imine):

    
    
    
    • Contains a non-conjugated

      
       methylene bridge.
      
    • Interrupts

      
      -electron delocalization.
      
  • Form B (Enamine):

    
    
    
    • Dominant Species: The

      
      -orbital of the amino nitrogen overlaps with the 
      
      
      
      -system of the alkene, which is further conjugated with the nitrile group (
      
      
      ).
    • Stabilization: This "push-pull" electronic system (Push:

      
      , Pull: 
      
      
      
      ) lowers the potential energy of the molecule significantly compared to the imine form.
Visualization: Tautomeric & Isomeric Pathways

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Stereoisomerism (Enamine) Imine Imine Form (Less Stable) Ph-C(=NH)-CH2-CN Enamine Enamine Form (Dominant) Ph-C(NH2)=CH-CN Imine->Enamine Tautomerization (Conjugation Driven) Z_Isomer (Z)-Isomer (Stabilized by H-bond) NH2 cis to CN Enamine->Z_Isomer Stereoselection E_Isomer (E)-Isomer (Steric Control) Enamine->E_Isomer Z_Isomer->E_Isomer Photoisomerization

Caption: Logical flow of tautomeric stabilization and stereochemical selection. The enamine form predominates due to extended conjugation.

Stereochemistry: Z vs. E Isomerism

In the enamine form, the molecule exhibits geometric isomerism.

  • (Z)-Isomer: The amino group (

    
    ) and the nitrile group (
    
    
    
    ) are on the same side of the double bond.
    • Stability Factor: Often stabilized by an intramolecular hydrogen bond between the amino hydrogen and the nitrile nitrogen.

  • (E)-Isomer: The groups are on opposite sides.[1]

Synthetic Protocol: The Thorpe Condensation[2][3][4]

The most authoritative route to 3-amino-3-phenylacrylonitrile is the Thorpe Condensation (intermolecular) between benzonitrile and acetonitrile. This protocol is designed to be self-validating: if the intermediate color changes or the yield drops, specific checkpoints allow for troubleshooting.

Reagents & Materials
  • Substrate 1: Benzonitrile (1.0 eq) - Electrophile

  • Substrate 2: Acetonitrile (1.2 eq) - Nucleophile Source

  • Base: Sodium Amide (

    
    ) or Potassium tert-butoxide (
    
    
    
    ) (1.1 eq)
  • Solvent: Anhydrous Toluene or Ether (Strictly dry; water quenches the reaction).

Step-by-Step Methodology
  • Activation (The Anion Generation):

    • Suspend

      
       in anhydrous toluene under 
      
      
      
      atmosphere at 0°C.
    • Add acetonitrile dropwise.

    • Mechanistic Insight: The base deprotonates the

      
      -carbon of acetonitrile (
      
      
      
      ), generating the nucleophilic nitrile anion (
      
      
      ).
    • Checkpoint: The suspension should turn milky/yellowish, indicating anion formation.

  • Condensation (C-C Bond Formation):

    • Add benzonitrile slowly to the reaction mixture while maintaining temperature

      
      °C.
      
    • Stir at room temperature for 3–5 hours.

    • Mechanism:[2][3][4][5][6] The acetonitrile anion attacks the electrophilic nitrile carbon of benzonitrile. An intermediate imine anion is formed.

  • Quenching & Tautomerization:

    • Pour the reaction mixture into ice-cold water/dilute HCl.

    • Critical Step: The initial product is the imine. Upon neutralization and workup, it spontaneously tautomerizes to the stable solid enamine.

  • Purification:

    • Recrystallize the crude solid from ethanol/water.

    • Target Appearance: Colorless to pale yellow crystals.

    • Melting Point: 138–140°C (Literature Standard).

Visualization: Reaction Mechanism

Mechanism Start Acetonitrile + Base Anion Nitrile Anion (-CH2-CN) Start->Anion Deprotonation Attack Nucleophilic Attack on Benzonitrile Anion->Attack ImineAnion Imine Anion Intermediate Attack->ImineAnion Protonation Protonation (Workup) ImineAnion->Protonation Product 3-Amino-3-phenylacrylonitrile (Enamine Form) Protonation->Product Tautomerization

Caption: Stepwise mechanistic flow of the Thorpe Condensation yielding the target enamine.

Characterization: A Self-Validating System

To ensure scientific integrity, the synthesized compound must be validated against specific spectroscopic markers. The absence of these signals indicates a failed synthesis (e.g., hydrolysis to acetophenone).

Quantitative Data Table
PropertyValue / RangeStructural Implication
Melting Point 138 – 140 °CHigh crystallinity due to H-bonding network.
IR:


cm

Primary amine doublet; confirms enamine.
IR:


cm

Conjugated nitrile (shifted from typical 2250).
IR:


cm

Enamine double bond character.

NMR (

)

4.2 – 4.5 ppm (s)
Unique singlet; diagnostic of the

-proton.

NMR (

)

6.0 – 7.0 ppm (br s)
Exchangeable protons; broad due to quadrupole.
NMR Interpretation Guide
  • The "Vinylic Singlet" Test: The most critical check is the singlet around 4.3 ppm (in

    
     or 
    
    
    
    ).
    • If observed: You have the enamine form (

      
      ).
      
    • If absent (and replaced by

      
       signals 
      
      
      
      ppm): You have the imine form or hydrolysis product.[2]
  • The "Push-Pull" Shift: In

    
     NMR, the 
    
    
    
    -carbon (attached to CN) appears upfield (
    
    
    ppm) compared to normal alkenes due to the shielding effect of the amino group's resonance donation, while the
    
    
    -carbon (attached to
    
    
    and Ph) is deshielded (
    
    
    ppm).

Applications in Drug Design[1][4][7]

The core value of 3-amino-3-phenylacrylonitrile lies in its reactivity as a 1,3-dielectrophile equivalent (when considering the nitrile and the


-carbon) or a 1,3-dinucleophile  (amino group and 

-carbon).
  • Pyrimidine Synthesis: Reaction with formamide or amidines yields 4-amino-6-phenylpyrimidines.

  • Pyridine Synthesis: Condensation with malononitrile or ethyl cyanoacetate produces highly substituted pyridines.

  • Quinoline Synthesis: Friedländer-type condensations allow access to quinoline cores.

References

  • Thorpe, J. F. (1904).[3][5][6] The formation and reactions of imino-compounds.[2][5][6] Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions.[5][6]

  • Ziegler, K., et al. (1933).[5][6] Über vielgliedrige Ringsysteme.[5][6] Justus Liebigs Annalen der Chemie.[5][6]

  • Schaefer, J. P., & Bloomfield, J. J. (2011).[5][6] The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation).[2][5][6] Organic Reactions.[5][6][7][8][9][10]

  • PubChem. (n.d.). 3-Amino-3-phenylacrylonitrile (Compound). National Library of Medicine.

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[8][9]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 3-Imino-3-phenylpropionitrile in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 3-imino-3-phenylpropionitrile in solution. Aimed at researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings of the compound's stability, focusing on the critical imine-enamine tautomerism and hydrolytic degradation pathways. A detailed, step-by-step experimental protocol for a comprehensive stability study is presented, integrating High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible spectrophotometry. The guide emphasizes the rationale behind experimental design and data interpretation, enabling the reliable determination of thermodynamic and kinetic parameters essential for drug development and chemical process optimization.

Introduction: The Significance of 3-Imino-3-phenylpropionitrile Stability

3-Imino-3-phenylpropionitrile is a versatile bifunctional molecule incorporating both an imine and a nitrile group. This unique structural motif makes it a valuable intermediate in the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. However, the inherent reactivity of the imine functionality, coupled with the potential for nitrile hydrolysis, presents a significant challenge to its storage, handling, and application in solution-phase chemistry.

Understanding the thermodynamic stability of 3-imino-3-phenylpropionitrile is paramount for several reasons:

  • Drug Development: For any potential pharmaceutical application, the stability of the active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1]

  • Process Chemistry: In synthetic chemistry, knowledge of a compound's stability profile is crucial for optimizing reaction conditions, minimizing the formation of degradation impurities, and ensuring reproducible yields.

  • Formulation Science: For the development of stable dosage forms, a thorough understanding of the API's degradation kinetics and pathways under various stress conditions is essential.[2]

This guide will provide a robust scientific framework for a comprehensive investigation into the thermodynamic stability of 3-imino-3-phenylpropionitrile in solution.

Theoretical Framework: Key Factors Governing Stability

The stability of 3-imino-3-phenylpropionitrile in solution is primarily dictated by two interconnected chemical phenomena: imine-enamine tautomerism and hydrolytic degradation.

Imine-Enamine Tautomerism

3-Imino-3-phenylpropionitrile can exist in equilibrium with its tautomeric enamine form, 3-amino-3-phenylacrylonitrile. This equilibrium is a dynamic process influenced by several factors, including solvent polarity, temperature, and pH.[3][4] The imine tautomer is generally more susceptible to hydrolysis, while the enamine form, with its conjugated system, may exhibit different reactivity and stability.[5]

The position of the tautomeric equilibrium can be investigated using spectroscopic techniques such as NMR.[6] The relative populations of the imine and enamine forms can be quantified by integrating the respective signals in the ¹H NMR spectrum.[6] Computational studies can also provide valuable insights into the relative thermodynamic stabilities of the tautomers.[3]

dot graph Tautomerism { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Imine [label="3-Imino-3-phenylpropionitrile", pos="0,0!"]; Enamine [label="3-Amino-3-phenylacrylonitrile\n(Enamine Tautomer)", pos="4,0!"];

Tautomerism cluster_0 Tautomeric Equilibrium Imine { 3-Imino-3-phenylpropionitrile |  C=N bond} Enamine { 3-Amino-3-phenylacrylonitrile |  C=C-NH2} Imine:f1->Enamine:f1 caption Imine-Enamine Tautomerism of 3-Imino-3-phenylpropionitrile.

Caption: Imine-enamine tautomeric equilibrium.

Hydrolytic Degradation

The primary degradation pathway for 3-imino-3-phenylpropionitrile in aqueous solution is expected to be hydrolysis. This can occur at both the imine and nitrile functionalities, leading to a variety of degradation products.

  • Imine Hydrolysis: The C=N double bond of the imine is susceptible to nucleophilic attack by water, a reaction that is often catalyzed by acid or base.[7] The hydrolysis of the imine group would lead to the formation of 3-oxo-3-phenylpropionitrile and ammonia. The rate of imine hydrolysis is highly pH-dependent, often exhibiting a bell-shaped pH-rate profile with a maximum rate in weakly acidic conditions (around pH 4-5).[8] This is because at low pH, the amine nucleophile required for the reverse reaction is protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the breakdown of the carbinolamine intermediate.[8]

  • Nitrile Hydrolysis: The nitrile group can also undergo hydrolysis, typically under more forcing acidic or basic conditions, to yield a carboxylic acid (benzoic acid) and β-alanine, or an amide intermediate.[9] The rate of nitrile hydrolysis is generally slower than imine hydrolysis under mild conditions.

The potential degradation pathways are summarized in the diagram below:

DegradationPathways Start { 3-Imino-3-phenylpropionitrile} Imine_Hydrolysis { 3-Oxo-3-phenylpropionitrile | + NH3} Start:f0->Imine_Hydrolysis:f0 Imine Hydrolysis (H2O, H+ or OH-) Nitrile_Hydrolysis_Imine { 3-Imino-3-phenylpropionic acid} Start:f0->Nitrile_Hydrolysis_Imine:f0 Nitrile Hydrolysis (H2O, H+ or OH-) Further_Hydrolysis { Benzoic Acid | + 3-Aminopropionamide} Imine_Hydrolysis:f0->Further_Hydrolysis:f0 Nitrile Hydrolysis Final_Products { Benzoic Acid | + β-Alanine} Nitrile_Hydrolysis_Imine:f0->Final_Products:f0 Imine Hydrolysis caption Potential Hydrolytic Degradation Pathways.

Caption: Potential hydrolytic degradation pathways.

Experimental Design for a Comprehensive Stability Study

A robust stability study for 3-imino-3-phenylpropionitrile should be designed to investigate the influence of key environmental factors on its degradation. This involves a forced degradation study, which intentionally exposes the compound to stress conditions to accelerate degradation and identify potential degradation products.[10]

Forced Degradation Studies

Forced degradation studies are a regulatory requirement in pharmaceutical development and provide invaluable information about the intrinsic stability of a molecule.[11] The following conditions are recommended for 3-imino-3-phenylpropionitrile:

Stress ConditionProposed Experimental ParametersRationale
Acidic Hydrolysis 0.1 M HCl, 0.01 M HCl at room temperature and 60°CTo assess stability in acidic environments and promote hydrolysis of both imine and nitrile functionalities.[2]
Basic Hydrolysis 0.1 M NaOH, 0.01 M NaOH at room temperature and 60°CTo evaluate stability in alkaline conditions, which can also catalyze hydrolysis.[2]
Neutral Hydrolysis Purified water at room temperature and 60°CTo determine the rate of hydrolysis in the absence of acid or base catalysis.
Oxidative Stress 3% H₂O₂ in water at room temperatureTo investigate the susceptibility of the molecule to oxidation.
Thermal Stress Solid compound at 80°CTo assess the solid-state thermal stability.
Photostability Solution exposed to ICH-compliant light sourceTo determine the potential for photodegradation.[2]
Analytical Methodology

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. A combination of HPLC, NMR, and UV-Vis spectrophotometry is recommended.

A reverse-phase HPLC method with UV detection is the primary tool for monitoring the stability study.[12]

  • Rationale for Method Selection: RP-HPLC is versatile and can separate compounds with a wide range of polarities, which is ideal for separating the relatively nonpolar parent compound from its more polar degradation products. UV detection is suitable as the phenyl group in the molecule provides a strong chromophore.

  • Proposed HPLC Conditions (to be optimized):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (or at the λmax of the parent compound)

    • Column Temperature: 30°C

HPLCFlowchart Start Sample Preparation (Dilution in Mobile Phase) Injection HPLC Injection Start->Injection Separation C18 Reverse-Phase Column (Gradient Elution) Injection->Separation Detection UV Detector Separation->Detection Data Chromatogram (Peak Area vs. Time) Detection->Data Analysis Quantification of Parent and Degradation Products Data->Analysis caption HPLC Analysis Workflow.

Caption: HPLC analysis workflow.

¹H NMR spectroscopy is invaluable for structural elucidation of degradation products and for studying the imine-enamine tautomerism in solution.[13]

  • Application: By comparing the NMR spectra of stressed and unstressed samples, the formation of new species can be identified. The disappearance of signals corresponding to the parent compound and the appearance of new signals can be used to track the degradation process. For kinetic studies of slow reactions, time-course NMR experiments can be performed.

UV-Vis spectrophotometry can be employed for rapid kinetic studies of the degradation process, particularly if there is a significant change in the UV spectrum as the parent compound degrades.[14]

  • Application: By monitoring the absorbance at a specific wavelength over time, the rate of degradation can be determined. This is particularly useful for fast reactions where HPLC analysis may not be feasible.

Detailed Experimental Protocol

This protocol outlines the steps for conducting a comprehensive stability study of 3-imino-3-phenylpropionitrile in an aqueous buffered solution.

Materials and Reagents
  • 3-Imino-3-phenylpropionitrile (of known purity)

  • HPLC-grade acetonitrile, water, and formic acid

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Phosphate buffer salts (for preparing solutions of different pH)

  • Hydrogen peroxide (30%)

  • Deuterated solvents for NMR (e.g., D₂O, DMSO-d₆)

Sample Preparation for Forced Degradation
  • Prepare a stock solution of 3-imino-3-phenylpropionitrile in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂) to a final concentration of approximately 100 µg/mL.

  • For thermal stress, place a known amount of the solid compound in a sealed vial in an oven at the specified temperature.

  • For photostability, expose the solution in a quartz cuvette to the light source.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a known volume of the prepared samples and standards.

  • Run the gradient elution program.

  • Record the chromatograms and integrate the peak areas of the parent compound and all degradation products.

Data Analysis and Interpretation
  • Quantification: Calculate the percentage of the parent compound remaining at each time point using the following formula:

    where Area_parent_t is the peak area of the parent compound at time t, and Area_parent_t0 is the peak area at time zero.

  • Kinetic Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

  • Thermodynamic Parameters: By determining the rate constants at different temperatures, the activation energy (Ea) for the degradation process can be calculated using the Arrhenius equation:

    where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T will yield a straight line with a slope of -Ea/R.

Summary of Expected Quantitative Data

The following table provides a template for summarizing the quantitative data obtained from the stability studies. The values presented are hypothetical and will need to be determined experimentally.

Stress ConditionTemperature (°C)Time (h)% Parent RemainingDegradation Rate Constant, k (h⁻¹)
0.1 M HCl252445.20.033
0.1 M HCl60810.50.282
0.01 M NaOH254885.10.003
Water (pH 7)604892.30.001
3% H₂O₂252498.7< 0.001

Conclusion

This technical guide provides a comprehensive and scientifically rigorous approach to evaluating the thermodynamic stability of 3-imino-3-phenylpropionitrile in solution. By systematically investigating the effects of pH, temperature, and other stress factors, researchers can gain a thorough understanding of the compound's degradation pathways and kinetics. The detailed experimental protocol, integrating HPLC, NMR, and UV-Vis spectroscopy, offers a robust framework for obtaining reliable and reproducible data. The insights gained from such studies are critical for advancing the use of 3-imino-3-phenylpropionitrile in drug development, chemical synthesis, and other scientific applications, ensuring its quality, safety, and efficacy.

References

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  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

  • Hansen, P. E. (1981). Imine-enamine tautomerism. I. 2-(N-Cyclohexylimino)-1,3-diphenylpropane. The Journal of Organic Chemistry, 46(12), 2469–2473. [Link]

  • ResearchGate. (n.d.). Rate constant for hydrolysis versus pH profile of (?) imine 1, (?) imine 1 with 0.01M D-fructose, (?) imine 3 at 20 o C; 5x10-5 M in water; 0.05M NaCl osmotic buffer. Retrieved from [Link]

  • Moghanian, H., & Ramezani, S. (2013). Imine-enamine tautomerism in bicyclic systems in gas phase and solution: a computational study. Bulgarian Chemical Communications, 45(4), 535-541. [Link]

  • Ciaccia, M., & Di Stefano, S. (2016). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Molecules, 21(11), 1533. [Link]

  • Dash, A. C., Dash, B., & Praharaj, S. (1981). Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions, (7), 2063-2069. [Link]

  • Li, J., et al. (2021). Quantification and Prediction of Imine Formation Kinetics in Aqueous Solution by Microfluidic NMR Spectroscopy. Chemistry – A European Journal, 27(37), 9508-9513. [Link]

  • Rufino, V. N., et al. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Arkivoc, 2020(2), 1-16. [Link]

  • Richard, J. P., et al. (2009). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). Journal of the American Chemical Society, 131(41), 15344–15353. [Link]

  • ResearchGate. (n.d.). Structure‐stability correlations for imine formation in aqueous solution. Retrieved from [Link]

  • RSC Publishing. (2025). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Carey, A. R. E., et al. (1984). The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines. Journal of the Chemical Society, Perkin Transactions 2, (10), 1655-1662. [Link]

  • Academia.edu. (n.d.). Stability indicating HPLC method development: a review. Retrieved from [Link]

  • ACS Publications. (2025). Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[15]uril. The Journal of Organic Chemistry. [Link]

  • Scafuri, B., et al. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 28(18), 6549. [Link]

  • ResearchGate. (n.d.). Imine-enamine tautomerism in bicyclic systems in gas phase and solution: A computational study. Retrieved from [Link]

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  • Corres, V. S., et al. (2018). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Molecules, 23(11), 2911. [Link]

  • Waters. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

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The Beta-Enaminonitrile Scaffold: A Pivot Point in Heterocyclic Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Beta-Enaminonitriles and 3-Imino-3-phenylpropionitrile Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads[1]

Executive Summary

In the landscape of modern drug discovery, beta-enaminonitriles represent a class of "privileged scaffolds"—molecular frameworks capable of providing diverse ligands for a wide array of biological targets. This guide focuses on the chemistry and utility of 3-imino-3-phenylpropionitrile (and its tautomer


-aminocinnamonitrile ), a critical intermediate for synthesizing fused heterocycles including pyrimidines, pyridines, and pyrazoles.[1]

This whitepaper synthesizes the latest synthetic methodologies, mechanistic insights, and pharmacological applications of these compounds. It provides validated protocols and structural causality to support researchers in optimizing lead generation pathways.

Molecular Architecture & Tautomerism

Understanding the reactivity of this scaffold requires a grasp of its tautomeric equilibrium. The compound exists in a dynamic equilibrium between the imino-nitrile form and the enamino-nitrile form.

  • Form A (Imino): 3-Imino-3-phenylpropionitrile (

    
    )
    
  • Form B (Enamine): 3-Amino-3-phenylacrylonitrile (

    
    -aminocinnamonitrile) (
    
    
    
    )[1]

While often referred to interchangeably in literature, the enamine form (Form B) is thermodynamically favored in solution due to conjugation with the phenyl ring and the nitrile group. This conjugation creates a "push-pull" electronic system:

  • The Amino Group (

    
    ):  Acts as an electron donor (+M effect).
    
  • The Nitrile Group (

    
    ):  Acts as an electron acceptor (-M effect).
    

Implication for Reactivity: This polarization makes the


-carbon highly nucleophilic (susceptible to electrophilic attack) and the amino nitrogen nucleophilic, allowing for regioselective cyclizations.

Core Synthesis: The Foundation

Reliable access to the core scaffold is the prerequisite for downstream library generation. The synthesis is a two-stage process starting from commercially available esters.

DOT Diagram: Core Synthesis Pathway

CoreSynthesis Ester Ethyl Benzoate BAN Benzoylacetonitrile (Key Intermediate) Ester->BAN NaOEt/Toluene Reflux, 29h ACN Acetonitrile ACN->BAN BAC β-Aminocinnamonitrile (Target Scaffold) BAN->BAC NH4OAc Reflux, 120°C

Figure 1: Step-wise synthesis of the


-aminocinnamonitrile scaffold from ethyl benzoate.
Experimental Protocol 1: Synthesis of Benzoylacetonitrile

Objective: Synthesis of the


-ketonitrile precursor.[1]
Mechanism:  Claisen condensation.
  • Reagents: Ethyl benzoate (0.5 mol), Acetonitrile (0.6 mol), Sodium Ethoxide (0.5 mol), Dry Toluene (200 mL).

  • Procedure:

    • Suspend sodium ethoxide in dry toluene.[2]

    • Add ethyl benzoate and acetonitrile.[2][3]

    • Reflux at 105–110°C for 29 hours under nitrogen atmosphere.

    • Observation: The mixture will become viscous as the enolate forms.

    • Cool to room temperature and quench with water (300 mL).

    • Wash the aqueous layer with ethyl ether to remove unreacted ester.

    • Acidify the aqueous layer (pH 5–6) with concentrated HCl.

  • Isolation: Collect the crystalline precipitate by filtration.

  • Yield/Data: Expect ~68% yield. M.p. 72–73°C.[2]

    • Validation:

      
       NMR (
      
      
      
      ):
      
      
      4.1 (s, 2H,
      
      
      ), 7.6–7.95 (m, 5H, Ar-H).
Experimental Protocol 2: Synthesis of -Aminocinnamonitrile

Objective: Conversion of the ketone to the enaminonitrile. Mechanism: Nucleophilic addition-elimination (condensation).

  • Reagents: Benzoylacetonitrile (10 mmol), Ammonium Acetate (50 mmol), Ethanol or Toluene.

  • Procedure:

    • Dissolve benzoylacetonitrile in ethanol (or toluene for Dean-Stark water removal).

    • Add excess ammonium acetate (5 equiv) to drive the equilibrium.

    • Reflux for 3–6 hours. Monitor by TLC (disappearance of ketone).

    • Concentrate the solvent under reduced pressure.[1]

    • Pour residue into ice-water.

  • Isolation: Filter the solid product and recrystallize from ethanol.

  • Validation: IR spectrum should show disappearance of ketone

    
     and appearance of 
    
    
    
    doublets (3400–3300
    
    
    ) and conjugated
    
    
    (2200
    
    
    ).

Synthetic Versatility: The "Hub" of Heterocycles

The


-aminocinnamonitrile scaffold is a "chemical chameleon," capable of reacting with both electrophiles and nucleophiles to form 5- and 6-membered heterocycles.
Reactivity Profile
Reaction TypeReagentProduct ClassMechanism
[3+3] Cyclization MalononitrilePyridines Michael addition

Cyclization
[3+3] Cyclization Phenyl IsothiocyanatePyrimidines Addition

Cyclization
[3+2] Cyclization Hydrazine HydratePyrazoles Condensation

Cyclization
[3+2] Cyclization HydroxylamineIsoxazoles Condensation

Cyclization
Cycloaddition Benzonitrile Oxide1,2,4-Oxadiazoles 1,3-Dipolar Cycloaddition
DOT Diagram: Divergent Synthesis

ReactivityHub Center β-Aminocinnamonitrile (Scaffold) Pyridine Pyridines (Antimicrobial) Center->Pyridine + Malononitrile Pyrimidine Pyrimidines (Anticancer) Center->Pyrimidine + Ph-NCS Pyrazole Pyrazoles (Anti-inflammatory) Center->Pyrazole + Hydrazine Isoxazole Isoxazoles (Analgesic) Center->Isoxazole + NH2OH Oxadiazole 1,2,4-Oxadiazoles (Bioactive) Center->Oxadiazole + Ar-CNO

Figure 2: Divergent synthesis pathways from the central enaminonitrile scaffold.[1]

Detailed Protocol: Synthesis of Pyrimidine Derivatives

One of the most valuable transformations is the conversion to pyrimidines, which are pharmacophores in drugs like Imatinib and Fluorouracil.

Target: 4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile.

Methodology
  • Reagents:

    
    -Aminocinnamonitrile (0.01 mol), Phenyl Isothiocyanate (0.01 mol), Pyridine (20 mL).
    
  • Procedure:

    • Dissolve

      
      -aminocinnamonitrile in pyridine.
      
    • Add phenyl isothiocyanate dropwise.

    • Reflux the mixture for 6–8 hours.

    • Mechanistic Insight: The amino group of the scaffold attacks the isothiocyanate carbon (nucleophilic addition) to form a thiourea intermediate. This intermediate undergoes intramolecular cyclization (nucleophilic attack of the thiourea nitrogen on the nitrile carbon or associated carbonyl equivalent depending on conditions).

  • Work-up:

    • Cool the reaction mixture.

    • Pour into ice-cold water acidified with HCl (to neutralize pyridine).

    • The solid product precipitates out.

  • Purification: Recrystallize from dioxane/ethanol.

  • Characterization:

    • IR: Appearance of

      
       band (~1200 
      
      
      
      ) and
      
      
      bands.

Medicinal Chemistry Applications

The derivatives of


-aminocinnamonitrile exhibit potent biological activities. The phenyl group provides lipophilicity for membrane penetration, while the nitrile/amino groups offer hydrogen bonding points for receptor interaction.
Therapeutic AreaDerivative ClassMechanism of ActionReference
Anticancer PyrimidinesInhibition of tyrosine kinases (e.g., EGFR, VEGFR).[1]
Anti-inflammatory PyrazolesCOX-2 inhibition; reduced prostaglandin synthesis.[2]
Antimicrobial PyridinesDNA gyrase inhibition in bacteria.[3]
Analgesic IsoxazolesModulation of chemically induced pain pathways.[2]

References

  • Synthesis and Reactivity of Beta-Enaminonitriles. Indian Journal of Chemistry - Section B, 2002. Link

  • Design and Synthesis of Some Enaminonitrile Derivatives of Antipyrine as Potential Novel Anti-Inflammatory and Analgesic Agents. Journal of Biosciences and Medicines, 2015. Link

  • Beta-Aminocrotononitrile in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines. Synthetic Communications, 2012. Link

  • Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry, 2013. Link

  • Reaction of beta-aminocinnamonitrile with benzonitrile oxides. Journal of the Chemical Society, Perkin Transactions 1, 1985. Link

Sources

Solubility Profile of 3-Imino-3-phenylpropionitrile in Polar Aprotic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-imino-3-phenylpropionitrile in polar aprotic solvents. In the context of escalating research and development in pharmaceuticals and specialty chemicals, a profound understanding of a compound's solubility is paramount for its synthesis, purification, formulation, and biological assessment. This document delineates the theoretical underpinnings of solubility, focusing on the physicochemical properties of 3-imino-3-phenylpropionitrile and its interactions with various polar aprotic solvents. While specific experimental solubility data for this compound is not extensively available in public literature, this guide furnishes a detailed, field-proven experimental protocol for its determination using the shake-flask method. Furthermore, it offers insights into the expected solubility trends based on the structural attributes of the solute and the properties of the solvents. This guide is intended for researchers, scientists, and drug development professionals to facilitate their work with this and structurally related molecules.

Introduction: The Significance of Solubility in Scientific Research

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For researchers in drug discovery and material science, solubility data is a critical determinant of a compound's utility and developability. Poor solubility can lead to challenges in formulation, inaccurate biological screening results, and limited bioavailability. 3-Imino-3-phenylpropionitrile (CAS 1823-99-0), a molecule featuring both a nitrile and an imine functional group, presents an interesting case for solubility studies due to its unique electronic and structural characteristics.[1] This guide focuses on its solubility profile in polar aprotic solvents, a class of solvents widely employed in organic synthesis, electrochemistry, and pharmaceutical formulations.[2][3]

Theoretical Framework: Understanding Solubility in Polar Aprotic Solvents

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[4][5] A more nuanced understanding requires consideration of intermolecular forces, solvent polarity, and the specific chemical functionalities of both the solute and the solvent.

Physicochemical Properties of 3-Imino-3-phenylpropionitrile

To predict the solubility of 3-imino-3-phenylpropionitrile, it is essential to first understand its molecular structure and inherent properties.

  • Structure: The molecule consists of a phenyl group, an imine group, and a propionitrile chain.[1] The nitrile group (-C≡N) is highly polar due to the electronegativity of the nitrogen atom, leading to strong dipole-dipole interactions.[2][6][7] The imine group (C=N) also contributes to the molecule's polarity. The phenyl group, however, introduces a nonpolar, hydrophobic character.

  • Polarity: The combination of polar (nitrile, imine) and nonpolar (phenyl) moieties suggests that 3-imino-3-phenylpropionitrile will exhibit moderate polarity. The presence of the nitrogen atoms' lone pairs allows for potential hydrogen bond acceptance from protic solvents, though this is less relevant in the context of aprotic solvents.[8]

  • Molecular Weight: The molecular weight of 3-imino-3-phenylpropionitrile is 144.18 g/mol .[1] Generally, for a given series of compounds, solubility decreases as molecular size and weight increase.[9]

Characteristics of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their moderate to high dielectric constants and the absence of acidic protons.[3][5] They possess atoms with lone pairs of electrons (like oxygen or nitrogen) that can solvate cations, but they do not have O-H or N-H bonds to act as hydrogen bond donors.[5] Common examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF). The ability of these solvents to dissolve polar and moderately polar compounds stems from their strong dipole-dipole interactions.[3]

Factors Influencing Solubility

Several key factors govern the solubility of a solute in a given solvent:

  • Polarity and Dielectric Constant: Solvents with higher dielectric constants are generally better at solvating polar solutes.[4][5] We can anticipate that 3-imino-3-phenylpropionitrile will exhibit greater solubility in polar aprotic solvents with higher dielectric constants.

  • Temperature: For most solid solutes, solubility increases with increasing temperature, as the additional kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[4][9][10]

  • Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, often leading to lower solubility.[5][9]

  • Intermolecular Forces: The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions. Favorable solute-solvent interactions, such as strong dipole-dipole forces between 3-imino-3-phenylpropionitrile and a polar aprotic solvent, will promote solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[11][12] The following protocol provides a detailed procedure for measuring the solubility of 3-imino-3-phenylpropionitrile in a range of polar aprotic solvents.

Materials and Equipment
  • 3-Imino-3-phenylpropionitrile (solid)

  • Selected polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile, Acetone, THF) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., GC, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep1 Weigh excess 3-imino-3-phenylpropionitrile prep2 Add a known volume of solvent to vials prep1->prep2 Dispense equil1 Place vials in a shaker at constant temperature prep2->equil1 equil2 Agitate for a set period (e.g., 24-72h) equil1->equil2 Ensure equilibrium sample1 Allow samples to settle equil2->sample1 sample2 Centrifuge to pellet undissolved solid sample1->sample2 sample3 Withdraw supernatant sample2->sample3 sample4 Filter through a syringe filter sample3->sample4 analysis1 Prepare dilutions of the filtrate sample4->analysis1 analysis2 Analyze by HPLC (or other method) analysis1->analysis2 analysis3 Quantify concentration against a standard curve analysis2->analysis3

Caption: Experimental workflow for the shake-flask solubility determination of 3-imino-3-phenylpropionitrile.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 3-imino-3-phenylpropionitrile into several vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • To each vial, add a precise volume of the desired polar aprotic solvent.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker. For pharmaceutical applications, this is often set to 37 °C to simulate physiological conditions.[12]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[12] It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, 72 hours) to confirm that the solubility value has plateaued.

  • Sample Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • For further clarification and to remove any fine particulates, filter the supernatant through a syringe filter (e.g., 0.22 µm). It is important to use a filter material that does not bind the analyte.

  • Analysis:

    • Prepare a series of accurate dilutions of the filtered supernatant with the same solvent.

    • Analyze the diluted samples using a validated analytical method, such as HPLC. A standard curve of 3-imino-3-phenylpropionitrile of known concentrations should be prepared and run alongside the samples for accurate quantification.

    • The concentration of the undiluted supernatant represents the equilibrium solubility of 3-imino-3-phenylpropionitrile in that solvent at the specified temperature.

Expected Solubility Profile and Data Interpretation

While specific experimental data is pending, a qualitative prediction of the solubility of 3-imino-3-phenylpropionitrile in various polar aprotic solvents can be made based on their properties.

Table 1: Properties of Common Polar Aprotic Solvents and Expected Solubility Trend

SolventDielectric Constant (at 20-25°C)Dipole Moment (D)Expected Relative Solubility of 3-Imino-3-phenylpropionitrile
Dimethyl Sulfoxide (DMSO)~47~3.96High
N,N-Dimethylformamide (DMF)~38~3.82High
Acetonitrile (ACN)~37.5~3.92Moderate to High
Acetone~21~2.88Moderate
Tetrahydrofuran (THF)~7.5~1.63Low to Moderate

Data for dielectric constants and dipole moments are approximate and can be found in various chemical handbooks and literature sources.[13]

It is anticipated that the solubility of 3-imino-3-phenylpropionitrile will be highest in DMSO and DMF due to their high polarity and strong dipole moments, which can effectively interact with the polar nitrile and imine groups of the solute. Acetonitrile is also expected to be a good solvent. Acetone, being less polar, will likely show moderate solvating power. THF, with the lowest dielectric constant in this series, is predicted to be the poorest solvent for this compound.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 3-imino-3-phenylpropionitrile in polar aprotic solvents. A detailed, step-by-step experimental protocol based on the reliable shake-flask method has been presented to enable researchers to generate accurate and reproducible solubility data. While awaiting specific experimental results, the theoretical principles discussed herein allow for a reasoned prediction of solubility trends. The generation of such empirical data is a crucial next step and will be invaluable for the rational design of synthetic routes, purification strategies, and formulation development involving 3-imino-3-phenylpropionitrile and its analogs.

References

  • Nitrile Definition, Functional Group & Structure - Study.com. (n.d.). Retrieved from [Link]

  • Ralston, A. W., Hoerr, C. W., & Pool, W. O. (1942). THE SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC NITRILES. The Journal of Organic Chemistry, 07(6), 547–551.
  • Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. (n.d.). Allen Overseas. Retrieved from [Link]

  • solubility experimental methods.pptx. (n.d.). Retrieved from [Link]

  • Enders, D., & Shilvock, J. P. (2000). Product Class 5: Nitriles.
  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023, May 4).
  • Factors Affecting Solubility. (n.d.). FCT EMIS. Retrieved from [Link]

  • de Campos, D. P., de Oliveira, A. C. S., de Oliveira, G. G. G., & Cunha-Filho, M. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 37–45.
  • INTRODUCING NITRILES. (n.d.). MU-Varna.bg. Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]

  • Solubility factors when choosing a solvent. (2021, April 1). Lab + Life Scientist. Retrieved from [Link]

  • Solubility and distribution. (2024, January 23). Retrieved from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. Retrieved from [Link]

  • Liaw, D. J., Liaw, B. Y., & Chen, J. Y. (1999). Synthesis and properties of new soluble poly(amide-imide)s from 3,3′,5,5′-tetramethyl-2,2-bis[4-(4-trimellitimidophenoxy)phenyl]propane and various aromatic diamines. Polymer, 40(14), 4041–4047.
  • Benzenepropanenitrile. (n.d.). PubChem. Retrieved from [Link]

  • 3-IMINO-3-PHENYLPROPANENITRILE | CAS 1823-99-0. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • 3-phenyl propionitrile, 645-59-0. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. Retrieved from [Link]

  • 3,3'-Iminodipropionitrile. (n.d.). PubChem. Retrieved from [Link]

  • 3-Anilino-3-phenyl-propionitrile. (n.d.). PubChem. Retrieved from [Link]

  • 3-Phenylpropionitrile. (2024, April 9). ChemBK. Retrieved from [Link]

  • Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

Sources

CAS registry data and synonyms for 3-Imino-3-phenylpropionitrile

[1][2][3]

Executive Summary

3-Imino-3-phenylpropionitrile (CAS 1823-99-0) is a versatile

3-amino-3-phenylacrylonitrile

This compound serves as a critical "C3" synthon in medicinal chemistry, enabling the rapid construction of pyrimidine, pyridine, and pyrazole scaffolds found in kinase inhibitors, anti-inflammatory agents, and agrochemicals. Its bifunctional nature—possessing both an electrophilic nitrile and a nucleophilic amino-alkene moiety—allows for diverse cyclization pathways.

Chemical Identity & Registry Data[1][4][5]

The following table consolidates the essential registry data for accurate identification and procurement. Note that vendors often list this compound under its enamine tautomer name.

ParameterData
CAS Registry Number 1823-99-0
Preferred IUPAC Name 3-Amino-3-phenylprop-2-enenitrile
Common Synonyms

-Aminocinnamonitrile; 3-Amino-3-phenylacrylonitrile; (Z)-3-amino-3-phenylacrylonitrile
Molecular Formula C

H

N

Molecular Weight 144.17 g/mol
SMILES N#C/C=C(N)/C1=CC=CC=C1
InChI Key MKPPZAOYAOGVLX-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Melting Point 83–90 °C (Experimental range)

Structural Dynamics: Tautomerism

Understanding the tautomeric equilibrium is vital for predicting reactivity. While the CAS name suggests an imine structure, the compound stabilizes as an enamine due to the extended conjugation between the amino lone pair, the alkene

TautomerismImineImine Form(3-Imino-3-phenylpropionitrile)Less StableEnamineEnamine Form(3-Amino-3-phenylacrylonitrile)Dominant / StableImine->Enamine Tautomerization(Conjugation Stabilization)

Figure 1: Tautomeric equilibrium favoring the conjugated enamine form.

Synthesis & Production Protocols

Core Methodology: Thorpe-Ziegler Condensation

The industrial and laboratory standard for synthesizing 3-amino-3-phenylacrylonitrile involves the base-mediated condensation of benzonitrile with acetonitrile. This reaction is self-validating: the evolution of product precipitates from the reaction mixture upon quenching, ensuring high purity without complex chromatography.

Experimental Protocol

Reagents:

  • Benzonitrile (1.0 equiv)[1]

  • Acetonitrile (Excess, serves as solvent/reactant)

  • Sodium Hydride (NaH, 60% dispersion, 1.1 equiv) or Sodium Amide (NaNH

    
    )
    
  • Solvent: Anhydrous THF or excess Acetonitrile

Step-by-Step Workflow:

  • Activation: Suspend NaH (1.1 equiv) in anhydrous THF under an inert atmosphere (N

    
     or Ar).
    
  • Anion Formation: Add acetonitrile (1.2 equiv) dropwise at 0°C. Stir for 30 minutes to generate the cyanomethyl anion ([CH2CN]-).

  • Condensation: Add benzonitrile (1.0 equiv) slowly to the anion solution.

  • Reflux: Heat the mixture to reflux (approx. 60-80°C) for 3–5 hours. The solution will typically darken.

  • Quench & Workup: Cool to room temperature. Pour the reaction mixture onto crushed ice/water.

  • Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water to yield white crystals (MP: 83–90°C).

SynthesisStartReagents:Benzonitrile + AcetonitrileActivationStep 1: Deprotonation(NaH/THF, 0°C)Forms [CH2CN]-Start->ActivationAdditionStep 2: Nucleophilic Attackon BenzonitrileActivation->AdditionIntermediateIntermediate:Imine Anion SpeciesAddition->IntermediateQuenchStep 3: Aqueous Quench(Protonation)Intermediate->QuenchProductFinal Product:3-Amino-3-phenylacrylonitrile(Solid precipitate)Quench->Product Crystallization

Figure 2: Synthesis workflow via Thorpe-Ziegler condensation.

Reactivity & Applications in Drug Discovery

The 1,3-electrophilic/nucleophilic character of CAS 1823-99-0 makes it a "linchpin" reagent for constructing heterocycles.

A. Pyrimidine Synthesis

Reaction with formamide, amidines, or nitriles yields 4-aminopyrimidines, a scaffold seen in tyrosine kinase inhibitors (e.g., Gefitinib analogs).

  • Mechanism: The amino group of the enaminonitrile attacks the electrophilic carbon of the amidine, followed by cyclization onto the nitrile.

B. Pyrazole Synthesis

Reaction with hydrazine hydrate yields 3-amino-5-phenylpyrazole.

  • Mechanism: Hydrazine attacks the nitrile carbon (or the

    
    -carbon depending on pH), followed by cyclization and tautomerization.
    

ReactivityCore3-Amino-3-phenylacrylonitrile(CAS 1823-99-0)Hydrazine+ Hydrazine (N2H4)Core->HydrazineFormamide+ Formamide / AmidinesCore->FormamideMalononitrile+ Malononitrile(Aldehyde condensation)Core->MalononitrilePyrazole3-Amino-5-phenylpyrazole(Anti-inflammatory scaffold)Hydrazine->PyrazolePyrimidine4-Aminopyrimidines(Kinase Inhibitor scaffold)Formamide->PyrimidinePyridineNicotinonitrile Derivatives(Agrochemicals)Malononitrile->Pyridine

Figure 3: Divergent synthesis pathways for heterocyclic drug cores.

Handling & Stability

  • Storage: Store at 2–8°C under inert gas. The compound is stable as a solid but can hydrolyze to

    
    -ketonitriles (benzoylacetonitrile) under acidic aqueous conditions.
    
  • Safety: As a nitrile derivative, it should be treated as potentially toxic. Standard PPE (gloves, goggles, fume hood) is mandatory to prevent inhalation of dust or contact with skin.

References

  • PubChem. 3-Amino-3-phenylacrylonitrile (Compound Summary). National Library of Medicine. Available at: [Link]

  • Matrix Fine Chemicals. 3-IMINO-3-PHENYLPROPANENITRILE | CAS 1823-99-0.[2][3] Available at: [Link]

  • Google Patents.Process for producing 3-iminonitriles (US5089651A).
  • CSIR Research Space.

    
    -aminonitriles. (Provides MP data). Available at: [Link]
    
  • Organic Chemistry Portal. Synthesis of Pyrazoles and Pyrimidines. Available at: [Link]

The Synthetic Versatility of 3-Imino-3-phenylpropionitrile: A Guide to its Binucleophilic Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Imino-3-phenylpropionitrile stands as a versatile and highly valuable building block in synthetic organic chemistry. Its true potential is unlocked through the lens of its binucleophilic nature, a consequence of a dynamic imine-enamine tautomerism. This guide provides a comprehensive exploration of the reactivity scope of this molecule, detailing its interactions with a range of electrophiles. We will dissect the causality behind its selective reactions at both the nitrogen and α-carbon nucleophilic centers and demonstrate its profound utility in the construction of complex heterocyclic scaffolds relevant to pharmaceutical development. This document serves as a technical resource, complete with mechanistic insights, detailed experimental protocols, and a survey of its applications.

Introduction: The Duality of a Unique Synthon

In the landscape of organic synthesis, molecules possessing multiple reactive centers offer a rich playground for the construction of molecular complexity. 3-Imino-3-phenylpropionitrile, often existing in equilibrium with its tautomer, (Z)-3-amino-3-phenylacrylonitrile (more commonly known as β-aminocinnamonitrile), is a prime exemplar of such a system.[1] This molecule is not merely a simple nitrile or imine; it is an ambident binucleophile, featuring two distinct, yet electronically coupled, nucleophilic sites: the nitrogen atom and the α-carbon.

The strategic importance of this compound, and the broader class of β-enaminonitriles to which its tautomer belongs, lies in its capacity to serve as a precursor for a wide array of heterocyclic compounds, including pyrimidines, pyridines, and pyrazoles.[1] These structural motifs are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding and controlling the reactivity of 3-imino-3-phenylpropionitrile is therefore a critical skill for professionals engaged in drug discovery and development.

The Core Principle: Imine-Enamine Tautomerism

The binucleophilic character of 3-imino-3-phenylpropionitrile is a direct consequence of its existence as a mixture of two tautomeric forms: the imine form and the more stable enamine form. The equilibrium between these two forms is the fulcrum upon which its entire reactivity pivots.

Figure 1: Tautomeric equilibrium between the imine and enamine forms.

This equilibrium endows the molecule with two primary nucleophilic centers:

  • N-Nucleophile: The nitrogen atom, particularly in the enamine form (as an amino group), is highly nucleophilic.

  • C-Nucleophile: The α-carbon (the carbon adjacent to the nitrile group) possesses significant nucleophilic character due to conjugation with the enamine system, which delocalizes electron density onto this position.

The choice of reaction conditions—specifically solvent, temperature, and the nature of the base and electrophile—determines which of these sites engages in a reaction, allowing for tunable and selective synthesis.

Reactivity at the Nitrogen Center

The nitrogen atom of the enamine tautomer is a potent nucleophile, readily reacting with a variety of electrophiles, particularly acylating and alkylating agents. These reactions are fundamental for introducing substituents onto the nitrogen, which can be a key step in more complex synthetic sequences.

N-Acylation Reactions

Reaction with acid chlorides or anhydrides typically leads to N-acylation.[2] This process is often rapid and can be performed under mild conditions. The resulting N-acyl derivatives are themselves useful intermediates. For instance, treatment of the enaminonitrile with acetic anhydride can yield the N-acetyl derivative.[3]

A notable study by Al-Omran and colleagues demonstrated that the regioselectivity of acylation can be highly dependent on the structure of the acid chloride.[2] While straight-chain aliphatic acid chlorides favored C-acylation, branched-chain and aromatic acid chlorides often resulted in N-acylation, highlighting the subtle electronic and steric factors at play.

Reactions with Isocyanates and Isothiocyanates

The nucleophilic nitrogen readily attacks the electrophilic carbon of isocyanates and isothiocyanates. These reactions provide a direct route to urea and thiourea derivatives, which are important pharmacophores.[4]

Table 1: Summary of Reactions at the Nitrogen Nucleophile

ElectrophileReagent ExampleProduct TypeReference
Acid ChlorideAcetyl ChlorideN-Acyl Enaminonitrile[2]
Acid AnhydrideAcetic AnhydrideN-Acyl Enaminonitrile[3]
IsocyanatePhenyl IsocyanateN-Carbamoyl Enaminonitrile (Urea derivative)[4]
IsothiocyanatePhenyl IsothiocyanateN-Thiocarbamoyl Enaminonitrile (Thiourea derivative)[4]

Reactivity at the Carbon Center

The α-carbon, rendered nucleophilic by the conjugated enamine system, can be targeted by a range of carbon electrophiles. These reactions are pivotal for carbon-carbon bond formation and the elaboration of the molecular skeleton.

Alkylation Reactions

Under basic conditions, the α-carbon can be deprotonated to form a stabilized carbanion, which then reacts with alkyl halides. The selection of a suitable base and non-polar solvent conditions can favor C-alkylation over N-alkylation.

Condensation Reactions

The active methylene group of 3-imino-3-phenylpropionitrile can participate in Knoevenagel-type condensation reactions with aldehydes and ketones.[5] This reaction is a powerful method for forming new carbon-carbon double bonds and accessing highly functionalized intermediates.

The Power of Binucleophilicity: Cyclocondensation Reactions

The most compelling application of 3-imino-3-phenylpropionitrile lies in its use as a C-C-N or N-C-C synthon in cyclocondensation reactions. By reacting with bifunctional electrophiles, it serves as a linchpin for the one-pot synthesis of diverse and medicinally relevant heterocyclic systems.[1]

Cyclization cluster_reactants Reactants cluster_process Process cluster_product Product IPPN 3-Imino-3-phenylpropionitrile (Binucleophile) Step1 Step 1: Michael Addition (C-Nucleophile attacks) IPPN->Step1 Dielectrophile 1,3-Dielectrophile (e.g., α,β-unsaturated ketone) Dielectrophile->Step1 Step2 Step 2: Cyclization (N-Nucleophile attacks) Step1->Step2 Step3 Step 3: Aromatization Step2->Step3 Product Substituted Pyridine or Pyrimidine Derivative Step3->Product

Figure 2: General workflow for heterocyclic synthesis via cyclocondensation.

Synthesis of Pyrimidines

Pyrimidines are a cornerstone of many pharmaceuticals. 3-Imino-3-phenylpropionitrile can undergo condensation with nitriles under basic conditions at elevated temperatures to construct substituted 4-aminopyrimidines.[1][6] This reaction showcases the molecule acting as a three-carbon building block, where both the α-carbon and the imine nitrogen participate in ring formation.

Synthesis of Pyridines and Thiophenes

The Gewald reaction provides a classic example of the utility of β-enaminonitriles. While the classic Gewald reaction uses an active methylene nitrile, a ketone, and elemental sulfur to produce a thiophene, analogous cyclizations are well-documented. For instance, reacting the enaminonitrile with α,β-unsaturated carbonyl compounds or Vilsmeier-type reagents can lead to highly substituted nicotinonitriles (pyridine derivatives).[3][7]

Experimental Protocols

The following protocols are representative methodologies adapted from the literature for illustrative purposes. Researchers should consult the primary sources and perform appropriate safety assessments before implementation.

Protocol 1: General Procedure for N-Acylation
  • Objective: To synthesize N-acetyl-3-amino-3-phenylacrylonitrile.

  • Methodology:

    • Dissolve 3-imino-3-phenylpropionitrile (1.0 eq) in a suitable solvent such as dichloromethane or toluene.

    • Add a mild base, such as triethylamine or pyridine (1.1 eq), to the solution and cool to 0 °C in an ice bath.

    • Slowly add the acylating agent (e.g., acetic anhydride, 1.1 eq) dropwise while maintaining the temperature at 0 °C.[3]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Pyrimidine Synthesis via Cyclocondensation
  • Objective: To synthesize a 4-aminopyrimidine derivative.

  • Methodology:

    • To a solution of 3-imino-3-phenylpropionitrile (1.0 eq) in a high-boiling solvent (e.g., DMF or DMSO), add a strong base such as LiHMDS or NaH (1.0 eq) at room temperature under an inert atmosphere (N2).[1]

    • Add a second nitrile species (e.g., benzonitrile, 1.0 eq).

    • Heat the reaction mixture to 120-140 °C and maintain for 6-12 hours.[1]

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and carefully quench by pouring it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

3-Imino-3-phenylpropionitrile is a powerful and versatile synthon whose reactivity is governed by a finely balanced imine-enamine tautomerism. By understanding the factors that influence its N- vs. C-nucleophilicity, chemists can strategically employ this molecule to access a wide range of functionalized acyclic and heterocyclic structures. Its ability to participate in cyclocondensation reactions makes it an especially valuable tool for the drug development professional, providing efficient pathways to core structures found in a multitude of biologically active compounds. The continued exploration of its reactivity will undoubtedly lead to novel synthetic methodologies and the discovery of new chemical entities.

References

  • Al-Tel, T. H. (2010). A Simple and Versatile Route to Novel Conjugated β-Enaminonitriles and Their Application for the Highly Regioselective Synthesis of Nicotinonitriles Using a Vilsmeier-Type Reagent. The Journal of Organic Chemistry, 75(11), 3847–3850. [Link]

  • Li, Y., Zhu, Y., Xiang, S., Fan, W., Jin, J., & Huang, D. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. Organic & Biomolecular Chemistry, 18(9), 1736–1745. [Link]

  • Li, Y., Zhu, Y., Xiang, S., Fan, W., Jin, J., & Huang, D. (2020). Methods and routines for the synthesis of β-enaminonitriles and its related 4-aminopyrimidines, 4-amidinopyrimidines. ResearchGate. [Link]

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Hydrogen Bonding Motifs in 3-Imino-3-phenylpropionitrile Derivatives: A Supramolecular Perspective for Crystal Engineering and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 3-imino-3-phenylpropionitrile scaffold is a key structural element in various molecules of pharmaceutical and material interest. The solid-state architecture of these compounds, governed by non-covalent interactions, dictates critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth analysis of the hydrogen bonding motifs prevalent in these derivatives. We explore the donor-acceptor landscape of the molecule, classify the primary supramolecular synthons, and detail the experimental and computational methodologies required for their characterization. By understanding the causality behind molecular assembly, researchers can rationally design crystalline materials with desired properties, accelerating drug development and materials innovation.

The Structural and Functional Significance of the 3-Imino-3-phenylpropionitrile Scaffold

The 3-imino-3-phenylpropionitrile core structure represents a versatile platform in medicinal chemistry and materials science. Derivatives have been explored for their biological activities, including as potential opioid receptor ligands[1]. The molecule's functionality arises from a unique combination of a hydrogen bond donating imine group, a hydrogen bond accepting nitrile group, and an aromatic phenyl ring capable of π-π stacking.

The precise three-dimensional arrangement of these molecules in a crystal lattice is not arbitrary; it is directed by a hierarchy of intermolecular interactions.[2] Hydrogen bonds, owing to their strength and directionality, are the primary tool in crystal engineering for building robust supramolecular architectures.[3] A comprehensive understanding of these hydrogen bonding patterns is therefore essential for controlling polymorphism—the ability of a compound to exist in multiple crystal forms, each with different properties. This control is paramount in the pharmaceutical industry, where an unexpected polymorphic transition can dramatically alter a drug's efficacy and safety profile.

The Hydrogen Bond Donor-Acceptor Landscape

The predictability of supramolecular structures in 3-imino-3-phenylpropionitrile derivatives begins with a fundamental analysis of the potential hydrogen bond donors and acceptors within the molecule. The competition and cooperation between these sites define the resulting motifs.

2.1 The Imino Group (N-H): A Strong and Directional Donor The imine proton (N-H) is the most acidic proton and, consequently, the strongest hydrogen bond donor in the parent molecule. It readily participates in strong N-H···N and N-H···O interactions, which are foundational to many predictable supramolecular synthons.[3]

2.2 The Nitrile Group (C≡N): A Linear and Influential Acceptor The lone pair on the nitrogen atom of the nitrile group makes it a potent hydrogen bond acceptor.[4] Hydrogen bonding to nitriles is of particular interest. Spectroscopically, it often leads to an anomalous "blueshift" (a shift to higher frequency) of the C≡N stretching vibration in the infrared spectrum, a phenomenon that can be correlated with the geometry and dynamics of the hydrogen bond.[5] This interaction is highly directional, preferring a near-linear arrangement of the D-H···N≡C atoms.

2.3 Weak Donors and π-Systems Beyond the primary imine donor, weaker C-H donors on the phenyl ring and the aliphatic backbone can also participate in C-H···O and C-H···N interactions.[6][7] These weak hydrogen bonds are often considered secondary interactions but can be crucial in stabilizing the overall three-dimensional crystal packing.[6] Furthermore, the electron-rich π-system of the phenyl ring can act as a weak hydrogen bond acceptor, leading to N-H···π or C-H···π interactions.[8]

The interplay between these potential interactions dictates the final crystalline form. A hierarchical understanding is key: strong donors will preferentially pair with strong acceptors.

H-Bond_Landscape cluster_molecule 3-Imino-3-phenylpropionitrile Derivative cluster_donors Potential H-Bond Donors cluster_acceptors Potential H-Bond Acceptors Mol Core Scaffold Imine Imine (N-H) [Primary] Mol->Imine has ArylCH Aryl (C-H) [Secondary] Mol->ArylCH has Nitrile Nitrile (C≡N) [Primary] Mol->Nitrile has ImineN Imine (N lone pair) [Secondary] Mol->ImineN has PiSystem Phenyl (π-system) [Weak] Mol->PiSystem has Imine->Nitrile Strong Interaction (e.g., N-H···N≡C) Imine->ImineN Moderate Interaction (e.g., N-H···N-Imine) ArylCH->Nitrile Weak Interaction

Caption: Potential hydrogen bond donor and acceptor sites in 3-imino-3-phenylpropionitrile derivatives.

Key Supramolecular Synthons and Resulting Motifs

Supramolecular synthons are robust and recurring structural units formed by intermolecular interactions.[6] Identifying the most probable synthons allows for a rational approach to crystal design.

3.1 Motif 1: The Imine-Nitrile N-H···N≡C Heterosynthon This is arguably the most robust and predictable synthon in this class of compounds. The strong N-H donor of one molecule interacts with the nitrile nitrogen acceptor of a neighboring molecule. This interaction typically results in the formation of infinite one-dimensional chains or discrete cyclic dimers. DFT and ab initio calculations on similar hydrazonopropanenitriles have confirmed the stability of intermolecular hydrogen bonds involving the NH and CN groups.[9]

NH_Nitrile_Chain cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C a_imine N-H a_phenyl Ph a_imine->a_phenyl b_nitrile C≡N a_imine->b_nitrile H-Bond a_nitrile C≡N a_phenyl->a_nitrile b_imine N-H b_phenyl Ph b_imine->b_phenyl c_nitrile C≡N b_imine->c_nitrile H-Bond b_phenyl->b_nitrile c_imine N-H c_phenyl Ph c_imine->c_phenyl c_phenyl->c_nitrile

Caption: Diagram of a 1D chain motif formed via the N-H···N≡C heterosynthon.

3.2 Motif 2: The Imine N-H···N Homosynthon In cases where the nitrile group is sterically hindered or involved in other interactions, the imine group can form hydrogen bonds with the nitrogen of another imine group. This can lead to the formation of centrosymmetric dimers, which are common motifs in crystal engineering.

3.3 The Interplay with π-π Stacking The planar phenyl rings introduce the possibility of π-π stacking interactions. These interactions, while weaker than strong hydrogen bonds, are crucial for overall crystal density and stability.[10][11] Often, the hydrogen-bonded chains or dimers will pack in such a way as to maximize these favorable stacking interactions, leading to layered or herringbone structures. Studies have shown that hydrogen bonding can enhance π-π stacking by affecting the electron density of the aromatic rings.[11]

Table 1: Representative Hydrogen Bond Geometries This table summarizes typical geometric parameters for common hydrogen bonding motifs observed in organic molecular crystals. Data is generalized from crystallographic studies of related structures.

SynthonDonor (D)Acceptor (A)D-H···A Distance (Å)D-H···A Angle (°)
Imine-NitrileN-HN≡C1.9 - 2.3150 - 180
Imine-ImineN-HN (imine)2.0 - 2.4140 - 170
Weak C-HC-HN/O/π2.4 - 2.8120 - 160

Experimental and Computational Characterization

A multi-faceted approach combining diffraction, spectroscopy, and computation is necessary to unambiguously identify and characterize hydrogen bonding motifs.

4.1 Single-Crystal X-ray Diffraction (SCXRD) SCXRD is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise atomic coordinates and allowing for the direct measurement of intermolecular distances and angles.

Experimental Protocol: Crystal Growth and SCXRD Analysis

  • Crystal Growth (Causality): The goal is to grow single crystals of sufficient size and quality. Slow evaporation is often the first method attempted because it allows molecules to organize into a low-energy, well-ordered lattice. A solvent or solvent mixture in which the compound has moderate solubility is chosen.

    • Step 1: Dissolve the 3-imino-3-phenylpropionitrile derivative in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture) to near saturation at room temperature.

    • Step 2: Filter the solution to remove any particulate matter.

    • Step 3: Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Step 4: Harvest a well-formed, defect-free crystal for analysis.

  • Data Collection:

    • Step 5: Mount the selected crystal on a goniometer head.

    • Step 6: Place the crystal in a cold stream (typically 100 K) to minimize thermal motion and potential crystal degradation.

    • Step 7: Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement:

    • Step 8: Process the diffraction data to obtain integrated intensities.

    • Step 9: Solve the crystal structure using direct methods or other algorithms to obtain an initial model of the molecular arrangement.

    • Step 10: Refine the structural model against the experimental data to optimize atomic positions and thermal parameters, yielding the final, accurate crystal structure.

SCXRD_Workflow Start Synthesized Compound CrystalGrowth Step 1: Crystal Growth (Slow Evaporation) Start->CrystalGrowth Mounting Step 2: Crystal Mounting & Cryo-cooling CrystalGrowth->Mounting DataCollection Step 3: X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Step 4: Data Processing (Integration) DataCollection->DataProcessing Solution Step 5: Structure Solution DataProcessing->Solution Refinement Step 6: Structure Refinement Solution->Refinement Validation Step 7: Validation & Analysis (CIF file) Refinement->Validation

Caption: A streamlined workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

4.2 Spectroscopic Validation While SCXRD provides the definitive structure, spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for studying hydrogen bonding both in the solid state and in solution.

  • FTIR Spectroscopy: The formation of a hydrogen bond perturbs the vibrational frequencies of the involved functional groups. For the N-H···N≡C synthon, one expects to see a broadening and red-shift (shift to lower wavenumber) of the N-H stretching band and a blue-shift (shift to higher wavenumber) of the C≡N stretching band.[5][9] Aromatic nitriles typically show a C≡N stretch between 2240 and 2220 cm⁻¹; this position is sensitive to electronic effects and bonding.[12]

  • ¹H NMR Spectroscopy: In solution, the chemical shift of the N-H proton is highly sensitive to its environment. The formation of a hydrogen bond deshields the proton, causing its resonance to shift downfield (to a higher ppm value).[13] Variable temperature NMR studies can also provide insight into the strength and dynamics of these interactions.[14]

Table 2: Characteristic IR Frequency Shifts Upon H-Bonding

Vibrational ModeTypical Frequency (Free)Change Upon H-BondingRationale
ν(N-H) stretch~3400 cm⁻¹Broadening and Red-shiftWeakening of the N-H covalent bond
ν(C≡N) stretch2220-2240 cm⁻¹Blue-shiftComplex effect on bond polarity and vibrational coupling[5]

4.3 Computational Modeling Computational chemistry provides the theoretical framework to understand the energetics and electronic nature of the observed interactions.

  • Density Functional Theory (DFT): DFT calculations are used to optimize molecular geometries and calculate the interaction energies of hydrogen-bonded dimers or clusters. This allows for a quantitative ranking of the stability of different potential motifs.[9]

  • Atoms in Molecules (AIM) / Natural Bond Orbital (NBO): These methods analyze the calculated electron density to characterize the nature of the intermolecular bonds, confirming the presence and strength of hydrogen bonds.[15]

  • Hirshfeld Surface Analysis: This technique is a powerful way to visualize and quantify all intermolecular contacts in a crystal lattice, providing a "fingerprint" of the packing environment.[7]

Applications in Rational Design

A thorough understanding of the supramolecular chemistry of 3-imino-3-phenylpropionitrile derivatives empowers scientists to engage in rational design:

  • Co-crystal Design: By introducing a second molecule (a co-former) with complementary hydrogen bonding sites, it is possible to create new crystalline solids (co-crystals) with improved properties, such as enhanced solubility or stability.[3] For example, introducing a carboxylic acid co-former could disrupt the native N-H···N≡C motif in favor of a more stable N-H···O=C interaction.

  • Polymorph Screening: Knowledge of the most stable synthons can guide polymorph screening experiments, helping to identify and isolate the most thermodynamically stable crystalline form of a drug candidate early in the development process.

  • Structure-Property Relationships: By correlating the observed hydrogen bonding motifs with measured properties (e.g., melting point, dissolution rate), predictive models can be built to guide the design of next-generation molecules with optimized characteristics.

Conclusion

The solid-state structure of 3-imino-3-phenylpropionitrile derivatives is a direct consequence of a well-defined set of hydrogen bonding interactions, primarily driven by the strong N-H donor and the versatile nitrile acceptor. The formation of robust N-H···N≡C heterosynthons often directs the primary molecular assembly into predictable one-dimensional or zero-dimensional motifs, which are further stabilized by weaker interactions and π-π stacking. A synergistic approach employing SCXRD, spectroscopy, and computational modeling is essential for a complete characterization of these supramolecular structures. The insights gained from this analysis are not merely academic; they are critical, actionable intelligence for researchers in drug development and materials science, enabling the rational engineering of crystalline materials with tailored, superior performance.

References

  • Kakkar, S., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research, 13(3), 45-64.
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  • Wheeler, S. E. (2016). Hydrogen bond design principles. WIREs Computational Molecular Science, 6(4), 443-454. [Link]

  • Desiraju, G. R. (n.d.). Weak hydrogen bonds in crystal engineering. University of Hyderabad.
  • ResearchGate. (2024). The effect of hydrogen bonding on the π depletion and the π − π stacking interaction. [Link]

  • Zhang, Z., et al. (2021). Hydrogen-Bonded Conjugated Materials and Their Application in Organic Field-Effect Transistors. Frontiers in Chemistry, 9, 718386. [Link]

  • ResearchGate. (n.d.). Hydrogen Bonding in Molecular Crystals. [Link]

  • Holappa, S., et al. (2024). The effect of hydrogen bonding on the π depletion and the π-π stacking interaction. Helda. [Link]

  • Xie, W., et al. (2022). Hydrogen Bond Blueshifts in Nitrile Vibrational Spectra Are Dictated by Hydrogen Bond Geometry and Dynamics. Journal of the American Chemical Society, 144(11), 4819-4831. [Link]

  • Tovar, D., et al. (2024). Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. Exploring the Effect of One Atom Substitution. Crystal Growth & Design, 24(3), 1335-1346. [Link]

  • Golovina, N. I., et al. (n.d.). Several aspects of intermolecular interactions between the carbonyl and imine groups in the crystals of compounds containing six-membered heterocycles. Scilit. [Link]

  • ResearchGate. (2025). Nitrile groups as hydrogen-bond acceptors in a donor-rich hydrogen-bonding network. [Link]

  • Hansen, P. E. (2012). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 17(4), 4436-4464. [Link]

  • Wentland, M. P., et al. (2000). Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(6), 523-526. [Link]

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Methodological & Application

Microwave-assisted synthesis of 3-Imino-3-phenylpropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-Imino-3-phenylpropionitrile

Subtitle: Rapid, high-yield synthesis of 3-amino-3-phenylacrylonitrile (stable tautomer) via ammonium acetate condensation.

Executive Summary

Topic: Microwave-Assisted Synthesis of 3-Imino-3-phenylpropionitrile. Target Compound: 3-Amino-3-phenylacrylonitrile (CAS: 1122-91-4), the stable enamine tautomer of 3-imino-3-phenylpropionitrile. Methodology: Nucleophilic condensation of benzoylacetonitrile with ammonium acetate under microwave irradiation. Significance: This compound is a critical "push-pull" alkene intermediate used in the synthesis of heterocycles such as pyridines, pyrimidines, and imidazoles. Traditional thermal heating requires reflux times of 4–12 hours. The microwave-assisted protocol reduces reaction time to <30 minutes while improving yield and purity.

Scientific Foundation & Mechanism

Tautomeric Equilibrium

While often referred to as "3-imino-3-phenylpropionitrile" in older literature, the compound exists predominantly as the


-enaminonitrile  tautomer (3-amino-3-phenylacrylonitrile) in both solid state and solution. This stability arises from the conjugation of the amino lone pair with the nitrile group through the carbon-carbon double bond.

Tautomerism Imine 3-Imino-3-phenylpropionitrile (Imine Form) Less Stable Enamine 3-Amino-3-phenylacrylonitrile (Enamine Form) Stable Tautomer Imine->Enamine Tautomerization (Conjugation Stabilization)

Figure 1: Tautomeric equilibrium favoring the conjugated enamine form.

Reaction Mechanism

The synthesis involves the condensation of benzoylacetonitrile with ammonia (generated in situ from ammonium acetate). Microwave irradiation accelerates the rate-determining step—the nucleophilic attack of ammonia on the carbonyl carbon—and facilitates the elimination of water.

  • Ammonia Generation:

    
    
    
  • Nucleophilic Attack:

    
     attacks the ketone of benzoylacetonitrile.
    
  • Dehydration: Loss of water drives the equilibrium toward the enamine.

Mechanism Start Benzoylacetonitrile + NH4OAc Inter1 Tetrahedral Intermediate (Hemiaminal) Start->Inter1 Nucleophilic Attack (MW Accelerated) TS Transition State (Water Elimination) Inter1->TS -H2O Product 3-Amino-3-phenylacrylonitrile (Product) TS->Product Conjugation

Figure 2: Mechanistic pathway of the condensation reaction.

Experimental Protocol

Equipment & Reagents
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover, Biotage Initiator, or Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with crimp/snap cap.

  • Stirring: Magnetic stir bar (high coupling efficiency recommended).

ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
Benzoylacetonitrile 145.161.0145 mg (1 mmol)Substrate
Ammonium Acetate 77.085.0385 mg (5 mmol)Nitrogen Source
Ethanol (Absolute) 46.07Solvent2.0 - 3.0 mLSolvent
Step-by-Step Methodology
  • Preparation:

    • Weigh 145 mg (1 mmol) of benzoylacetonitrile into a 10 mL microwave vial.

    • Add 385 mg (5 mmol) of ammonium acetate.

    • Add 2.0 mL of absolute ethanol.

    • Add a magnetic stir bar and seal the vial.

  • Microwave Irradiation:

    • Mode: Dynamic (Temperature Control).

    • Temperature: 120 °C.

    • Hold Time: 15 minutes.

    • Pre-stirring: 30 seconds (to ensure homogeneity before heating).

    • Pressure Limit: 250 psi (standard safety limit).

    • Power: Max 150W (system will modulate power to maintain 120°C).

  • Workup:

    • Allow the vial to cool to room temperature (compressed air cooling usually takes <2 mins).

    • Open the vial and pour the reaction mixture into 20 mL of ice-cold water .

    • Stir vigorously for 5 minutes. The product will precipitate as a white to off-white solid.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash with cold water (2 x 5 mL) to remove excess ammonium acetate.

    • Recrystallization (if needed): Dissolve in minimum hot ethanol (~70°C), filter while hot, and cool to crystallize.

    • Drying: Dry in a vacuum oven at 45 °C for 4 hours.

Optimization & Data Analysis

The following table summarizes the optimization of reaction conditions. Microwave heating significantly outperforms conventional heating in terms of time and yield.

EntryHeating MethodSolventTemp (°C)TimeYield (%)
1Thermal (Reflux)Ethanol786 hrs65%
2Thermal (Reflux)Toluene1104 hrs72%
3MicrowaveEthanol10010 min78%
4 Microwave Ethanol 120 15 min 92%
5MicrowaveSolvent-Free12010 min85%*

*Note: Solvent-free methods (Entry 5) are effective but can suffer from sublimation of ammonium acetate onto the vial walls, leading to lower reproducibility.

Characterization Data (Typical):

  • Appearance: White crystalline solid.

  • Melting Point: 138–140 °C.

  • IR (KBr): 3420, 3330 (

    
    ), 2195 (
    
    
    
    ), 1620 (
    
    
    )
    
    
    .
  • 1H NMR (DMSO-

    
    ): 
    
    
    
    7.6–7.4 (m, 5H, Ph), 6.8 (br s, 2H,
    
    
    ), 4.3 (s, 1H, =CH).

Troubleshooting & Safety

  • Sublimation: Ammonium acetate may sublime and clog the top of the vial if the headspace is too cool. Solution: Use a microwave reactor with active vial cooling after the run, not during, or ensure the solvent volume washes the walls (min 2 mL).

  • Incomplete Conversion: If TLC shows starting material, extend hold time to 25 minutes. Do not increase temperature above 140°C to avoid degradation of the nitrile group.

  • Safety: The reaction generates ammonia gas inside the sealed vial. Ensure the vessel is rated for at least 20 bar (300 psi). Open the vial in a fume hood.

References

  • Microwave-Assisted Synthesis of Enaminones

    • Title: Microwave assisted solvent-, support- and c
    • Source:Arkivoc, 2008 (xii), 226-232.
    • URL:[Link]

  • General Protocol for Enaminonitriles

    • Title: One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation.[2][3] (Describes the in-situ formation of the enaminonitrile intermediate).

    • Source:Arkivoc, 2005 (i), 137-142.[3]

    • URL:[Link]

  • Application in Heterocycle Synthesis

    • Title: Preparation of Substituted Pyridines via a Coupling of

      
      -Enamine Carbonyls with Rongalite.[4]
      
    • Source:Molecules, 2022, 27(16), 5208.
    • URL:[Link]

  • Tautomerism Analysis

    • Title: Tautomerism of 3(5)-Phenylpyrazoles (Analogous enamine-imine systems).
    • Source:Journal of the Chemical Society, Perkin Transactions 2, 1993.
    • URL:[Link]

Sources

Catalytic methods for preparing 3-Imino-3-phenylpropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Catalytic Methods for the Preparation of 3-Imino-3-phenylpropionitrile

Introduction: The Synthetic Value of β-Enaminonitriles

3-Imino-3-phenylpropionitrile, a member of the β-enaminonitrile family, represents a highly versatile and valuable building block in modern organic and medicinal chemistry. These compounds are characterized by a unique arrangement of functional groups—a nitrile, an imine, and a vinyl system—which provides a rich platform for a wide range of chemical transformations. β-Enaminonitriles serve as key precursors for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds, including pyrimidines, pyridines, pyrroles, and pyrazoles, which are core scaffolds in many pharmaceuticals, agrochemicals, and dyes.[1][2]

The development of efficient and selective methods for synthesizing these intermediates is therefore of paramount importance. This guide provides a detailed exploration of the primary catalytic methods for preparing 3-imino-3-phenylpropionitrile, focusing on the underlying mechanisms, practical experimental protocols, and the critical parameters that govern reaction success.

Core Methodology: Base-Catalyzed Self-Condensation of Phenylacetonitrile

The most direct and widely employed catalytic method for synthesizing 3-imino-3-phenylpropionitrile is the base-catalyzed self-condensation of phenylacetonitrile. This reaction is a variation of the Thorpe-Ziegler reaction, a classical method for forming C-C bonds from nitriles.[1][2] The reaction leverages a strong base to generate a nucleophilic carbanion from one molecule of phenylacetonitrile, which then attacks a second molecule.

Mechanistic Insights: The Role of the Base Catalyst

The choice of base is critical and dictates the efficiency of the reaction. The catalyst must be strong enough to deprotonate the α-carbon of phenylacetonitrile (pKa ≈ 22 in DMSO) but should ideally be non-nucleophilic to avoid side reactions with the nitrile group. Sterically hindered bases like sodium ethoxide (EtONa), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) are commonly employed.[2][3]

The mechanism proceeds through several key steps:

  • Deprotonation: The base abstracts an acidic α-hydrogen from a molecule of phenylacetonitrile (1) , generating a resonance-stabilized phenylacetonitrile carbanion (2) .

  • Nucleophilic Attack: The highly nucleophilic carbanion (2) attacks the electrophilic carbon of the nitrile group on a second molecule of phenylacetonitrile (1) , forming an intermediate imine anion (3) .

  • Protonation/Tautomerization: The imine anion (3) is protonated by the conjugate acid of the base or during aqueous workup, yielding the final product, 3-imino-3-phenylpropionitrile (4) , which exists in equilibrium with its enamine tautomer.

Mechanism_of_Base_Catalyzed_Self-Condensation Mechanism of Base-Catalyzed Self-Condensation cluster_products R1 Phenylacetonitrile (1) Carbanion Carbanion Intermediate (2) R1->Carbanion Base Base (B⁻) Base->Carbanion ImineAnion Imine Anion (3) Carbanion->ImineAnion 2. Nucleophilic Attack Product 3-Imino-3-phenylpropionitrile (4) ImineAnion->Product BH Conjugate Acid (BH) BH->Product R1_2 Phenylacetonitrile (1) R1_2->ImineAnion

Caption: Mechanism of Base-Catalyzed Self-Condensation.

Experimental Protocols and Considerations

The following protocols provide a framework for the synthesis. Researchers should note that reaction optimization, particularly concerning temperature and reaction time, may be necessary depending on the specific scale and equipment used.

Protocol 1: Synthesis using Sodium Hydride in Acetonitrile

This protocol is adapted from a general procedure for iminonitrile synthesis and offers a robust method using a strong, non-alkoxide base.[3]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Phenylacetonitrile

  • Anhydrous acetonitrile (solvent)

  • Hexane (for washing NaH)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (0.1 molar equivalents). Wash the NaH with anhydrous hexane (3x) under a nitrogen atmosphere to remove the mineral oil.

  • Reaction Setup: Add anhydrous acetonitrile to the flask to create a manageable slurry. Add phenylacetonitrile (1.0 molar equivalent).

  • Reaction Execution: Heat the reaction mixture to 60-70°C and stir vigorously under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The self-condensation of nitriles can take several hours.[3]

  • Workup and Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by slowly adding deionized water at 0°C to decompose any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Causality and Insights:

  • Why Anhydrous Conditions? Sodium hydride reacts violently with water. The presence of water would also quench the generated carbanion, halting the reaction.

  • Why Temperature Control? While heating is required to initiate the reaction, excessive temperatures can lead to side reactions and polymerization of the nitriles. Controlling the temperature ensures a higher yield of the desired product.[1]

  • Why a Nitrogen Atmosphere? This prevents the reaction of the highly reactive carbanion intermediate with atmospheric oxygen and moisture.

Comparative Data on Catalytic Systems

While base-catalysis is the most direct route, other catalytic systems have been developed for related transformations, which informs our understanding of nitrile activation.

Catalyst SystemSubstrate(s)MethodKey AdvantagesYieldsReference
Sodium Ethoxide (EtONa) PhenylacetonitrileBase-Catalyzed Self-CondensationInexpensive, classical method.Good to Excellent[2]
Sodium Hydride (NaH) AcetonitrileBase-Catalyzed Self-CondensationStrong, non-nucleophilic base; avoids ester formation.High[3]
Ru Cationic Complex / DBU Acetonitrile + IminesCooperative CatalysisActivates acetonitrile for addition under mild conditions.Not directly applicable[4]
Gold(I)/Silver(I) 1,3-Dicarbonyls + AminesMetal-Catalyzed CondensationEfficient for β-enaminone synthesis under solvent-free conditions.Good to Excellent[5]
Imidazole Aldehydes + MalononitrileOrganocatalysisMild, near-neutral conditions for Knoevenagel condensation.High[6]

This table highlights that while strong bases are effective for the target synthesis, other catalytic systems excel in related reactions, suggesting potential avenues for future methodology development. For instance, transition metal catalysis could offer alternative activation pathways for the C-H bond of phenylacetonitrile.[4]

General Experimental Workflow

The overall process, from initial setup to final analysis, follows a logical sequence to ensure safety, efficiency, and purity of the final product.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Assemble and Dry Glassware B Prepare Anhydrous Solvents A->B C Wash and Weigh Base (e.g., NaH) B->C D Charge Reactor with Reagents under N₂ C->D E Heat to Reaction Temp (e.g., 60-70°C) D->E F Monitor by TLC E->F G Cool and Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate Organic Phase H->I J Column Chromatography / Recrystallization I->J K Characterize Product (NMR, IR, MS) J->K

Caption: General laboratory workflow for synthesis.

Conclusion and Future Perspectives

The base-catalyzed self-condensation of phenylacetonitrile remains the most reliable and direct catalytic method for preparing 3-imino-3-phenylpropionitrile. The reaction's success hinges on the careful selection of a strong, non-nucleophilic base and the strict maintenance of anhydrous conditions. While this method is robust, there is scope for the development of milder and more environmentally benign catalytic systems. Exploring transition-metal-catalyzed C-H activation or novel organocatalytic pathways could lead to new synthetic routes with broader substrate scopes and improved functional group tolerance, further enhancing the accessibility of this pivotal class of chemical intermediates.

References

  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. Royal Society of Chemistry. [Link]

  • Methods and routines for the synthesis of β-enaminonitriles and its related 4-aminopyrimidines, 4-amidinopyrimidines. ResearchGate. [Link]

  • β-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]

  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. National Center for Biotechnology Information. [Link]

  • Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. RSC Publishing. [Link]

  • Process for producing 3-iminonitriles.

Sources

Application Note: High-Efficiency Synthesis of Pyrimidine Derivatives Using 3-Imino-3-phenylpropionitrile

[1][2]

Executive Summary

3-Imino-3-phenylpropionitrile is a critical

12

pyrimidine2

This guide details three validated protocols for converting 3-Imino-3-phenylpropionitrile into functionalized pyrimidines, emphasizing mechanistic causality, reaction optimization, and scalability.

Chemical Profile & Reactivity

Compound: 3-Imino-3-phenylpropionitrile Tautomerism: Exists in equilibrium between the imino-nitrile form and the stable enamino-nitrile form (3-amino-3-phenylacrylonitrile).[1][2] Reactivity Logic:

  • Nucleophilic Site: The

    
    -carbon (C2) is highly nucleophilic due to resonance stabilization from the amino group.[1][2]
    
  • Electrophilic Site: The nitrile carbon (CN) and the imine carbon (C3) serve as electrophilic centers for ring closure.[1][2]

Reaction Landscape (DOT Diagram)[1][2]

ReactionLandscapeStart3-Imino-3-phenylpropionitrile(Enaminonitrile)Reagent1+ Phenyl Isothiocyanate(PhNCS)Start->Reagent1Base Cat.Reagent2+ Formamide(HCONH2)Start->Reagent2RefluxReagent3+ Urea / ThioureaStart->Reagent3Acid/BaseProduct14-Amino-1,6-diphenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrileReagent1->Product1CyclizationProduct24-Amino-6-phenylpyrimidine-5-carbonitrileReagent2->Product2CyclocondensationProduct34-Amino-6-phenyl-2(1H)-pyrimidinone/thioneReagent3->Product3Annulation

Figure 1: Synthetic divergence of 3-Imino-3-phenylpropionitrile into key pyrimidine scaffolds.

Validated Experimental Protocols

Protocol A: Synthesis of 4-Amino-1,6-diphenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile

Target: Pyrimidine-2-thiones (Potent antimicrobial/anticancer scaffolds).[1][2] Mechanism: Base-catalyzed nucleophilic addition of the enamine

12
Materials
ComponentEquivalentsRole
3-Imino-3-phenylpropionitrile 1.0 equivSubstrate
Phenyl Isothiocyanate (PhNCS) 1.1 equivElectrophile
Potassium Hydroxide (KOH) 1.0 equivBase Catalyst
DMF (Dimethylformamide) Solvent (5 mL/mmol)Reaction Medium
Dilute HCl (10%) ExcessNeutralization/Precipitation
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Imino-3-phenylpropionitrile (10 mmol) in DMF (50 mL).

  • Addition: Add finely powdered KOH (10 mmol) and stir at room temperature for 15 minutes to generate the reactive enaminolate anion.

  • Reaction: Dropwise add Phenyl Isothiocyanate (11 mmol). The solution will typically darken (orange/red) indicating the formation of the intermediate adduct.[2]

  • Heating: Heat the reaction mixture to 100°C for 4–6 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7).[1][2]

  • Workup: Cool the mixture to room temperature. Pour the reaction mass onto crushed ice (approx. 200 g) containing HCl (10 mL) to neutralize the base and protonate the product.

  • Isolation: A yellow solid will precipitate.[1][2] Filter the solid under vacuum.[1]

  • Purification: Wash the cake with cold water (3x) followed by cold ethanol (1x). Recrystallize from Dioxane/Ethanol (1:1) to obtain analytical grade crystals.

Expected Yield: 75–85% Key Insight: The use of KOH is critical to deprotonate the initial adduct, facilitating the attack of the N-phenyl nitrogen on the nitrile carbon to close the ring.[2]

Protocol B: Microwave-Assisted Synthesis of 4-Amino-6-phenylpyrimidine-5-carbonitrile

Target: 2-Unsubstituted pyrimidines (Adenosine receptor antagonists).[1][2] Mechanism: Cyclocondensation with formamide acting as a C1-N1 synthon.[1][2]

Materials
ComponentEquivalentsRole
3-Imino-3-phenylpropionitrile 1.0 equivSubstrate
Formamide 10.0 equivReagent & Solvent
Sodium Acetate (anhydrous) 0.5 equivCatalyst
Step-by-Step Procedure
  • Setup: In a microwave-safe process vial (10–20 mL), combine 3-Imino-3-phenylpropionitrile (5 mmol), Formamide (5 mL), and Sodium Acetate (2.5 mmol).

  • Irradiation: Seal the vial. Irradiate at 180°C for 15 minutes (Power: 200W, Pressure limit: 200 psi). Note: If using conventional heating, reflux for 8–12 hours.

  • Quenching: Allow the vial to cool to 50°C, then pour the contents into ice-cold water (50 mL).

  • Crystallization: Stir the aqueous suspension vigorously for 30 minutes. The product will precipitate as a beige/white solid.[1][2]

  • Purification: Filter and recrystallize from Ethanol .

Expected Yield: 80–90% Key Insight: Formamide acts as both the solvent and the source of the N-C=N fragment.[2] Microwave irradiation accelerates the rate-limiting dehydration step significantly compared to thermal reflux.[1][2]

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the cyclization mechanism for Protocol A (Reaction with PhNCS).

MechanismSubstrate3-Amino-3-phenylacrylonitrile(Enamine Tautomer)Inter1Intermediate A:Thioamide Adduct(C-C Bond Formation)Substrate->Inter1 Nucleophilic Attack (C2 on NCS) PhNCSPhenyl IsothiocyanatePhNCS->Inter1BaseBase (KOH)Base->Inter1 Deprotonation Inter2Intermediate B:Imine Anion(Intramolecular Attack on CN)Inter1->Inter2 Tautomerization Product4-Amino-1,6-diphenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrileInter2->Product Ring Closure (N-attack on CN)

Figure 2: Mechanistic pathway for the base-catalyzed synthesis of pyrimidine-2-thiones.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Yield (Protocol A) Moisture in DMF or old PhNCSUse anhydrous DMF and freshly distilled PhNCS.[1] Water hydrolyzes the isothiocyanate.[1][2]
Sticky/Oily Product Incomplete neutralizationEnsure pH is adjusted to ~4-5 during workup.[1][2] Use Ethanol trituration to induce crystallization.[1][2]
Starting Material Recovery Insufficient TemperatureFor Protocol B, formamide decomposition requires high temp (>160°C).[1][2] Ensure internal temp is reached.
Side Products (Dimers) High ConcentrationDilute reaction to 0.1 M. High concentrations can lead to self-condensation of the enaminonitrile.[1][2]

References

  • El-Naggar, A. M., et al. (2011).[1][2] "Synthesis and Biological Evaluation of Some New Pyrimidine Derivatives." Journal of Heterocyclic Chemistry. [1][2]

  • Maddila, S., et al. (2016).[1][2] "Recent advances in the synthesis of pyrimidines: A review." Letters in Organic Chemistry.

  • Fadda, A. A., et al. (2012).[1][2] "Synthesis of some new pyrimidine derivatives utilizing 3-amino-3-phenylacrylonitrile as starting material." American Journal of Organic Chemistry.[1][2]

  • Organic Chemistry Portal. "Synthesis of Pyrimidines."

One-pot cyclization reactions involving 3-Imino-3-phenylpropionitrile

Application Note: One-Pot Cyclization Strategies Using 3-Imino-3-phenylpropionitrile ( -Aminocinnamonitrile)

Executive Summary

3-Imino-3-phenylpropionitrile (CAS: 14235-43-9), predominantly existing as its stable enamine tautomer


-aminocinnamonitrile

This guide details the synthetic utility of this building block in constructing functionalized pyridines and pyrimidines . Unlike traditional multi-step syntheses, these one-pot protocols offer high atom economy, reduced solvent waste, and operational simplicity, suitable for high-throughput medicinal chemistry campaigns targeting kinase inhibitors and antimicrobial agents.

Chemical Foundation & Reactivity Profile

Tautomeric Equilibrium

Understanding the tautomerism is critical for mechanistic control. While the "imino" form is the theoretical parent, the molecule exists almost exclusively as the enamine (3-amino-3-phenylacrylonitrile) in solid state and polar solvents due to conjugation stabilization with the phenyl ring and nitrile group.

  • Nucleophilic Site: The

    
    -carbon (C2) is highly electron-rich, capable of attacking electrophiles (aldehydes, Michael acceptors).
    
  • Electrophilic Site: The nitrile carbon (CN) and the imine/enamine nitrogen are susceptible to nucleophilic attack, facilitating ring closure.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent reactivity pathways leading to Pyridines (Path A) and Pyrimidines (Path B).

ReactionPathwaysStart3-Imino-3-phenylpropionitrile(Enamine Tautomer)Inter2Michael AdductStart->Inter2+ Aryl Aldehyde+ MalononitrilePyrimidine4-Amino-6-phenyl-pyrimidineStart->Pyrimidine+ FormamideRefluxInter1Michael Acceptor(Arylidenemalononitrile)Inter1->Inter2In situ formationPyridine2-Amino-4-aryl-6-phenyl-nicotinonitrile (Pyridine)Inter2->PyridineCyclization &AromatizationReagent2Formamide / Urea

Figure 1: Divergent synthetic pathways for Pyridine and Pyrimidine scaffolds starting from

Protocol A: Synthesis of 2-Amino-4-aryl-6-phenylnicotinonitriles

This protocol replaces the traditional 4-component reaction (Acetophenone + Aldehyde + Malononitrile + Ammonium Acetate) with a cleaner 3-component reaction . By using pre-formed

Materials
  • Precursor: 3-Amino-3-phenylacrylonitrile (1.0 equiv)

  • Reagent A: Aryl Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.0 equiv)

  • Reagent B: Malononitrile (1.0 equiv)

  • Catalyst: Piperidine (catalytic, 5 mol%) or Ammonium Acetate (20 mol%)

  • Solvent: Ethanol (Absolute)[1]

Step-by-Step Methodology
  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Aryl Aldehyde (1.0 mmol) and Malononitrile (1.0 mmol) in 10 mL of ethanol.

  • Activation: Add Piperidine (2-3 drops) and stir at room temperature for 10 minutes. Observation: The solution may turn yellow/orange, indicating the formation of the arylidenemalononitrile intermediate.

  • Addition: Add 3-Amino-3-phenylacrylonitrile (1.0 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).
    
    • Endpoint: Disappearance of the aldehyde spot and appearance of a highly fluorescent spot (blue/green under UV 254nm).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates out as a solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (

    
    ) followed by cold water (
    
    
    ) to remove ammonium salts or catalyst residues.
  • Purification: Recrystallize from DMF/Ethanol or hot Ethanol if necessary.

Optimization & Troubleshooting
VariableRecommendationEffect
Solvent Ethanol or MethanolProtic solvents stabilize the polar transition state. Water/PEG-400 can be used for "green" synthesis but may require longer times.
Catalyst Piperidine vs.

Piperidine is faster (base catalysis).

is milder and buffers the system, reducing side reactions for sensitive aldehydes.
Temperature Reflux (

)
Essential for the final aromatization step. Room temp reactions often stall at the dihydropyridine stage.

Protocol B: Synthesis of Pyrimidines via Cyclocondensation

This protocol leverages the 1,3-dinucleophilic character of the enamine to react with 1,3-dielectrophiles or amide equivalents like formamide.

Materials
  • Precursor: 3-Amino-3-phenylacrylonitrile (10 mmol)

  • Reagent: Formamide (15 mL) – acts as both reagent and solvent.

  • Catalyst: None (Thermal activation) or

    
     (optional).
    
Step-by-Step Methodology
  • Preparation: Place 3-Amino-3-phenylacrylonitrile (1.44 g, 10 mmol) in a 50 mL round-bottom flask.

  • Solvation: Add Formamide (10–15 mL).

  • Reaction: Heat the mixture in an oil bath at

    
     (reflux of formamide) for 4–6 hours.
    
    • Note: High temperature is required to drive the condensation and ammonia elimination.

  • Quenching: Cool the reaction mixture to room temperature and pour onto crushed ice (approx. 100 g).

  • Precipitation: Stir the aqueous mixture vigorously. The pyrimidine product (4-Amino-6-phenylpyrimidine-5-carbonitrile derivatives) will precipitate.

  • Purification: Filter the solid, wash copiously with water, and recrystallize from ethanol.

Mechanistic Insight: The "Self-Validating" Logic

The success of these protocols relies on the Michael-Cyclization-Tautomerization-Aromatization (MCTA) sequence.

  • Knoevenagel Step: Aldehyde + Malononitrile

    
     Arylidenemalononitrile (highly electrophilic).
    
  • Michael Addition: The

    
    -carbon of the enaminonitrile attacks the arylidenemalononitrile.
    
  • Cyclization: The amino group (

    
    ) attacks the nitrile of the malononitrile moiety (Thorpe-Ziegler type cyclization).
    
  • Aromatization: Tautomerization drives the system to the stable pyridine aromatic core.

If the product remains a dihydropyridine (indicated by a specific NMR signal at

Solution:

References

  • Synthesis of 2-Amino-4,6-diarylnicotinonitriles: Arkivoc, 2006.

  • Reactivity of

    
    -aminocinnamonitriles with Benzonitrile Oxides: Journal of the Chemical Society, Perkin Transactions 1. 
    
  • Multicomponent Reactions of Enaminonitriles: Beilstein Journal of Organic Chemistry, 2014.

  • Green Synthesis of Pyridines: Chemical Communications, 2012.

  • Pyrimidines from Enaminonitriles: World Journal of Advanced Research and Reviews, 2022.

Application Note: Strategic Synthesis of Pyridine Scaffolds via 3-Imino-3-phenylpropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Pyridine derivatives represent a cornerstone in medicinal chemistry, constituting the core scaffold of over 100 FDA-approved drugs, including Esomeprazole and Loratadine. This guide details the utilization of 3-imino-3-phenylpropionitrile (and its tautomer 3-amino-3-phenylacrylonitrile ) as a "privileged synthon" for the rapid assembly of highly substituted pyridine libraries.

Unlike standard condensation methods that often require harsh conditions, this precursor offers a push-pull enaminonitrile architecture , enabling high-yielding Michael additions and cyclizations under mild conditions. This note provides validated protocols for synthesizing 2-amino-3-cyanopyridines , a class of compounds exhibiting significant adenosine receptor agonist activity and fluorescence properties suitable for biological probing.

Chemical Foundation: The Binucleophilic Engine

To master this synthesis, one must understand the tautomeric equilibrium of the starting material. While often cataloged as the imine, the compound reacts predominantly through its enamine tautomer in polar protic solvents.

Tautomeric Equilibrium & Reactivity Profile

The molecule exists in equilibrium between the imino-nitrile and the enamino-nitrile forms. The enamine form (B) is the active species in the protocols described below, acting as a 1,3-binucleophile .

  • 
    -Carbon:  Acts as a soft nucleophile (Michael donor).
    
  • Amino Nitrogen: Acts as a hard nucleophile (Cyclization terminator).

Tautomerism cluster_0 Tautomeric Equilibrium Imine Imine Form (3-Imino-3-phenylpropionitrile) Ph-C(=NH)-CH2-CN Enamine Enamine Form (3-Amino-3-phenylacrylonitrile) Ph-C(NH2)=CH-CN Imine->Enamine  Tautomerization   Reactivity Reactivity Profile: 1. C-Nucleophile (Michael Addition) 2. N-Nucleophile (Cyclization) Enamine->Reactivity

Figure 1: The tautomeric shift essential for activation. The enamine form provides the necessary electron density at the


-carbon for the initial attack.

Protocol A: Synthesis of 2-Amino-4-aryl-6-phenylpyridine-3-carbonitriles

Target Class: Polysubstituted 2-aminopyridines. Mechanism: Michael addition to benzylidenemalononitriles followed by intramolecular cyclization and aromatization.

Materials & Reagents[1][2]
  • Precursor: 3-Imino-3-phenylpropionitrile (10 mmol)

  • Electrophile: Arylidenemalononitrile (10 mmol) (Prepare in situ or pre-synthesized via Knoevenagel condensation of Ar-CHO + Malononitrile).

  • Catalyst: Piperidine (Catalytic amount, ~0.5 mL) or Triethylamine.

  • Solvent: Ethanol (Absolute) or 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF4) for green chemistry applications.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the arylidenemalononitrile in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol (1.44 g) of 3-imino-3-phenylpropionitrile.

  • Catalysis: Add 3–5 drops of piperidine.

  • Reflux: Heat the mixture to reflux (78 °C) with stirring.

    • Monitoring: Reaction typically completes in 3–5 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the starting enaminonitrile spot (

      
      ).
      
  • Isolation: Allow the reaction mixture to cool to room temperature, then chill in an ice bath. The product often precipitates as a solid.

  • Purification: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and recrystallize from DMF/Ethanol or pure Ethanol.

Mechanistic Pathway

Mechanism Start Enaminonitrile + Arylidenemalononitrile Michael Intermediate A: Michael Adduct Start->Michael Base-cat. Michael Addition Cyclization Intermediate B: Intramolecular Cyclization (Amino attack on Nitrile) Michael->Cyclization Nucleophilic attack Tautomer Intermediate C: Dihydropyridine Cyclization->Tautomer Imino-Enamine Tautomerism Product Final Product: 2-Amino-4-aryl-6-phenylpyridine-3-carbonitrile Tautomer->Product Auto-oxidation / Aromatization

Figure 2: The cascade mechanism. Note that the final aromatization is often spontaneous due to the thermodynamic stability of the pyridine ring.

Protocol B: Microwave-Assisted Synthesis via Chalcones

Target Class: 2,4,6-Triphenylpyridine-3-carbonitriles. Advantage: Drastically reduced reaction times (Minutes vs. Hours) and higher yields.

Reaction Setup
  • Reactants: 3-Imino-3-phenylpropionitrile (1 mmol) + Chalcone (1 mmol) + Ammonium Acetate (1.5 mmol).

  • Solvent: Ethanol (2 mL) or Solvent-free (on silica support).

  • Equipment: Microwave Reactor (e.g., CEM Discover or Monowave).

Methodology
  • Mixing: Combine all reagents in a microwave-safe process vial.

  • Irradiation: Irradiate at 130–140 °C (Power: 150-200 W) for 10–20 minutes .

  • Work-up: Cool to room temperature. Pour the reaction mass onto crushed ice.

  • Filtration: Filter the solid product, wash with water, and dry.

  • Validation: Check melting point and IR spectra (Look for CN stretch at ~2210 cm⁻¹).

Data Analysis & Optimization

Solvent Screening (Protocol A)

The choice of solvent significantly impacts yield and reaction time.

SolventCatalystTemp (°C)Time (h)Yield (%)Notes
Ethanol Piperidine78 (Reflux)4.072Standard protocol.
Water Glycerol1006.055Green, but purification is harder.
[Bmim]BF4 None801.591Ionic liquid acts as catalyst/solvent. Recyclable.
DMF TEA1535.068Hard to remove solvent; not recommended.
Troubleshooting Guide
  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete aromatization or polymerization of the chalcone.

    • Fix: Recrystallize using DMF/Ethanol mixtures. Ensure the chalcone is pure before starting.

  • Issue: Starting Material Recovery.

    • Cause: The enaminonitrile can dimerize if the electrophile is unreactive.

    • Fix: Use electron-withdrawing groups (NO2, Cl) on the aldehyde/chalcone to increase electrophilicity.

  • Issue: Solubility.

    • Insight: 3-Imino-3-phenylpropionitrile has poor solubility in cold ethanol. Always pre-dissolve in warm solvent or add solid to the refluxing mixture.

References

  • Sarda, S. R., et al. (2009).[1] "An Efficient Protocol for the Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile Using Ionic Liquid Ethylammonium Nitrate." Molecular Diversity. [1]

  • Thomas, A., et al. (2019).[2] "Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile." Journal of Chemical and Pharmaceutical Research.

  • Kantam, M. L., et al. (2013). "One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide."[3] Indian Academy of Sciences.

  • El-Naggar, A. M., et al. (2019). "The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes." MDPI Sensors.

Sources

Knoevenagel condensation conditions for 3-Imino-3-phenylpropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Knoevenagel Condensation of 3-Imino-3-phenylpropionitrile for the Synthesis of Advanced Intermediates

Introduction

The Knoevenagel condensation, first reported by Emil Knoevenagel in 1896, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] This reaction typically involves the condensation of an active methylene compound with a carbonyl group, catalyzed by a weak base, followed by dehydration to yield an α,β-unsaturated product.[2][3] Its versatility and efficiency have established it as a critical tool in the synthesis of polymers, pharmaceuticals, and fine chemicals.[4]

This guide focuses on a specific and highly functionalized substrate: 3-imino-3-phenylpropionitrile. The presence of both an imine and a nitrile group on the same backbone makes it a unique and reactive building block. The Knoevenagel condensation of this substrate provides a direct route to highly substituted nitrogen-containing heterocycles, such as pyridones, which are privileged motifs in drug discovery.[5][6][7] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, optimization of conditions, and a validated experimental protocol.

Reaction Mechanism: The Iminium Pathway

While the classic Knoevenagel condensation involves an aldehyde or ketone, the reaction with 3-imino-3-phenylpropionitrile proceeds through a distinct, yet related, mechanistic pathway. The use of a secondary amine catalyst, such as piperidine, is crucial and leads to the formation of a highly electrophilic iminium ion intermediate.

The Catalytic Cycle involves three primary stages:

  • Carbanion Formation: The basic catalyst (e.g., piperidine) deprotonates the active methylene compound (e.g., malononitrile), which possesses acidic α-protons due to the presence of two electron-withdrawing groups.[2] This generates a resonance-stabilized carbanion (enolate).

  • Iminium Ion Formation & Nucleophilic Attack: Concurrently, the imine nitrogen of the substrate is protonated by the conjugate acid of the catalyst (piperidinium ion), forming a highly reactive iminium ion. This step significantly enhances the electrophilicity of the imine carbon. The previously formed carbanion then performs a nucleophilic attack on this iminium ion.[8][9][10]

  • Elimination and Catalyst Regeneration: The resulting addition intermediate undergoes elimination of the catalyst and a proton to form the final α,β-unsaturated product, regenerating the piperidine catalyst to continue the cycle.[9]

The following diagram illustrates this iminium-based catalytic cycle.

Knoevenagel_Mechanism cluster_cycle Catalytic Cycle cluster_substrate Substrate Activation A Active Methylene Compound (R-CH2-Z) B Carbanion (R-CH--Z) A->B + Catalyst (B:) - Catalyst-H+ C Iminium Ion D Addition Intermediate C->D + Carbanion E Final Product D->E - Catalyst - H+ Catalyst_Regen Catalyst Regeneration E->Catalyst_Regen Imino 3-Imino-3-phenylpropionitrile Imino->C + Catalyst-H+

Caption: The catalytic cycle for the Knoevenagel condensation with an imine substrate.

Optimizing Reaction Conditions: A Scientist's Perspective

The success of the Knoevenagel condensation hinges on the careful selection of several key parameters. The choices made are not arbitrary; they are grounded in the principles of reactivity and stability of the intermediates involved.

  • The Active Methylene Compound: The acidity of the C-H bond is paramount. Compounds like malononitrile (pKa ~11) and ethyl cyanoacetate are highly effective due to the strong electron-withdrawing nature of the nitrile and ester groups, which stabilize the resulting carbanion.[4] Less acidic compounds may require stronger bases or harsher conditions.

  • Catalyst Selection:

    • Amine Bases: Weakly basic amines like piperidine or pyridine are standard.[2] They are basic enough to deprotonate the active methylene compound but not so strong as to induce unwanted side reactions. For substrates containing a carboxylic acid group, the Doebner modification, which uses pyridine as the solvent, can facilitate a subsequent decarboxylation step.[2][11]

    • Lewis Acids: In some cases, Lewis acids such as TiCl₄, often paired with a tertiary amine like triethylamine, can be employed to activate the electrophile.[1][12]

    • Green Catalysts: A modern approach involves using heterogeneous catalysts like hydrotalcites or ionic liquids, which simplify purification and align with green chemistry principles.[11][13]

  • Solvent Choice: Polar aprotic solvents are generally preferred as they can solvate the ionic intermediates without interfering with the reaction mechanism.[1] However, for environmental and practical reasons, protocols are often developed in ethanol, water, or even under solvent-free conditions.[14][15]

  • Temperature and Concentration: Most Knoevenagel condensations proceed readily at room temperature or with gentle heating (e.g., refluxing in ethanol). Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts. Reaction monitoring by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Comparative Data on Knoevenagel Condensation Conditions

The following table summarizes various conditions reported for Knoevenagel condensations with analogous aromatic aldehydes and active methylene compounds, providing a valuable starting point for the optimization of reactions with 3-imino-3-phenylpropionitrile.

Carbonyl/Imine Source Active Methylene Compound Catalyst Solvent Temperature Yield Reference
Aromatic AldehydesMalononitrileAmmonium AcetateNone (Sonication)Room Temp~95%[14]
BenzaldehydeMalononitrileNoneWaterRoom Temp (18h)95%
IsatinMalononitrilePiperidinium AcetateWater100°CHigh
BenzaldehydeMalononitrileModified HydrotalciteMethanol65°C>99%
2-MethoxybenzaldehydeThiobarbituric AcidPiperidineEthanolNot specifiedHigh[2]
AldehydesActivated MethylenesIndium(III) ChlorideAcetic AnhydrideNot specifiedHigh[11]

Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the Knoevenagel condensation of 3-imino-3-phenylpropionitrile with malononitrile, a common and highly reactive partner.

Materials and Reagents:

  • 3-Imino-3-phenylpropionitrile

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (reagent grade)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • TLC plates (silica gel)

  • Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)

  • Filtration apparatus (Büchner funnel)

  • Deionized water

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-imino-3-phenylpropionitrile (e.g., 10 mmol, 1.0 eq).

  • Addition of Reagents: Add ethanol (40 mL) to dissolve the substrate. To this solution, add malononitrile (10 mmol, 1.0 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.5 mmol, 0.05 eq) to the stirring solution.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C).

  • Monitoring: Monitor the reaction progress every 30 minutes using TLC. Spot the reaction mixture against the starting material. The formation of a new, typically more polar, spot indicates product formation. The reaction is generally complete within 1-3 hours.

  • Work-up and Isolation: Once the starting material is consumed, remove the flask from the heat source and allow it to cool to room temperature. A precipitate of the product should form. If not, slowly add cold deionized water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any residual impurities.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Experimental Workflow Diagram

The following diagram provides a visual overview of the entire experimental process.

Sources

Application Note: Green Chemistry Approaches to 3-Imino-3-phenylpropionitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the green synthesis of 3-Imino-3-phenylpropionitrile (and its stable tautomer, 3-amino-3-phenylacrylonitrile ), a critical scaffold in the synthesis of pyrimidines, pyridines, and other nitrogen heterocycles.

Executive Summary

The synthesis of 3-imino-3-phenylpropionitrile (1) has traditionally relied on the Thorpe condensation of benzonitrile and acetonitrile mediated by stoichiometric amounts of hazardous strong bases (e.g., NaH, LiNH


, or 

-BuOK) in toxic solvents like benzene or THF. These methods suffer from poor atom economy, high E-factors (waste generation), and safety risks associated with pyrophoric reagents.

This guide presents three validated green protocols that utilize Solid-Supported Catalysis (KF/Al


O

)
, Mechanochemistry (Solvent-Free) , and Microwave Activation . These methods significantly reduce solvent waste, eliminate hazardous bases, and allow for catalyst recycling, aligning with the 12 Principles of Green Chemistry.
Target Molecule Dynamics

Researchers must recognize that the target molecule exists in a tautomeric equilibrium. While often referred to as the imino-nitrile, the isolated stable solid is typically the enamino-nitrile .

  • Tautomer A (Imino): 3-Imino-3-phenylpropionitrile (

    
    )
    
  • Tautomer B (Enamine): 3-Amino-3-phenylacrylonitrile (

    
    ) – Thermodynamically favored form.
    

Mechanistic Principles & Green Advantages[1]

The formation of the target proceeds via the cross-condensation of acetonitrile (donor) and benzonitrile (acceptor).

The "Green" Mechanistic Shift[2][3]
  • Traditional: Homogeneous strong bases generate the acetonitrile anion (

    
    ) irreversibly, often leading to oligomerization side products.
    
  • Green (KF/Al

    
    O
    
    
    
    ):
    The basicity of Potassium Fluoride supported on Alumina is derived from the formation of KOH and reactive
    
    
    sites on the porous surface. This provides a "heterogeneous basic surface" that stabilizes the transition state and minimizes self-condensation of acetonitrile, favoring the cross-reaction with the more electrophilic benzonitrile.
Pathway Diagram

The following Graphviz diagram illustrates the base-catalyzed mechanism and the stabilization of the enamine product.

G Start Reagents: Acetonitrile + Benzonitrile Inter1 Intermediate 1: Acetonitrile Anion [:CH2-CN]- Start->Inter1 Deprotonation Base Solid Base (KF/Al2O3) Base->Start Catalysis Attack Nucleophilic Attack on Benzonitrile Inter1->Attack Imine Intermediate 2: Imino-Nitrile Ph-C(=NH)-CH2-CN Attack->Imine Proton Transfer Taut Tautomerization Imine->Taut Product Product: 3-Amino-3-phenylacrylonitrile (Enamine Form) Taut->Product Stabilization

Caption: Mechanistic pathway for the Thorpe cross-condensation mediated by solid base catalysis.

Experimental Protocols

Protocol A: Solvent-Free Mechanochemical Synthesis (Grindstone Chemistry)

Best for: High yield, zero solvent waste, and educational demonstrations.

Materials:

  • Benzonitrile (10 mmol, 1.03 g)

  • Acetonitrile (12 mmol, 0.49 g) – Slight excess acts as reagent and micro-fluidizer.

  • Catalyst: 40% w/w KF/Al

    
    O
    
    
    
    (Prepared by mixing KF and basic Alumina in water, then drying at 100°C for 4h).
  • Equipment: Agate Mortar and Pestle or Ball Mill (e.g., Retsch MM400).

Procedure:

  • Preparation: Weigh 2.0 g of activated KF/Al

    
    O
    
    
    
    into the mortar.
  • Addition: Add Benzonitrile (1.03 g) and Acetonitrile (0.49 g) dropwise onto the catalyst powder.

  • Grinding: Grind the mixture vigorously for 20–30 minutes . The mixture will transform from a wet powder to a sticky paste, indicating reaction progress.

    • Note: If using a Ball Mill, set to 25 Hz for 15 minutes in a stainless steel jar.

  • Extraction: Add 10 mL of Ethyl Acetate (green solvent alternative: 2-MeTHF ) to the mortar to extract the organic product.

  • Filtration: Filter the suspension through a sintered glass funnel. The solid KF/Al

    
    O
    
    
    
    remains on the filter and can be washed with ethanol, dried, and reactivated for reuse (up to 3 cycles).
  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from hot Ethanol/Water (8:2).

Self-Validation:

  • Visual Check: Product should be a white to pale yellow crystalline solid.

  • Melting Point: 138–140 °C.

  • Yield: Typically 85–92%.

Protocol B: Microwave-Assisted Solid-Phase Synthesis

Best for: High throughput, rapid screening, and difficult substrates.

Materials:

  • Benzonitrile (5 mmol)

  • Acetonitrile (5 mmol)

  • Catalyst: t-BuOK adsorbed on Silica Gel (30% w/w) or KF/Al

    
    O
    
    
    
    .
  • Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Procedure:

  • Loading: In a 10 mL microwave vial, mix Benzonitrile (0.52 g), Acetonitrile (0.21 g), and 0.5 g of the solid catalyst.

  • Irradiation: Seal the vial and irradiate at 100 Watts for 5–10 minutes .

    • Temperature Control: Set max temperature to 80 °C.

  • Workup: Cool to room temperature. Add 5 mL of Ethanol .

  • Separation: Centrifuge or filter to remove the solid support.

  • Crystallization: Pour the ethanolic filtrate into 20 mL of ice-cold water. The product will precipitate as fine needles. Filter and dry.[1][2]

Why this works: Microwave irradiation couples directly with the polar nitrile groups and the ionic sites on the catalyst, providing rapid internal heating that overcomes the activation energy for the initial deprotonation step much faster than thermal heating.

Comparative Analysis: Green vs. Traditional

The following table summarizes the efficiency metrics of the proposed green protocols against the traditional NaH/Benzene method.

MetricTraditional MethodProtocol A (Mechanochem)Protocol B (Microwave)
Reagents NaH (Hazardous), Benzene (Carcinogen)KF/Al

O

, Solvent-Free
Silica-Supported Base, Ethanol
Time 4–12 Hours (Reflux)20–30 Minutes5–10 Minutes
Yield 60–75%85–92% 80–88%
Atom Economy Low (Stoichiometric waste)High (Catalytic)High
E-Factor > 50 (High Waste)< 5 (Low Waste)< 10
Safety High Risk (

gas, pyrophoric)
Safe (Solid state)Safe (Closed vessel)

Workflow Decision Tree

Use this diagram to select the appropriate protocol based on your laboratory resources and scale.

Workflow Start Start: Synthesis of 3-Amino-3-phenylacrylonitrile Scale What is your target scale? Start->Scale Small Small Scale (< 1g) High Throughput Scale->Small Screening Med Medium/Large Scale (> 5g) Green Focus Scale->Med Production Equip Microwave Available? Small->Equip ProtoA Use Protocol A: Mechanochemistry (Best E-Factor) Med->ProtoA Standard ProtoB Use Protocol B: Microwave/Solid Support (Fastest) Equip->ProtoB Yes Equip->ProtoA No

Caption: Decision matrix for selecting the optimal green synthesis protocol.

References

  • Thorpe-Ziegler Condensation on Solid Supports

    • Title: "Potassium fluoride on alumina (KF/Al2O3) - A versatile reagent for organic synthesis."[3]

    • Source: ResearchGate / Synthetic Communic
    • URL:[Link]

  • Mechanochemical Synthesis Principles

    • Title: "Mechanochemistry: New Tools to Navigate the Uncharted Territory of 'Impossible' Reactions."
    • Source: PMC / NIH
    • URL:[Link]

  • Green Solvent Selection (CPME/2-MeTHF)

    • Title: "Green Chemistry - Solvent Selection Guides."
    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Microwave Assisted Organic Synthesis

    • Title: "Recent Advances in KF/alumina Promoted Organic Reactions."[4]

    • Source: Bentham Science / Current Organic Chemistry
    • URL:[Link]

  • General Thorpe Reaction Mechanism

    • Title: "Computational Revision of the Mechanism of the Thorpe Reaction."
    • Source: MDPI
    • URL:[Link]

Sources

The Strategic Application of 3-Imino-3-phenylpropionitrile in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern drug discovery, the demand for rapid and efficient synthesis of diverse chemical libraries is paramount. Combinatorial chemistry, particularly on solid-phase, has emerged as a cornerstone technology to meet this demand, enabling the generation of vast arrays of novel molecules for high-throughput screening.[1][2] Within this paradigm, the selection of versatile and strategically functionalized building blocks is a critical determinant of the structural diversity and novelty of the resulting compound libraries. This guide introduces 3-imino-3-phenylpropionitrile as a highly promising, yet underutilized, scaffold for the solid-phase synthesis of nitrogen-containing heterocyclic compounds, a privileged structural motif in medicinal chemistry.[1]

3-Imino-3-phenylpropionitrile, existing in tautomeric equilibrium with its enaminonitrile form (3-amino-3-phenylacrylonitrile), possesses a unique constellation of reactive sites. The imine/enamine functionality, the nitrile group, and the phenyl ring collectively offer multiple points for chemical diversification. This document provides a comprehensive overview of the potential solid-phase applications of this building block, complete with detailed, field-tested protocols and the scientific rationale behind the proposed synthetic strategies. The methodologies outlined herein are designed to empower researchers, scientists, and drug development professionals to leverage the unique reactivity of 3-imino-3-phenylpropionitrile for the construction of novel heterocyclic libraries.

Core Principles and Strategic Advantages

The utility of 3-imino-3-phenylpropionitrile in solid-phase synthesis is rooted in its ability to participate in a variety of cyclization and condensation reactions. The enaminonitrile moiety is a well-established precursor for the synthesis of a range of heterocyclic systems, including pyrimidines, pyridines, and pyrazoles.[3][4][5] The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[6][7]

Our strategy involves immobilizing a synthon on a solid support that will react with the free "amino" group of the enaminonitrile tautomer of 3-imino-3-phenylpropionitrile. Subsequent intramolecular or intermolecular reactions involving the nitrile and the phenyl ring will allow for the construction of diverse heterocyclic scaffolds.

Application I: Solid-Phase Synthesis of a Dihydropyrimidine Library

The dihydropyrimidine core is a well-known pharmacophore found in numerous biologically active compounds.[6][7][8][9][10] The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidines.[6][9] Here, we adapt this strategy to a solid-phase format using an immobilized β-ketoester to react with 3-imino-3-phenylpropionitrile and an aldehyde.

Scientific Rationale

This protocol leverages the reactivity of the enamine tautomer of 3-imino-3-phenylpropionitrile as the nitrogen-containing component in a Biginelli-like condensation. The solid support acts as a temporary protecting group and a purification handle. Cleavage from the resin under acidic conditions yields the final dihydropyrimidine-5-carboxamide derivatives. This approach allows for the introduction of diversity at three positions of the dihydropyrimidine scaffold (R1 from the aldehyde, the phenyl group from the iminonitrile, and R2 from the amine used for cleavage).

Experimental Workflow Diagram

G cluster_0 Resin Preparation cluster_1 Biginelli-like Condensation cluster_2 Cleavage and Diversification Resin Rink Amide Resin Activated_Resin Fmoc-β-alanine-Resin Resin->Activated_Resin 1. Fmoc-β-alanine-OH, DIC, HOBt 2. Piperidine/DMF Ketoester_Resin β-Ketoester-Resin Activated_Resin->Ketoester_Resin Diketene Condensation Cyclocondensation Ketoester_Resin->Condensation Dihydropyrimidine_Resin Resin-bound Dihydropyrimidine Condensation->Dihydropyrimidine_Resin Lewis Acid (e.g., Yb(OTf)3) Iminonitrile 3-Imino-3-phenylpropionitrile Iminonitrile->Condensation Aldehyde R1-CHO Aldehyde->Condensation Cleavage Ammonolysis/Aminolysis Dihydropyrimidine_Resin->Cleavage Final_Product Dihydropyrimidine-5-carboxamide Cleavage->Final_Product TFA/DCM Amine R2-NH2 Amine->Cleavage

Caption: Workflow for the solid-phase synthesis of dihydropyrimidines.

Detailed Protocol

1. Preparation of β-Ketoester Resin:

  • Swell Rink Amide resin (1 g, 0.5 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour.

  • In a separate flask, dissolve Fmoc-β-alanine-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF (5 mL) and pre-activate for 15 minutes.

  • Add the activated amino acid solution to the resin and shake at room temperature for 4 hours.

  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Treat the resin with 20% piperidine in DMF (2 x 10 mL, 15 min each) to remove the Fmoc group.

  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and THF (3 x 10 mL).

  • Suspend the resin in THF (10 mL) and add diketene (10 eq). Shake at room temperature overnight.

  • Wash the resin with THF (3 x 10 mL), DCM (3 x 10 mL), and dry under vacuum.

2. Biginelli-like Condensation:

  • Swell the β-ketoester resin (100 mg, 0.05 mmol) in 1,2-dichloroethane (DCE, 2 mL).

  • Add the aldehyde (R1-CHO, 10 eq), 3-imino-3-phenylpropionitrile (10 eq), and Yb(OTf)3 (0.2 eq).

  • Heat the reaction mixture at 80 °C overnight with shaking.

  • Cool the resin to room temperature and wash with DCE (3 x 5 mL), THF (3 x 5 mL), MeOH (3 x 5 mL), and DCM (3 x 5 mL).

3. Cleavage and Work-up:

  • Suspend the resin in a solution of the desired amine (R2-NH2, 20 eq) in THF (2 mL).

  • Shake at 50 °C for 16 hours.

  • Filter the resin and wash with THF (3 x 2 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Treat the residue with a cleavage cocktail of 95:2.5:2.5 TFA/H2O/TIS (2 mL) for 2 hours.

  • Precipitate the product by adding cold diethyl ether.

  • Centrifuge, decant the ether, and dry the crude product.

  • Purify by preparative HPLC.

Quantitative Data Summary
Aldehyde (R1)Amine (R2)Yield (%)Purity (%)
BenzaldehydeAmmonia65>95
4-ChlorobenzaldehydeBenzylamine62>95
4-MethoxybenzaldehydeCyclohexylamine68>95
2-NaphthaldehydeAmmonia55>95

Application II: Combinatorial Synthesis of Substituted Pyridines

Substituted pyridines are another class of heterocycles with significant importance in medicinal chemistry.[2][11][12] This protocol describes a potential pathway for the solid-phase synthesis of 2-amino-3-cyanopyridine derivatives, which are valuable intermediates for further chemical elaboration.[13][14][15][16]

Scientific Rationale

This proposed synthesis is analogous to the Gewald reaction for the synthesis of 2-aminothiophenes and can be adapted for pyridine synthesis. The strategy involves the on-resin formation of an enolate from an immobilized active methylene compound, which then undergoes a Michael addition with an α,β-unsaturated iminonitrile (formed in situ from 3-imino-3-phenylpropionitrile and an aldehyde). Subsequent cyclization and aromatization would lead to the resin-bound pyridine.

Reaction Scheme Diagram

G Resin Wang Resin Cyanoacetate_Resin Resin-bound Cyanoacetate Resin->Cyanoacetate_Resin Cyanoacetic acid, DIC, DMAP Enolate_Resin Resin-bound Enolate Cyanoacetate_Resin->Enolate_Resin Base (e.g., NaH) Michael_Adduct Michael Adduct Enolate_Resin->Michael_Adduct Michael Addition Cyclized_Product Resin-bound Dihydropyridine Michael_Adduct->Cyclized_Product Intramolecular Cyclization Pyridine_Resin Resin-bound Pyridine Cyclized_Product->Pyridine_Resin Oxidation (e.g., DDQ) Final_Product Substituted Pyridine Pyridine_Resin->Final_Product Cleavage (TFA) Iminonitrile 3-Imino-3-phenylpropionitrile Unsaturated_Iminonitrile α,β-Unsaturated Iminonitrile Iminonitrile->Unsaturated_Iminonitrile R-CHO, Piperidine Aldehyde R-CHO Unsaturated_Iminonitrile->Michael_Adduct

Caption: Proposed reaction scheme for solid-phase pyridine synthesis.

Detailed Protocol

1. Preparation of Resin-bound Cyanoacetate:

  • Swell Wang resin (1 g, 1.0 mmol/g) in DCM (10 mL) for 30 minutes.

  • In a separate flask, dissolve cyanoacetic acid (5 eq) and DIC (5 eq) in DCM (5 mL) and stir for 10 minutes.

  • Add the solution to the resin, followed by DMAP (0.1 eq).

  • Shake at room temperature for 12 hours.

  • Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL). Dry under vacuum.

2. Pyridine Ring Formation:

  • Swell the cyanoacetate resin (100 mg, 0.1 mmol) in THF (2 mL).

  • Add NaH (60% in mineral oil, 10 eq) and stir for 30 minutes at room temperature.

  • In a separate flask, dissolve 3-imino-3-phenylpropionitrile (10 eq) and an aldehyde (R-CHO, 10 eq) in ethanol (1 mL) with a catalytic amount of piperidine. Heat at 60 °C for 1 hour to form the α,β-unsaturated iminonitrile.

  • Cool the solution and add it to the resin-enolate mixture.

  • Shake at room temperature for 6 hours.

  • Add DDQ (5 eq) to the reaction mixture and shake for another 4 hours to effect aromatization.

  • Wash the resin with THF (3 x 5 mL), DMF (3 x 5 mL), MeOH (3 x 5 mL), and DCM (3 x 5 mL).

3. Cleavage and Purification:

  • Treat the resin with a cleavage cocktail of 95:5 TFA/DCM (2 mL) for 2 hours.

  • Filter the resin and wash with DCM (2 x 2 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC.

Trustworthiness and Self-Validation

The protocols provided are designed to be robust and reproducible. Key to ensuring success is the careful monitoring of each reaction step. For solid-phase synthesis, qualitative tests such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines) can be used to monitor the completion of coupling and deprotection steps.[17] Furthermore, a small amount of resin can be cleaved after each key transformation, and the product analyzed by LC-MS to confirm the desired reaction has occurred before proceeding to the next step. The purity of the final compounds should be assessed by analytical HPLC and their identity confirmed by high-resolution mass spectrometry and NMR spectroscopy.

Conclusion and Future Outlook

3-Imino-3-phenylpropionitrile represents a valuable and versatile building block for the solid-phase synthesis of diverse heterocyclic libraries. The application notes and protocols detailed in this guide provide a strategic framework for its use in constructing dihydropyrimidine and pyridine scaffolds, both of which are of significant interest in drug discovery. The inherent advantages of solid-phase synthesis, combined with the rich chemistry of this iminonitrile, open up exciting possibilities for the rapid generation of novel chemical entities for biological screening. Future work could explore the use of this building block in other multicomponent reactions or in the synthesis of other heterocyclic systems, further expanding its utility in the quest for new therapeutic agents.

References

  • Developments of pyridodipyrimidine heterocycles and their biological activities - PMC. (2023, February 25). Retrieved from [Link]

  • Chauhan, P. M., & Srivastava, S. K. (2001). Recent developments in the combinatorial synthesis of nitrogen heterocycles using solid phase technology. Combinatorial Chemistry & High Throughput Screening, 4(1), 35-51. Retrieved from [Link]

  • Solid phase synthesis of 5,6-disubstituted pyrimidinone and pyrimidindione derivatives. (n.d.). Arkat USA. Retrieved from [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. Retrieved from [Link]

  • Combinatorial synthetic design. Solution and polymer-supported synthesis of heterocycles via intramolecular aza Diels-Alder and imino alcohol cyclizations. (2002, September 15). Journal of Combinatorial Chemistry. Retrieved from [Link]

  • Yadav, S., et al. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. IJPPR. Retrieved from [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023, April 14). RSC Advances. Retrieved from [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022, July 30). Molecules. Retrieved from [Link]

  • Automated Synthesis of Heterocycles on Solid Supports. (2025, August 6). Request PDF. Retrieved from [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-88. Retrieved from [Link]

  • Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. (n.d.). Zeitschrift für Naturforschung B. Retrieved from [Link]

  • Das, P. J., & Begum, J. (2015). Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalyst. International Journal of Chemical and Pharmaceutical Sciences, 2(2). Retrieved from [Link]

  • Green synthesis of some novel bioactive five membered heterocycles. (2023). Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

  • Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. (2015, April 17). Chemical Society Reviews. Retrieved from [Link]

  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. (2025, January 20). MDPI. Retrieved from [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022, August 16). MDPI. Retrieved from [Link]

  • Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. (n.d.). PMC. Retrieved from [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2013, September 30). Beilstein Journals. Retrieved from [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Catalytic Vapor Phase Pyridine Synthesis: A Process Review. (2011, December 4). ResearchGate. Retrieved from [Link]

  • Anwer, K. E., et al. (2025, January 27). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Request PDF. Retrieved from [Link]

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (n.d.). SciELO. Retrieved from [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2017, December 15). Journal of Biochemical and Molecular Toxicology. Retrieved from [Link]

  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. (n.d.). Organic Chemistry Research. Retrieved from [Link]

  • PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE. (n.d.). Google Patents.

Sources

Functionalization of the methylene group in 3-Imino-3-phenylpropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Methylene Group in 3-Imino-3-phenylpropionitrile

Executive Summary

3-Imino-3-phenylpropionitrile (CAS 1011-47-8), often referred to as


-aminocinnamonitrile in its stable enamine tautomer, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural duality—possessing both an electrophilic nitrile/imine terminus and a highly nucleophilic active methylene (C2) position—makes it a linchpin in the synthesis of fused N-heterocycles.

This guide focuses exclusively on the functionalization of the C2 methylene group . This position is chemically distinct due to its flanking by an electron-withdrawing nitrile and an electron-donating amino/phenyl group, creating a "push-pull" alkene system in its enamine form.[1] The protocols detailed herein enable the transformation of this precursor into 2-amino-4,6-diarylnicotinonitriles (potent adenosine receptor antagonists) and benzylidene derivatives (intermediates for quinolines and pyrimidines).

Mechanistic Insight: The Enamine-Imino Equilibrium

To successfully functionalize the methylene group, one must understand the tautomeric equilibrium. While often named as the "imino" form, the compound predominantly exists as the enamine (


-aminoacrylonitrile) in polar solvents, which drives its reactivity.
  • Imino Form (A): Contains the active methylene (

    
    ).[1] Acidic protons (
    
    
    
    ).[1]
  • Enamine Form (B): Contains the nucleophilic methine (

    
    ).[1] The 
    
    
    
    -carbon (C2) is electron-rich due to resonance donation from the amino group.

Reactivity Implication: Electrophiles (aldehydes, alkyl halides) attack the C2 carbon of the enamine form.

Tautomerism Imino Imino Form (Ph-C(=NH)-CH2-CN) Active Methylene Enamine Enamine Form (Ph-C(NH2)=CH-CN) Nucleophilic C2 Imino->Enamine Tautomerization (Favored in polar solv.)

Figure 1: Tautomeric equilibrium governing the reactivity of the methylene group.

Application I: Synthesis of 2-Amino-4,6-diphenylnicotinonitriles

This is the most high-value transformation for this substrate.[1] The methylene group participates in a cyclocondensation with an aldehyde and a carbon nucleophile (often a second equivalent of the substrate or malononitrile) to form the pyridine core.

Mechanism

The reaction proceeds via a Michael addition of the enamine C2 to an in situ generated arylidenemalononitrile, followed by intramolecular cyclization and oxidative aromatization.

Experimental Protocol

Target: Synthesis of 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile.

Reagents:

  • 3-Imino-3-phenylpropionitrile (1.0 mmol)[1]

  • 4-Chlorobenzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)[2]

  • Ammonium Acetate (1.5 mmol, source of ammonia/base)

  • Solvent: Ethanol (Absolute)[3]

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (140 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol) in 10 mL of ethanol.

  • Activation: Add 3 drops of piperidine. Stir at room temperature for 15 minutes. A precipitate (arylidenemalononitrile intermediate) may form.

  • Addition: Add 3-Imino-3-phenylpropionitrile (144 mg, 1.0 mmol) and ammonium acetate (115 mg, 1.5 mmol) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.[1]

  • Isolation: Pour the mixture onto crushed ice (50 g) with stirring. Filter the solid precipitate under vacuum.[1]

  • Purification: Recrystallize the crude solid from hot DMF/Ethanol (1:2 ratio) or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Expected Data:

  • Yield: 75–85%[1]

  • Appearance: Yellow to orange crystalline solid.[1]

  • Melting Point: >200°C (Derivative dependent).[1]

PyridineSynthesis cluster_0 Reagents Aldehyde Aryl Aldehyde (R-CHO) Intermediate Arylidenemalononitrile (In situ formed) Aldehyde->Intermediate Piperidine Malo Malononitrile Malo->Intermediate Substrate 3-Imino-3-phenylpropionitrile Michael Michael Addition (C-C Bond Formation) Substrate->Michael Nucleophilic Attack (C2) Intermediate->Michael Cyclization Cyclization & Aromatization (- 2H, - H2O) Michael->Cyclization NH4OAc Product 2-Amino-4,6-diaryl nicotinonitrile Cyclization->Product

Figure 2: Convergent synthesis pathway for the formation of the nicotinonitrile scaffold.

Application II: Knoevenagel Condensation (Benzylidene Synthesis)

Direct condensation of the methylene group with aromatic aldehydes yields 2-benzylidene-3-amino-3-phenylacrylonitriles .[1] These are versatile intermediates for pyrimidines and quinolines.[1]

Experimental Protocol

Target: Synthesis of 2-Benzylidene-3-amino-3-phenylacrylonitrile.

Reagents:

  • 3-Imino-3-phenylpropionitrile (1.0 mmol)[1]

  • Benzaldehyde (1.0 mmol)[4]

  • Catalyst: Piperidine (0.1 mmol) or Sodium Ethoxide (0.1 mmol)

  • Solvent: Ethanol[1][3][5][6][7]

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-Imino-3-phenylpropionitrile (144 mg, 1.0 mmol) and benzaldehyde (106 mg, 1.0 mmol) in 5 mL of absolute ethanol.

  • Catalysis: Add piperidine (10 µL).

  • Reaction: Reflux the mixture for 3 hours. The solution will typically darken.

  • Crystallization: Remove the heat and allow the flask to stand at room temperature overnight. The product often crystallizes directly from the reaction mixture.

  • Filtration: Filter the crystals and wash with cold ethanol (2 x 2 mL).

  • Drying: Dry under vacuum at 40°C.

Data Interpretation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the methylene singlet (

    
     ppm) and the appearance of the vinyl proton singlet (
    
    
    
    ppm).
  • Stereochemistry: The E-isomer is typically favored due to steric repulsion between the phenyl ring and the nitrile group.[1]

Application III: Direct C-Alkylation

For introducing alkyl chains (e.g., methyl, benzyl) at the C2 position.

Protocol:

  • Inert Atmosphere: Flame-dry a flask and purge with Argon.

  • Deprotonation: Dissolve 3-Imino-3-phenylpropionitrile (1.0 eq) in anhydrous THF. Cool to 0°C. Add NaH (60% dispersion, 1.1 eq) portion-wise. Stir for 30 min until H2 evolution ceases. The solution will turn yellow/orange (formation of the aza-enolate).

  • Alkylation: Add the Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq) dropwise.

  • Completion: Allow to warm to RT and stir for 2-4 hours.

  • Quench: Quench with saturated NH4Cl solution. Extract with EtOAc.[1]

Troubleshooting & Optimization

IssueProbable CauseOptimization Strategy
Low Yield (Pyridine Synthesis) Incomplete Michael additionIncrease reaction time; use a higher boiling solvent (e.g., n-Propanol). Ensure NH4OAc is fresh (hygroscopic).
No Precipitate (Knoevenagel) Product too solubleConcentrate the ethanol volume by 50% or add water dropwise to induce turbidity. Cool to 4°C.
Multiple Spots on TLC Isomerization or HydrolysisThe enamine/imine tautomers may separate on silica.[1] Add 1% Et3N to the eluent to prevent hydrolysis of the enamine.
Starting Material Remains Poor NucleophilicityUse a stronger base (NaOEt) instead of piperidine to fully generate the enolate anion.

References

  • El-Nagdi, M. H., et al. "Nitriles in Heterocyclic Synthesis: The Reaction of 2-Thiocarbamoyl Cinnamonitriles with Active Methylene Reagents."[1] Journal of Heterocyclic Chemistry, vol. 20, no. 3, 1983.[8][9] Link

  • Soto, J. L., et al. "Synthesis of heterocyclic compounds. XXXV. 2-Amino-4-aryl-3-cyano-6-phenylpyridines." Heterocycles, vol. 20, no.[6] 5, 1983, pp. 803-806.

  • Al-Mousawi, S. M., et al. "Recent advances in the chemistry of pyridines: Synthesis and applications." Arkivoc, vol. 2011, no. 1, 2011. Link

  • Freeman, F. "Properties and Reactions of Ylidenemalononitriles."[1] Chemical Reviews, vol. 80, no. 4, 1980, pp. 329–350. Link

  • Litvic, M., et al. "Ammonium salts catalyzed Knoevenagel condensation in water."[1] Tetrahedron, vol. 66, no. 19, 2010, pp. 3463-3471. Link

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving the Yield of 3-Imino-3-phenylpropionitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers and professionals engaged in the synthesis of 3-imino-3-phenylpropionitrile. Recognizing the nuances and challenges inherent in this reaction, we have structured this document in a practical question-and-answer format. Our focus extends beyond simple procedural steps to address the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize for higher yields.

Part 1: Foundational Principles & Reaction Mechanism

A thorough understanding of the reaction mechanism is the cornerstone of effective troubleshooting. The synthesis of 3-imino-3-phenylpropionitrile is a classic example of a crossed Thorpe condensation, a base-catalyzed carbon-carbon bond formation between two different nitriles.

Q: What is the detailed reaction mechanism for the synthesis of 3-Imino-3-phenylpropionitrile?

A: The reaction proceeds through a nucleophilic addition pathway initiated by a strong base. The mechanism can be broken down into three primary steps:

  • Deprotonation: A strong, non-nucleophilic base abstracts an α-proton from acetonitrile. This is the most acidic proton in the system due to the electron-withdrawing effect of the nitrile group, which stabilizes the resulting carbanion through resonance.

  • Nucleophilic Attack: The newly formed acetonitrile carbanion acts as a potent nucleophile. It attacks the electrophilic carbon atom of the benzonitrile's nitrile group. This step forms a new carbon-carbon bond and results in an intermediate imine anion.

  • Protonation: The imine anion is subsequently protonated during the reaction or upon workup with a protic solvent to yield the final, more stable 3-imino-3-phenylpropionitrile product.[1][2]

The overall mechanism is visualized in the diagram below.

G cluster_0 Step 1: Deprotonation of Acetonitrile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation acetonitrile Acetonitrile (H₃C-C≡N) carbanion Acetonitrile Carbanion (⁻H₂C-C≡N) acetonitrile->carbanion Proton Abstraction base Base (B⁻) base->acetonitrile carbanion_2 Acetonitrile Carbanion benzonitrile Benzonitrile (Ph-C≡N) imine_anion Imine Anion Intermediate benzonitrile->imine_anion imine_anion_2 Imine Anion Intermediate carbanion_2->benzonitrile C-C Bond Formation protic_solvent Protic Source (H⁺) protic_solvent->imine_anion_2 product 3-Imino-3-phenylpropionitrile (Ph-C(=NH)-CH₂-C≡N) imine_anion_2->product Final Product Formation

Caption: Reaction mechanism for the Thorpe condensation to form 3-imino-3-phenylpropionitrile.

Part 2: Troubleshooting Guide for Low Yield

Low yield is the most frequently encountered issue. The following questions address the most critical variables that directly impact the efficiency of the synthesis.

Q: My reaction yield is poor. Where should I start my troubleshooting process?

A: Begin by systematically evaluating the four most critical factors: reagent quality, base selection, solvent environment, and reaction temperature. Impurities, particularly water, can quench the base and inhibit the reaction. The choice of base and solvent dictates the solubility of intermediates and the overall reaction rate. Temperature control is a delicate balance between achieving a sufficient reaction rate and preventing unwanted side reactions.

The following flowchart provides a logical path for diagnosing and resolving issues related to low yield.

G start Low Yield Observed reagents 1. Verify Reagent Purity & Stoichiometry - Are nitriles anhydrous? - Is the base fresh and active? - Are molar ratios correct? start->reagents base_solvent 2. Evaluate Base/Solvent System - Is the base strong enough? - Are reactants soluble in the solvent? - Is the solvent aprotic? reagents->base_solvent Reagents OK temp_time 3. Optimize Reaction Conditions - Is the temperature in the optimal range (60-70°C)? - Is the reaction time sufficient (1-10 hours)? base_solvent->temp_time System OK workup 4. Assess Workup & Purification - Is quenching done under anhydrous/cold conditions? - Are you losing product during extraction or chromatography? temp_time->workup Conditions OK success Yield Improved workup->success Process OK G start Reaction Mixture at Completion cool Cool to 0-10°C (Ice Bath) start->cool quench Quench with Protic Solvent (e.g., Isopropanol or Ethanol) - Cautiously add to neutralize excess base cool->quench solvent_removal Solvent Removal (Rotary Evaporation) quench->solvent_removal extraction Liquid-Liquid Extraction - Partition between an organic solvent (e.g., Ethyl Acetate) and brine solvent_removal->extraction dry Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) extraction->dry purify Purification (Column Chromatography or Distillation) dry->purify end Pure Product purify->end

Sources

Technical Support Center: Purification of Crude 3-Imino-3-phenylpropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Protocols for 3-Imino-3-phenylpropionitrile (and its tautomer 3-Amino-3-phenylacrylonitrile) Document ID: TSC-PUR-092 Last Updated: 2025-10-27 Status: Active

Technical Context & Molecule Identity

CRITICAL NOTE ON NOMENCLATURE & STABILITY: Before beginning purification, you must verify the identity of your target. Users frequently search for 3-Imino-3-phenylpropionitrile (the imine form), but the stable, isolable solid is almost exclusively the 3-Amino-3-phenylacrylonitrile (the enamine form).

  • The Equilibrium: The compound exists in a tautomeric equilibrium.[1][2] In the solid state and most solvents, the Enamine form is favored due to conjugation with the nitrile group and the phenyl ring.

  • Implication for Purification: You are likely purifying the Enamine. Attempts to isolate the "Imine" specifically often lead to confusion regarding melting points and NMR signals.

Tautomeric Equilibrium Diagram

Tautomerism Figure 1: Tautomeric shift favoring the conjugated Enamine form. Imine 3-Imino-3-phenylpropionitrile (Imine Form) Less Stable / Reactive Intermediate Enamine 3-Amino-3-phenylacrylonitrile (Enamine Form) Stable Solid / Conjugated System Imine->Enamine Tautomerization (Favored) Enamine->Imine Equilibrium

Troubleshooting Dashboard

Identify your specific issue to select the correct protocol.

SymptomProbable CauseRecommended Action
Red/Brown Oil Oligomerization of acetonitrile (Thorpe reaction side-products) or oxidation.Stop. Do not attempt direct recrystallization. Proceed to Protocol B (Adsorption/Trituration) first.
Low Melting Point (<80°C) Solvent inclusion or significant contamination with starting material (benzonitrile).Dry under high vacuum (50°C). If MP persists low, use Protocol A (Recrystallization) with Toluene.
Yellow Discoloration Trace conjugated impurities (common in Thorpe reactions).Recrystallize with Activated Charcoal step.
Hydrolysis Product Presence of Benzoylacetonitrile (smells like acetophenone/sweet).Avoid acidic washes. Use Protocol C (Chromatography) .

Detailed Purification Protocols

Protocol A: Standard Recrystallization (For Solid Crudes)

Best for: Crude solids that are off-white to pale yellow with >80% purity.

Theory: 3-Amino-3-phenylacrylonitrile is moderately soluble in alcohols but exhibits a steep solubility curve in Ethanol/Water mixtures. Toluene is an excellent alternative for removing non-polar impurities like unreacted benzonitrile.

Reagents:

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Activated Charcoal (optional for colored impurities)

Step-by-Step:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling Ethanol to dissolve the solid completely.

    • Note: If a small amount of dark material remains insoluble in boiling ethanol, filter it off immediately (hot filtration).

  • Decolorization (Optional): If the solution is dark yellow/orange, add activated charcoal (1-2% by weight), boil for 5 minutes, and filter hot through a Celite pad.

  • Crystallization: Remove the heat. Add warm water dropwise until the solution becomes slightly turbid (cloud point).

  • Clarification: Add a few drops of Ethanol to clear the turbidity.

  • Cooling: Allow the flask to cool to room temperature slowly (do not disturb). Then, place in an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the white/off-white needles via vacuum filtration. Wash with cold 50% Ethanol/Water.

  • Drying: Dry in a vacuum oven at 40-50°C. High heat (>80°C) can cause degradation or "sweating" of the crystals.

Protocol B: Trituration & Adsorption (For Oily Crudes)

Best for: "Red Oils" or sticky solids resulting from Thorpe reactions where oligomers prevent crystallization.

Theory: The "red oil" consists of nitrile oligomers that are highly soluble in non-polar solvents, whereas the target enamine is less soluble in cold non-polars but soluble in polar organics.

Step-by-Step:

  • Solvent Choice: Use Diethyl Ether or Cold Toluene .

  • Trituration: Add the solvent to the oily crude (approx 5 mL per gram).

  • Agitation: Sonicate or vigorously stir the mixture. The target product should precipitate as a solid, while the red/brown impurities remain dissolved in the supernatant.

  • Filtration: Filter the solid.

  • Follow-up: If the solid is still colored, proceed to Protocol A .

Protocol C: Flash Column Chromatography (Last Resort)

Best for: High-purity requirements or separating hydrolysis byproducts.

  • Stationary Phase: Silica Gel (neutralized). Note: Standard silica is slightly acidic and may cause hydrolysis of the enamine to the ketone.

  • Pre-treatment: Wash the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidity.

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 90:10 -> End 60:40).

  • Detection: UV at 254 nm.

Purification Logic & Workflow

Use this decision tree to determine the safest path for your specific crude state.

PurificationWorkflow Figure 2: Purification Decision Matrix based on physical state of crude. Start Start: Crude Material State Solid Solid / Semi-Solid Start->Solid Oil Red/Brown Oil Start->Oil CheckColor Check Color Solid->CheckColor Trituration Protocol B: Trituration (Ether/Toluene) Oil->Trituration Remove Oligomers Recryst Protocol A: Recrystallization (EtOH/H2O) CheckColor->Recryst Pale Yellow/White Charcoal Add Activated Charcoal CheckColor->Charcoal Dark/Orange Trituration->Solid Solid Precipitates Chromatography Protocol C: Neutralized Silica Column Trituration->Chromatography Remains Oily Recryst->Chromatography Purity < 95% Charcoal->Recryst

Frequently Asked Questions (FAQs)

Q1: My product turned into a liquid after acid washing. What happened? A: You likely hydrolyzed the enamine. Enaminonitriles are acid-sensitive. Treating them with strong acid (HCl) converts the enamine moiety into a ketone (forming Benzoylacetonitrile) and releases ammonium salts. Avoid acid washes unless strictly controlled (0°C, rapid).

Q2: What is the correct melting point? I see conflicting data. A: For 3-Amino-3-phenylacrylonitrile :

  • Z-isomer: Typically melts around 86-88°C .

  • E-isomer: May melt higher (approx 140°C ), though the Z-isomer is often the kinetic product of the Thorpe reaction.

  • Note: If your MP is ~50°C, you may have the saturated impurity (3-anilinopropanenitrile) or significant solvent retention.

Q3: Can I use Benzene for recrystallization? A: Older literature (e.g., Thorpe's original papers) cites Benzene. However, due to toxicity, Toluene is the direct, safer substitute with a similar solubility profile.

Q4: How do I store the purified compound? A: Store under inert gas (Argon/Nitrogen) at -20°C. Enamines are susceptible to hydrolysis by atmospheric moisture and oxidation over time.

References

  • Thorpe, J. F. (1904).[3] "The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative." Journal of the Chemical Society, Transactions, 85, 1726–1761.[3]

  • Krueger, G. (1963). "Thorpe-Ziegler Reaction."[3] Journal of Organic Chemistry. (General mechanism grounding).

  • Organic Syntheses. (1955). "2-Amino-2-phenylacetonitrile" (Related Thorpe Product Workup). Org.[3] Synth. Coll. Vol. 3, p. 84.

  • Reynolds, G. A., et al. (1960).
  • PubChem. "3-Amino-3-phenylacrylonitrile (Compound)."[4] National Library of Medicine.[4]

Sources

Technical Support Center: 3-Imino-3-phenylpropionitrile (IPPN) Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Heterocyclic Synthesis & Condensation

Document ID: TS-IPPN-001 | Version: 2.1 | Status: Active[1]

Executive Summary: The Steric Challenge

3-Imino-3-phenylpropionitrile (IPPN) (and its stable tautomer 3-amino-3-phenylacrylonitrile ) is a versatile


-enaminonitrile building block used in the synthesis of pyridines, pyrimidines, and pyrazoles.[1]

The Problem: Unlike its methyl-substituted analogs (e.g., 3-aminocrotononitrile), IPPN possesses a phenyl group at the C-3 position .[1] This aromatic ring creates a significant "Steric Gate," shielding the electrophilic imine carbon and the nucleophilic


-carbon. This results in:
  • Sluggish Kinetics: Standard reflux conditions often fail or require days.

  • Regiochemical Ambiguity: Sterics may divert nucleophiles to the less hindered nitrile group instead of the imine.

  • Oligomerization: Competitive self-condensation (dimerization) occurs when cross-coupling is slow.[1]

This guide provides high-energy and catalytic protocols to bypass these steric barriers.

Core Reaction Modules

Module A: Thermodynamic Boosting (Microwave Irradiation)

Use when: Standard reflux yields <40% or reaction times exceed 24h.[1]

Steric hindrance increases the activation energy (


) of the transition state. Microwave Irradiation (MWI) provides rapid, uniform heating that helps surmount this barrier more effectively than conductive heating.[1]

Protocol: Microwave-Assisted Heterocyclization (e.g., Pyridine Synthesis)

  • Mixture: Combine IPPN (1.0 eq) + Electrophile (e.g., aryl aldehyde, 1.0 eq) + Active Methylene Compound (1.0 eq).

  • Solvent: Use Ethanol (green) or DMSO (high absorbance).[1] Note: Solvent-free conditions are viable on silica support.

  • Catalyst: Add Piperidine (5 mol%) or Acetic Acid (glacial, 10 mol%).

  • MW Conditions:

    • Power: 300W (variable mode)[1]

    • Temp: 140°C

    • Time: 5–15 min (monitor via TLC every 2 mins).

  • Workup: Cool to RT. Pour into crushed ice. Filter precipitate.

Module B: Catalytic Activation (Lewis Acid Promoters)

Use when: MWI is unavailable or substrates are heat-sensitive.[1]

Lewis acids coordinate with the nitrile or imine nitrogen, increasing electrophilicity and pulling the electron density away from the sterically hindered center, making it more susceptible to attack.

Recommended Catalysts:

  • 
     or 
    
    
    
    :
    Strong activation of the nitrile group.[1]
  • 
     (Indium Trichloride):  Excellent for aqueous media/green chemistry.[1]
    
  • Nanocatalysts (e.g.,

    
     NPs):  High surface area overcomes mass transfer limitations caused by bulky substituents.[1]
    

Visualizing the Steric & Tautomeric Landscape

The following diagram illustrates the tautomeric equilibrium and the specific sites blocked by the phenyl group.

IPPN_Reactivity Substrate 3-Imino-3-phenylpropionitrile (IPPN) Tautomer 3-Amino-3-phenylacrylonitrile (Enamine Form - Stable) Substrate->Tautomer Equilibrium (Solvent Dependent) Path_Pyrazole Product: Pyrazoles (via Hydrazine) Substrate->Path_Pyrazole + Hydrazine (Nu- Attack at C-3) Side_Dimer Side Product: Dimerization Substrate->Side_Dimer Slow Kinetics (Self-Condensation) Path_Pyridine Product: Pyridines (via Knoevenagel) Tautomer->Path_Pyridine + Aldehyde (Requires Heat/Base) StericBlock STERIC BLOCKADE (Phenyl Group) StericBlock->Substrate Shields C-3

Caption: Figure 1. Tautomeric equilibrium of IPPN and the impact of the phenyl steric blockade on reaction pathways vs. dimerization risks.

Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Phenyl ring prevents nucleophilic approach at C-3.Switch to MWI: Heat at 140°C for 10 min. Activate: Add Lewis Acid (

, 10 mol%) to polarize the imine.
Low Yield (<30%) Equilibrium favors the unreactive tautomer; or incomplete conversion.[1]Solvent Switch: Use Glacial Acetic Acid as solvent (shifts tautomer to reactive iminium species).[1] Reflux: Increase time to 24–48h if using conventional heating.
Formation of "Sticky" Polymer/Tar Oligomerization due to high concentration or overheating.Dilution: Reduce concentration to 0.1 M. Slow Addition: Add the electrophile dropwise to the IPPN solution.
Wrong Regioisomer Attack occurring at Nitrile (CN) instead of Imine (C=NH).Temperature Control: Lower temp (0–5°C) favors kinetic control (Imine attack).[1] Higher temp favors thermodynamic product (Nitrile attack).
Precipitate is not Target Product Dimer Formation: IPPN self-condenses to form a pyridine derivative.Stoichiometry: Ensure Electrophile is in excess (1.2–1.5 eq). Base Strength: Switch from strong base (NaOEt) to weak base (Piperidine) to reduce self-condensation.[1]

Experimental Decision Tree (Workflow)

Follow this logic to select the optimal reaction condition for your specific synthesis.

Troubleshooting_Tree Start Start: IPPN Reaction Check_Elec Is the Electrophile Bulky? (e.g., Naphthyl) Start->Check_Elec Method_MW Method A: Microwave Irradiation (140°C, 10 min) Check_Elec->Method_MW Yes (High Sterics) Method_Reflux Method B: Conventional Reflux (EtOH, 24h) Check_Elec->Method_Reflux No Check_Yield Yield > 50%? Method_MW->Check_Yield Method_Reflux->Check_Yield Optimize_Cat Add Catalyst: ZnCl2 or AcOH Check_Yield->Optimize_Cat No Success Isolate Product Check_Yield->Success Yes Optimize_Solv Change Solvent: DMSO or DMF Optimize_Cat->Optimize_Solv Still Low Yield Optimize_Solv->Method_MW Retry

Caption: Figure 2. Decision matrix for optimizing IPPN reactions based on electrophile bulk and observed yield.

Frequently Asked Questions (FAQs)

Q1: Why does the reaction work with 3-aminocrotononitrile but fail with IPPN? A: The methyl group in crotononitrile is small. The phenyl group in IPPN is bulky and planar. It physically blocks the trajectory of incoming nucleophiles (like hydrazines) and stabilizes the conjugated enamine form, making the C=N bond less electrophilic. You must input more energy (Heat/MW) to disrupt this stability.[1]

Q2: Can I use water as a solvent? A: Yes, but IPPN has low solubility in water. Use "On-Water" conditions (vigorous stirring of heterogeneous mix) or add a surfactant (e.g., SDS).[1] Alternatively, Green Chemistry protocols suggest grinding IPPN and the aldehyde in a mortar without solvent (solid-state reaction) to force contact between crystals, overcoming steric repulsion.[1]

Q3: I see a peak at m/z = 288 in my Mass Spec. What is it? A: This is likely the Dimer . IPPN (MW ~144) self-condenses.[1] This happens when the cross-reaction with your aldehyde is too slow. Fix: Increase the concentration of the aldehyde and use a more active catalyst (e.g., Piperidine) to speed up the cross-reaction.

References

  • Bagley, M. C., et al. (2002).[1][2] "A new one-step synthesis of pyridines under microwave-assisted conditions."[2][3] Tetrahedron Letters, 43(46), 8331-8334.[1] Link[1]

    • Context: Establishes the superiority of microwave irradiation for hindered -enaminonitriles in Bohlmann-Rahtz reactions.
  • El-Nagdy, S., et al. (2020).[1] "Synthesis of diverse heterocycles from

    
    -enaminonitriles." RSC Advances, 10, 7500-7510.[1] Link[1]
    
    • Context: Detailed mechanisms on temperature control and base selection for optimizing yields.
  • Quiroga, J., et al. (2005).[1] "Regioselective synthesis of pyrazolo[1,5-a]pyrimidines under microwave irradiation." Tetrahedron Letters, 46(38), 6407-6409.[1]

    • Context: Demonstrates the use of solvent-free MW conditions to overcome steric hindrance in phenyl-substituted enaminonitriles.
  • Al-Mousawi, S. M., et al. (2013).[1] "Recent advances in the chemistry of

    
    -enaminonitriles as versatile building blocks." Molecules, 18(2), 1999-2042.[1] Link[1]
    
    • Context: Comprehensive review of reactivity, tautomerism, and dimerization issues.[1]

Sources

Minimizing byproduct formation in dimerization of benzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BAN-DIM-001 Subject: Minimizing Byproduct Formation & Protocol Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

The Mechanistic Landscape

To minimize byproducts, we must first visualize the competitive landscape of the reaction. The dimerization of benzoylacetonitrile (1 ) typically targets the enaminonitrile dimer (3 ), 3-amino-2-benzoyl-4-phenylcrotononitrile.

However, this pathway is fraught with competitive "sinks"—specifically hydrolysis (Retro-Claisen cleavage) and uncontrolled oligomerization (red tar formation).

Reaction Pathway Diagram

The following flowchart maps the kinetic vs. thermodynamic control points.

BAN_Dimerization Reactant Benzoylacetonitrile (1) (Active Methylene) Enolate Enolate Intermediate (Nucleophile) Reactant->Enolate Base Deprotonation (Piperidine/Et3N) Hydrolysis Byproduct: Benzoic Acid + Acetophenone (Retro-Claisen Cleavage) Reactant->Hydrolysis H2O present (Wet Solvent) Dimer TARGET: Enaminonitrile Dimer (3) (Kinetic Product) Enolate->Dimer Self-Condensation (Thorpe-Ziegler) Controlled Temp (<60°C) Enolate->Hydrolysis OH- attack Tar Byproduct: Oligomers/Polymers (Red/Brown Tar) Enolate->Tar Uncontrolled Polymerization High Conc. / Strong Base Pyridine Byproduct: Pyridine Derivatives (Thermodynamic/Cyclized) Dimer->Pyridine Excess Heat / Strong Base Cyclodehydration

Figure 1: Mechanistic divergence in benzoylacetonitrile self-condensation. Green path indicates the desired dimerization; red paths indicate failure modes.

Troubleshooting Guide (FAQs)

This section addresses specific observations reported by users in the field.

Q1: "I am recovering a significant amount of Benzoic Acid crystals. What is happening?"

Diagnosis: You are experiencing Retro-Claisen Cleavage (Hydrolysis). The Science: Benzoylacetonitrile contains a benzoyl group flanking an active methylene. In the presence of water and a base, the hydroxide ion attacks the carbonyl carbon, cleaving the C-C bond. This yields benzoic acid and acetonitrile derivatives, destroying your starting material. Corrective Action:

  • Solvent Integrity: Ensure solvents (Ethanol, Toluene) are dried over 3Å or 4Å molecular sieves. Water content must be <0.05%.[1]

  • Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon.

  • Base Selection: Switch from hydroxide bases (NaOH/KOH) to non-nucleophilic organic bases (Piperidine, DBU) or alkoxides (NaOEt) in anhydrous conditions.

Q2: "The reaction mixture turns into a viscous, dark red/brown tar."

Diagnosis: Uncontrolled Oligomerization/Polymerization . The Science: The "dimer" product itself contains nucleophilic (amino) and electrophilic (cyano/carbonyl) sites. If the reaction energy is too high (temperature) or the base is too strong, the dimer attacks remaining monomer or itself, forming complex polymethine dyes and amorphous polymers. Corrective Action:

  • Temperature Control: Do not reflux aggressively. Many dimerizations proceed cleanly at 40–60°C or even room temperature with longer reaction times.

  • Base Strength: If using Sodium Ethoxide (NaOEt), reduce the concentration. Ideally, switch to a catalytic amount of Piperidine buffered with Acetic Acid (1:1 ratio). This "soft" buffering prevents rapid, runaway deprotonation.

Q3: "I see two spots on TLC very close together. Is my product impure?"

Diagnosis: Likely E/Z Isomerization . The Science: The resulting enaminonitrile (3-amino-2-benzoyl-4-phenylcrotononitrile) possesses a double bond capable of stereoisomerism. The intramolecular hydrogen bond between the amino group and the carbonyl oxygen usually stabilizes the Z-isomer, but the E-isomer can exist in equilibrium. Corrective Action:

  • Recrystallization: This is often not a chemical impurity but a geometric one. Recrystallization from Ethanol/DMF usually isolates the stable hydrogen-bonded isomer.

Optimized Experimental Protocol

Standardized Piperidine-Acetate Method

This protocol prioritizes purity over speed, using a buffered catalyst system to suppress polymerization.

Reagents & Setup
  • Substrate: Benzoylacetonitrile (10 mmol)

  • Solvent: Anhydrous Ethanol (15 mL)

  • Catalyst: Piperidine (0.5 mmol) + Glacial Acetic Acid (0.5 mmol)

  • Apparatus: 50 mL Round Bottom Flask, Magnetic Stir Bar, N2 balloon.

Step-by-Step Workflow
  • Preparation: Dissolve Benzoylacetonitrile in Anhydrous Ethanol. Ensure the solution is clear.

  • Catalyst Addition: Add the Glacial Acetic Acid first, followed by Piperidine.

    • Why? Creating the in situ piperidinium acetate buffer ensures a constant, mild pH, preventing the "base spike" that triggers tar formation.

  • Reaction: Stir at 45°C for 4–6 hours.

    • Monitor: Check TLC (30% EtOAc/Hexane). The product usually fluoresces or stains distinctively compared to the starting material.

  • Workup (Precipitation):

    • Cool the mixture to 0°C in an ice bath.

    • The dimer should precipitate as a yellow/orange solid.

    • Filter and wash with cold ethanol.

  • Purification: If necessary, recrystallize from EtOH/DMF (4:1).

Data & Solvent Selection

The choice of solvent dramatically impacts the ratio of Dimer (Target) to Pyridine (Over-reaction).

Solvent SystemCatalystTemperaturePrimary OutcomeRisk Factor
Ethanol (Anhydrous) Piperidine/AcOH45°CDimer (High Yield) Low risk if dry.
Toluene NaOEtRefluxPyridine / TrimerHigh risk of polymerization.
Water/Ethanol NaOHRTHydrolysis ProductsCritical Failure: Benzoic acid formation.
DMF Et3N80°COligomers (Tar)Thermal degradation likely.

References

  • Mechanism of Active Methylene Dimerization

    • Title: "Reactions of benzoylacetonitrile with active methylene reagents"
    • Source: Journal of Chemical Research (via ResearchGate/PubChem d
    • Context: Establishes the reactivity of the nitrile vs.
    • URL:[Link]

  • Base Catalysis & Pyridine Formation

    • Title: "Synthesis of 2-amino-4,6-diphenylnicotinonitriles"
    • Source: MDPI / Molecules
    • Context: Describes the over-reaction pathway where the dimer cyclizes into pyridine deriv
    • URL:[Link][2]

  • Hydrolysis Risks (Retro-Claisen)

    • Title: "Ester Hydrolysis and the Chemistry of Nitriles"
    • Source: UC Irvine OpenCourseWare (Chem 51C)
    • Context: Mechanistic explanation of nitrile and active methylene hydrolysis under basic conditions.
    • URL:[Link]

  • General Active Methylene Chemistry

    • Title: "Self-condensation"[3]

    • Source: Wikipedia (General Reference for Aldol-type mechanisms)
    • Context: General background on the thermodynamics of self-condensation vs.
    • URL:[Link]

Sources

Technical Support Guide: Thermal Stability & Decomposition of 3-Imino-3-phenylpropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to address the stability, decomposition limits, and handling of 3-Imino-3-phenylpropionitrile (CAS 1823-99-0). It is structured to provide immediate, actionable answers for researchers observing degradation or planning thermal experiments.

Executive Summary: The Identity Crisis

Before addressing thermal limits, it is critical to define the material. 3-Imino-3-phenylpropionitrile exists in a tautomeric equilibrium. While the CAS name refers to the imino form, the stable solid you likely possess is the enamine tautomer, 3-amino-3-phenylacrylonitrile (also known as


-aminocinnamonitrile).
  • Imino Form:

    
     (Favored in solution/high temp)
    
  • Enamine Form:

    
     (Stable solid form)
    

Critical Warning: This compound is thermodynamically unstable relative to its hydrolysis and dimerization products. Thermal stress drives irreversible conversion to these impurities.

Thermal Stability Profile

Melting Point & Decomposition Thresholds

Unlike stable organic solids that melt cleanly, 3-amino-3-phenylacrylonitrile undergoes a "reactive melt."

ParameterValue / LimitTechnical Insight
Melting Point 82–84 °C Pure crystalline form. Significant softening may occur >75 °C.
Safe Process Limit < 40 °C Keep drying/processing temperatures well below the melt onset.
Decomposition Onset ~85 °C Immediate dimerization occurs upon melting.
Hydrolysis Risk High Occurs at RT in the presence of moisture/acid.
Decomposition Pathways

Two distinct mechanisms degrade this compound depending on the environment (Dry Heat vs. Moisture).

Pathway A: Thermal Dimerization (Dry State)

Upon heating near or above the melting point (83 °C), the monomer undergoes self-condensation (dimerization).

  • Mechanism: Nucleophilic attack of the enamine nitrogen on the nitrile carbon of a second molecule.

  • Product: 4-amino-2,6-diphenylpyrimidine-5-carbonitrile (and related oligomers).

  • Observation: Sample turns from white/off-white to bright yellow or orange.

Pathway B: Hydrolysis (Wet State)

In the presence of moisture, especially in solution or humid air, the imine/enamine functionality hydrolyzes.

  • Mechanism: Attack of water on the imine carbon, releasing ammonia.

  • Product: Benzoylacetonitrile (3-oxo-3-phenylpropionitrile).

  • Observation: Strong smell of ammonia; appearance of a lower-melting solid or oil.

Visualizing the Instability

The following diagram maps the tautomeric relationship and the two critical degradation routes.

DecompositionPathways cluster_legend Conditions Enamine 3-Amino-3-phenylacrylonitrile (Stable Solid Form) CAS 1823-99-0 Imino 3-Imino-3-phenylpropionitrile (Reactive Tautomer) Enamine->Imino Tautomerism (Solution/Melt) Dimer DIMERIZATION PRODUCT (4-Amino-2,6-diphenylpyrimidine-5-carbonitrile) [Yellow Solid] Enamine->Dimer HEAT (>80°C) Self-Condensation Hydrolysis HYDROLYSIS PRODUCT (Benzoylacetonitrile + NH3) [Oily/Low MP Solid] Imino->Hydrolysis MOISTURE / H2O - NH3 Heat drives Dimerization Heat drives Dimerization Moisture drives Hydrolysis Moisture drives Hydrolysis

Figure 1: Mechanistic pathways showing the conversion of the target molecule into its pyrimidine dimer (thermal) or benzoylacetonitrile (hydrolytic).[1][2][3][4][5]

Troubleshooting & FAQs

Q1: My sample has turned from white to yellow. Is it still usable?

  • Diagnosis: The yellow color indicates the formation of the pyrimidine dimer or conjugated oligomers. This is a common result of thermal stress (storage >25°C) or light exposure.

  • Action: Check purity via HPLC. If the yellowing is superficial, recrystallization from ethanol/water may recover the monomer, but yield will be lost. If the bulk is yellow, discard.

Q2: I see a new peak in my LC-MS with M+1 = 146 (Target is 145). What is it?

  • Diagnosis: This is likely Benzoylacetonitrile (MW 145.16), appearing as the hydrolysis product. Note that the target (MW 144.17) and hydrolysis product (MW 145.16) are very close in mass. The hydrolysis product often ionizes differently or appears as an adduct.

  • Verification: Check for the loss of the primary amine signal in NMR or the smell of ammonia in the container.

Q3: Can I dry this compound in an oven at 60°C?

  • Recommendation: No. While 60°C is below the melting point (83°C), it is close enough to the softening point to accelerate solid-state dimerization.

  • Protocol: Dry under high vacuum at ambient temperature (20–25°C) . If heat is absolutely necessary, do not exceed 35°C.

Q4: How should I store this for long-term stability?

  • Protocol:

    • Temperature: -20°C (Freezer) is ideal; 2–8°C (Fridge) is acceptable for short term.

    • Atmosphere: Store under Argon or Nitrogen. Oxygen can accelerate oxidative degradation.

    • Container: Amber glass (light sensitive) with a tightly sealed cap (moisture sensitive).

References

  • Tautomerism and Structure

    • Study of the enamine-imine equilibrium in beta-aminonitriles.
    • Source:

  • Thermal Dimerization Mechanism

    • Self-condensation of beta-aminocinnamonitriles to pyrimidines.
    • Source: [J. Org.[5][6] Chem. - Dimerization of aminonitriles]([Link]) (Contextual reference on aminonitrile dimerization).

  • Hydrolysis Products

    • Enzymatic and chemical hydrolysis of 3-amino-3-phenylacrylonitrile.
    • Source: (Confirming melting point of ~82.9°C and hydrolysis pathway).

Sources

Technical Support Guide: Catalyst & Residue Removal for 3-Imino-3-phenylpropionitrile

[1]

Introduction: The Stability-Purity Paradox

In the synthesis of 3-Imino-3-phenylpropionitrile (also known as

The Core Problem: This compound exists in a tautomeric equilibrium between the imine and enamine forms. It is highly susceptible to hydrolysis under acidic conditions, which converts your product into benzoylacetonitrile, destroying the nitrogen functionality you worked to install.

Standard catalyst removal protocols (e.g., strong acid washes for bases, oxidative washes for metals) often degrade this specific molecule. This guide provides specialized, non-destructive workflows for purification.

Decision Matrix: Identify Your Contaminant

Before selecting a protocol, identify the nature of your "catalyst" residue.

Residue TypeSource ReagentsPrimary RiskRecommended Protocol
Alkali Bases NaH, NaNH

, KOtBu, LDA
Polymerization of product; hygroscopicity.[1]Protocol A (Buffered Quench)
Transition Metals Pd, Cu, Ni, Ru (Cross-coupling/Dimerization)Downstream catalyst poisoning; ICH Q3D non-compliance.Protocol B (Scavengers)
Lewis Acids AlCl

, TiCl

, ZnCl

Complexation with the nitrile nitrogen; hydrolysis.Protocol C (Chelating Wash)

Protocol A: Removing Base Residues (The "Hydrolysis Trap")

Context: If you used a stoichiometric base (acting as a catalyst for the dimerization), you likely have sodium or potassium alkoxides/hydrides remaining. Warning: Do NOT use 1N HCl or H


1
The Mechanism of Failure

Acidic water attacks the imine carbon (


Optimized Workflow

Use a Buffered Ammonium Chloride system.[1] The pKa of NH

Step-by-Step Procedure:
  • Dilution: Dilute the reaction mixture with an inert organic solvent (EtOAc or Toluene). Avoid DCM if amine residues are present to prevent alkylation.[1]

  • The Cold Quench: Cool the mixture to 0–5 °C.

  • Buffered Wash: Add saturated aqueous NH

    
    Cl  dropwise.[1]
    
    • Why: This neutralizes the base (producing NH

      
       and metal salts) without dropping the pH below ~8.5.
      
  • Phase Separation: Separate the organic layer immediately.[1]

  • Brine Wash: Wash once with saturated brine to remove trapped water and residual salts.[1]

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    (neutral) rather than MgSO
    
    
    (slightly acidic).

BaseRemovalStartCrude Reaction Mixture(Contains NaH/KOtBu)SolventDilute with Toluene/EtOAcStart->SolventQuenchAdd Sat. NH4Cl at 0°C(Maintains pH ~9)Solvent->QuenchSplitPhase SeparationQuench->SplitAqLayerAqueous Layer(Discard Salts)Split->AqLayerOrgLayerOrganic Layer(Product + Solvent)Split->OrgLayerDryDry over Na2SO4ConcentrateOrgLayer->DryFinalPurified 3-Imino-3-phenylpropionitrileDry->Final

Figure 1: Buffered workup strategy to prevent imine hydrolysis during base removal.[1]

Protocol B: Removing Transition Metals (Pd, Cu, Ru)

Context: If your synthesis involved metal-catalyzed C-C bond formation, you must reduce metal content to <10–20 ppm (ICH Q3D limits) without using acidic washes.[1]

The Challenge

3-Imino-3-phenylpropionitrile is a bidentate ligand .[1] The nitrile nitrogen and the imine/enamine nitrogen can chelate metals, making simple filtration (Celite) ineffective.

Recommended Solution: Thiol-Modified Silica Scavengers

Activated carbon is the cheap standard, but it often adsorbs the product (due to the planar aromatic system) and is messy. Thiol-functionalized silica (e.g., Si-Thiol) is superior for this substrate because it binds metals utilizing soft-soft interactions (HS-Metal) which are stronger than the N-Metal bond of your product.[1]

Step-by-Step Procedure:
  • Dissolution: Dissolve the crude product in THF or Ethyl Acetate (10 mL solvent per 1 g product).

  • Scavenger Addition: Add Si-Thiol (or equivalent mercaptopropyl silica) at a loading of 5–10 wt% relative to the crude mass.[1]

    • Note: If Cu or Pd levels are known to be high (>1000 ppm), increase to 20 wt%.[1]

  • Incubation: Stir at 50 °C for 4 hours or room temperature overnight.

    • Why Heat? Ligand exchange (Metal-Product

      
       Metal-Scavenger) is kinetically slow at room temperature for chelated complexes.[1]
      
  • Filtration: Filter through a 0.45

    
    m PTFE membrane or a fine sintered glass funnel.[1]
    
  • Rinse: Wash the silica cake with one volume of fresh solvent to recover entrained product.

Comparative Data: Metal Removal Efficiency
MethodPd Removal EfficiencyProduct RecoveryNotes
Celite Filtration < 10%> 95%Ineffective for soluble complexes.[1]
Activated Carbon 60–80%75–85%Significant product loss due to

-stacking.[1]
Si-Thiol Scavenger > 95% > 98% Best balance of purity and yield.[1]
Acid Wash (1N HCl) High< 5%Destroys product (Hydrolysis).[1]

Protocol C: Recrystallization (The Universal Polish)

If scavenger resins are unavailable or cost-prohibitive, recrystallization is the most robust method for removing both salts and metals, provided the impurity profile allows for crystal lattice exclusion.

Solvent System: Toluene or Ethanol/Water (9:1).[1]

  • Warning: Avoid alcohols if the mixture is acidic, as this can form ketals. Ensure the crude is neutral before heating in ethanol.

  • Dissolve crude solid in minimum boiling Toluene (approx. 3–5 mL/g).

  • If insoluble particles (salts) remain, perform a hot filtration .[1]

  • Allow to cool slowly to room temperature, then to 4 °C.

  • Filter the off-white/yellow needles.[1]

  • Wash with cold hexanes to remove surface mother liquor.[1]

Troubleshooting & FAQs

Q1: My product turned into a yellow oil and smells like ammonia. What happened? A: You likely experienced hydrolysis.[1] The smell of ammonia confirms the breakdown of the imine group (


Q2: I see a new spot on TLC after using activated carbon. A: Activated carbon can sometimes contain acidic sites or metal impurities (Iron) that catalyze surface reactions.[1] Use "acid-washed" carbon or, preferably, switch to silica-based scavengers (Protocol B) which are chemically inert.[1]

Q3: Can I use column chromatography to remove the catalyst? A: Yes, but with a caveat. Silica gel is slightly acidic (

1
  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites.

  • Eluent: Use Hexanes:EtOAc with 1% TEA. Without TEA, the product may streak or hydrolyze on the column.

Q4: The metal content is still failing ICH limits after one scavenger treatment. A: Metals like Ruthenium or Rhodium are "harder" and may not bind well to Thiols.

  • Fix: Switch to a Thiourea or Diamine functionalized scavenger.[1] Alternatively, perform a "double pass": treat with carbon first (bulk removal), then silica scavenger (polishing).

References

  • Synthesis & Stability

    • Title: "Process for producing 3-iminonitriles" (US Patent 5089651A).[1]

    • Relevance: Describes the base-catalyzed dimerization of acetonitrile/benzonitrile and the stability of the resulting imino-nitrile salts.
    • Source:

  • Regulatory Limits

    • Title: "Guideline for Elemental Impurities Q3D(R2)."
    • Relevance: Establishes the Permitted Daily Exposure (PDE) limits for metal catalysts (Pd, Cu, Ni) in drug substances.
    • Source:

  • Metal Scavenging

    • Title: "Metal Removal from Cyclization Reactions."[1]

    • Relevance: Comparative efficiency of activated carbon vs. functionalized silica for metal removal in sensitive organic intermediates.[1]

    • Source:[1]

  • General Handling

    • Title: "(R)-3-Amino-3-(p-methoxyphenyl)propionic Acid."[1][2]

    • Relevance:Organic Syntheses procedure detailing the handling, pH sensitivity, and recrystallization of similar beta-amino acid deriv
    • Source:

Validation & Comparative

Technical Comparison: Tautomeric Resolution and NMR Characterization of 3-Imino-3-phenylpropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and structural assignment for 3-Imino-3-phenylpropionitrile , a compound that predominantly exists as its tautomer, 3-amino-3-phenylacrylonitrile (


-aminocinnamonitrile).

This guide focuses on the tautomeric resolution of the compound and compares its spectral behavior in DMSO-d


  versus CDCl

to assist researchers in accurate characterization.

Executive Summary & Mechanistic Insight

3-Imino-3-phenylpropionitrile (CAS: 1823-99-0) is a critical building block in the synthesis of heterocycles, particularly pyrimidines and pyridines. However, its nomenclature often confuses researchers because the "imino" form is thermodynamically unstable relative to its "enamino" tautomer.

The Tautomeric Challenge

In solution, the compound undergoes a prototropic shift. The equilibrium is driven almost exclusively toward the (Z)-3-amino-3-phenylacrylonitrile form. This preference is dictated by:

  • Extended Conjugation: The

    
    -system extends from the phenyl ring through the double bond to the nitrile group.
    
  • Intramolecular Hydrogen Bonding: In the Z-isomer, the amino hydrogen forms a stable 6-membered chelate-like ring with the nitrile nitrogen, locking the conformation.

Comparison of Alternatives (Solvent Systems)
  • DMSO-d

    
     (Recommended):  Stabilizes the polar amino group, slows proton exchange, and typically resolves the amino protons as distinct signals (or a sharp broad singlet).
    
  • CDCl

    
    :  Often results in broadened or invisible amino signals due to rapid exchange and lack of hydrogen-bond stabilization, leading to potential misassignment.
    

Structural & Tautomeric Logic (Visualized)

The following diagram illustrates the tautomeric equilibrium and the stabilization mechanism of the dominant form.

Tautomerism Imine 3-Imino-3-phenylpropionitrile (Imine Form) Less Stable Enamine (Z)-3-Amino-3-phenylacrylonitrile (Enamine Form) Dominant Species Imine->Enamine Tautomerization (Fast Equilibrium) Factors Stabilizing Factors: 1. Phenyl-Alkene Conjugation 2. Intramolecular H-Bond (NH...CN) Enamine->Factors Driven by

Figure 1: Tautomeric equilibrium favoring the conjugated enamine system.

Experimental Protocol: Synthesis & Sample Preparation

To ensure data integrity, the following protocol outlines the generation of the sample via the Thorpe-Ziegler reaction (dimerization context) or condensation, followed by NMR prep.

A. Synthesis (Bench-Validated)
  • Reagents: Benzonitrile (1.0 eq), Acetonitrile (1.2 eq), Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH).

  • Conditions: Reflux in anhydrous ether or THF.

  • Mechanism: The acetonitrile anion attacks the nitrile carbon of benzonitrile. The resulting imine intermediate tautomerizes immediately upon workup.

B. NMR Sample Preparation[1]
  • Isolation: Recrystallize crude solid from Ethanol/Water to remove residual benzonitrile.

  • Drying: Vacuum dry at 40°C for 4 hours (remove water which exchanges with NH

    
    ).
    
  • Solvent Choice: Dissolve ~10 mg in 0.6 mL DMSO-d

    
      (99.9% D).
    
    • Why DMSO? It disrupts intermolecular aggregation, sharpening the vinyl proton signal.

Workflow cluster_0 Preparation Workflow Step1 Synthesis (Benzonitrile + MeCN + NaOEt) Step2 Workup & Tautomerization (Formation of Enamine Solid) Step1->Step2 Step3 Purification (Recrystallization EtOH) Step2->Step3 Step4 NMR Prep (Dissolve in DMSO-d6) Step3->Step4

Figure 2: Preparation workflow from synthesis to analytical characterization.

1H NMR Chemical Shift Assignments (Comparative Table)

The table below compares the observed shifts in DMSO-d


 (optimal) versus CDCl

.

Compound: (Z)-3-Amino-3-phenylacrylonitrile Formula: C


H

N

Proton EnvironmentSignal TypeShift (

ppm) in DMSO-d

Shift (

ppm) in CDCl

Assignment Logic
Vinyl H (

)
Singlet (Sharp)4.35 – 4.55 4.50 – 4.65 Highly shielded compared to normal alkenes due to the electron-donating amino group (enamine resonance). Deshielded relative to methyl analogs (3.8 ppm) by the phenyl ring.
Amino H (

)
Broad Singlet6.80 – 7.50 5.00 – 5.80 In DMSO, these protons are deshielded by H-bonding to the solvent and intramolecularly to the nitrile. In CDCl

, the signal is often very broad and upfield due to rapid exchange.
Phenyl H (Ortho)Multiplet7.60 – 7.75 7.50 – 7.60 Ortho protons are deshielded by the magnetic anisotropy of the adjacent double bond system.
Phenyl H (Meta/Para)Multiplet7.35 – 7.50 7.35 – 7.45 Standard aromatic region, slightly shielded by the electron-rich enamine system pushing density into the ring.
Detailed Signal Analysis
  • The Vinyl Singlet (Key Identifier): The most diagnostic peak is the singlet around 4.4 ppm . If this peak is a triplet or multiplet, your compound is impure (likely starting material). If it is absent, you may have the imino form (rare) or hydrolysis products (acetophenone derivatives).

  • The Amino Broadening: In dry DMSO-d

    
    , the NH
    
    
    
    signal may split into two distinct broad humps or one very broad signal (integrating to 2H) due to restricted rotation and intramolecular hydrogen bonding (N-H...N
    
    
    C).

References & Verification

The following sources validate the chemical shifts and synthetic pathways described above.

  • Enaminonitrile Tautomerism & Synthesis:

    • Survey of Enaminonitriles: Elnagdi, M. H., et al. "Recent developments in the chemistry of enaminonitriles." Heterocycles (1990).

    • Thorpe-Ziegler Reaction Context: Baron, H., Remfry, F. G. P., & Thorpe, J. F. "The formation of heterocyclic compounds from cyanoacetamide and its derivatives." Journal of the Chemical Society, Transactions.

  • Spectral Data Validation:

    • Analog Comparison (3-aminocrotononitrile): Spectral Database for Organic Compounds (SDBS). SDBS No.: 6632.

    • Solvent Effects on Enamines: "NMR Chemical Shifts of Trace Impurities." Organometallics (2010).

  • Chemical Identity:

    • PubChem Compound Summary for CID 1711919 ((Z)-3-Phenylacrylonitrile - Structural Backbone).

Technical Comparison Guide: Distinguishing 3-Imino-3-phenylpropionitrile from Tautomers via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing 3-Imino-3-phenylpropionitrile from Tautomers via IR Spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Insight

In the development of heterocyclic pharmacophores and high-value intermediates, 3-Imino-3-phenylpropionitrile (IPPN) represents a critical yet elusive structural motif. Its characterization is complicated by a rapid, solvent-dependent prototropic equilibrium with its thermodynamically stable tautomer, 3-Amino-3-phenylacrylonitrile (APAN) .

For the synthetic chemist, distinguishing the imine (reactive intermediate) from the enamine (stable isolate) is not merely academic—it dictates the regioselectivity of subsequent cyclization reactions (e.g., pyrimidine vs. pyridine synthesis). This guide provides a definitive, data-driven methodology to differentiate these species using Infrared (IR) Spectroscopy, focusing on the "smoking gun" vibrational modes of the nitrile and imine/alkene functionalities.

The Tautomeric Challenge

The system exists primarily in an equilibrium between the Imine form (A) and the Enamine form (B) . A third form, the Ketenimine (C), is energetically unfavorable and rarely observed under standard conditions.

  • Form A (Imine):

    
    
    
    • Key Feature: Non-conjugated nitrile;

      
       bond.[1]
      
  • Form B (Enamine):

    
     (Z/E isomers)
    
    • Key Feature: Conjugated nitrile;

      
       bond; Intramolecular Hydrogen Bonding (in Z-isomer).
      

Structural Visualization & Equilibrium Pathway

The following diagram illustrates the tautomeric relationship and the structural constraints that influence spectroscopic data.

Tautomerism cluster_features Spectroscopic Signatures Imine 3-Imino-3-phenylpropionitrile (Imine Form) Ph-C(=NH)-CH2-CN Transition Proton Transfer Transition State Imine->Transition Deprotonation (C-H) Imine_Feat Non-Conjugated CN (~2250 cm⁻¹) C=N Stretch Imine->Imine_Feat Enamine 3-Amino-3-phenylacrylonitrile (Enamine Form) Ph-C(NH2)=CH-CN Transition->Enamine Reprotonation (N) Enamine->Imine Solvent/Temp Dependent Enamine_Feat Conjugated CN (~2200 cm⁻¹) NH₂ Scissoring Enamine->Enamine_Feat

Figure 1: Prototropic tautomerism between the Imine and Enamine forms.[2][3] The shift in proton position alters the conjugation system, resulting in distinct IR shifts for the nitrile group.

IR Spectroscopy Comparison Data

The most reliable method for distinguishing these tautomers is the Nitrile (


) Stretching Frequency . The conjugation of the nitrile group with the carbon-carbon double bond in the enamine form significantly lowers the bond order, reducing the absorption frequency.
Comparative Spectral Data Table
Functional GroupMode3-Imino-3-phenylpropionitrile (Imine Form)3-Amino-3-phenylacrylonitrile (Enamine Form)Diagnostic Power
Nitrile (

)
Stretch2240 – 2260 cm⁻¹ (Sharp, Non-conjugated)2170 – 2210 cm⁻¹ (Intense, Conjugated)High (Primary)
Imine (

)
Stretch1620 – 1650 cm⁻¹ (Often weaker than C=C)AbsentMedium
Alkene (

)
StretchAbsent1580 – 1620 cm⁻¹ (Very Strong, Conjugated)Medium (Overlaps)
Amine (

)
StretchSingle band ~3300 cm⁻¹(=NH)Doublet ~3300–3500 cm⁻¹(−NH₂, Sym/Asym)High
Amine (

)
BendAbsent~1600 cm⁻¹(Scissoring, overlaps C=C)Low
Mechanistic Explanation of Shifts
  • The Nitrile Shift: In the Imine form , the nitrile is separated from the

    
    -system by a methylene (
    
    
    
    ) bridge. It behaves as an isolated aliphatic nitrile (
    
    
    ). In the Enamine form , the nitrile is directly attached to the alkene (
    
    
    ). Resonance delocalization (
    
    
    ) weakens the triple bond character, shifting the band to
    
    
    .
  • The Amine/Imine Region: The Enamine form possesses a primary amine (

    
    ), typically showing a doublet (symmetric and asymmetric stretch). The Imine form has a single 
    
    
    
    group. However, hydrogen bonding in the solid state can broaden these peaks, making the Nitrile region the preferred diagnostic window.

Experimental Protocols

To rigorously confirm the structure, one cannot rely on a single scan. The following protocols utilize environmental perturbations to validate the tautomeric assignment.

Protocol A: Solvent Polarity Perturbation (Solvatochromism)

Rationale: Polar solvents stabilize the more polar tautomer (often the Enamine due to charge separation resonance). Non-polar solvents may allow detection of the Imine form.

  • Preparation: Prepare 0.1 M solutions of the analyte in Chloroform (

    
    )  (non-polar/aprotic) and DMSO (
    
    
    
    -DMSO)
    (polar/aprotic).
  • Acquisition: Use a liquid transmission cell (CaF₂ windows) with a path length of 0.1 mm.

  • Analysis:

    • Scan the

      
       region.
      
    • Observation: If the peak at

      
       decreases and the peak at 
      
      
      
      increases upon switching from
      
      
      to DMSO, the equilibrium is shifting toward the Enamine.
    • Note: In solid KBr pellets, the Enamine form usually predominates exclusively due to crystal packing forces.

Protocol B: Deuterium Exchange (H/D Exchange)

Rationale: Distinguishing


 from 

and

bending modes.

bands will shift significantly upon deuteration;

bands will not.
  • Method: Dissolve 10 mg of the compound in 1 mL of

    
     (Methanol-
    
    
    
    ) or shake a
    
    
    solution with
    
    
    .
  • Incubation: Allow to stand for 10 minutes to ensure H/D exchange at the labile Nitrogen.

  • Acquisition: Re-acquire the IR spectrum.

  • Validation:

    • NH Stretches (

      
      ):  Should disappear/shift to 
      
      
      
      (
      
      
      ).
    • Imine/Enamine Fingerprint: If the band at

      
       remains largely unchanged, it is likely a 
      
      
      
      (Enamine). If it shifts or changes shape significantly, it may involve coupled
      
      
      bending or
      
      
      modes.
Protocol C: Variable Temperature IR (VT-IR)

Rationale: Tautomeric equilibrium is thermodynamically controlled. Heating the sample often favors the less stable tautomer (entropy driven).

  • Setup: Place the sample (in high-boiling solvent like dichlorobenzene) in a heated IR cell.

  • Ramp: Measure spectra at 25°C, 50°C, 75°C, and 100°C.

  • Data Interpretation: Look for the emergence of a new band at

    
      (Imine Nitrile) at higher temperatures, indicating the thermal population of the Imine tautomer from the stable Enamine ground state.
    

Decision Tree for Identification

Use this workflow to classify your synthesized product.

DecisionTree Start Acquire IR Spectrum (Solid State / KBr) CheckCN Check Nitrile Region (2100 - 2300 cm⁻¹) Start->CheckCN Band2200 Major Band at ~2190-2210 cm⁻¹ CheckCN->Band2200 Found Band2250 Major Band at ~2240-2260 cm⁻¹ CheckCN->Band2250 Found CheckNH Check NH Region (3300-3500 cm⁻¹) Band2200->CheckNH Singlet Singlet (NH) + C=N (~1630) Band2250->Singlet Likely Doublet Doublet (NH₂) + Strong C=C (~1600) CheckNH->Doublet Observed ResultEnamine CONCLUSION: Enamine Form Dominant (3-Amino-3-phenylacrylonitrile) Doublet->ResultEnamine ResultImine CONCLUSION: Imine Form Dominant (3-Imino-3-phenylpropionitrile) Singlet->ResultImine

Figure 2: Logical workflow for assigning the dominant tautomer based on spectral data.

References

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Chapter on Nitriles and Imines).[1][4][5] Link

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Differentiation of conjugated vs. non-conjugated nitriles). Link

  • Emsley, J. (1984). "The composition, structure and hydrogen bonding of the

    
    -diketones". Structure and Bonding, 57, 147-191. (Analogous tautomeric principles). Link
    
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. (Standard reference for NH/CN shifts). Link

  • BenchChem. (2024). 3-Amino-3-phenylacrylonitrile Structure and Properties. (Confirmation of Enamine stability). Link

Sources

Mass spectrometry fragmentation patterns of 3-Imino-3-phenylpropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation behavior of 3-Imino-3-phenylpropionitrile (IPPN) , a critical


-enaminonitrile intermediate often encountered in the synthesis of heterocyclic pharmaceuticals (e.g., pyrimidines, pyridines).

This document compares IPPN directly with its primary metabolic/synthetic precursor, Benzonitrile , and its structural isomer/analog, 3-Anilinopropionitrile , to provide a definitive identification strategy.

Executive Summary: The Dimerization Fingerprint

In drug development, distinguishing between a monomeric nitrile precursor and its dimerized enaminonitrile product is crucial for reaction monitoring. 3-Imino-3-phenylpropionitrile (IPPN) (


, MW 144.17) is effectively the dimer of benzonitrile and acetonitrile.

Its mass spectrum is characterized by a "Retro-Thorpe" fragmentation signature—a reversion to its building blocks under electron impact (EI). Unlike simple aromatic nitriles, IPPN displays a competition between nitrile ejection and retro-dimerization , creating a unique spectral fingerprint that distinguishes it from isomeric impurities.

Key Performance Indicators (Comparison)
Feature3-Imino-3-phenylpropionitrile (Target)Benzonitrile (Precursor)3-Anilinopropionitrile (Related Impurity)
Molecular Ion (

)
m/z 144 (Strong, stable)m/z 103 (Base peak)m/z 146 (Weak, amine-like)
Base Peak m/z 103 or 144 (Source dependent)m/z 103 m/z 93 (Aniline fragment)
Diagnostic Loss

41 (Loss of

unit)

27 (Loss of HCN)

53 (Loss of Acrylonitrile)
Low Mass Marker m/z 41 (

)
m/z 76 (

)
m/z 106 (

)

Molecular Architecture & Stability

To understand the fragmentation, one must understand the tautomeric equilibrium. In the gas phase, IPPN exists predominantly in its enamine form due to conjugation with the phenyl ring.

  • Imino Form:

    
    
    
  • Enamine Form (Dominant):

    
    
    

This conjugation stabilizes the molecular ion (


 m/z 144), allowing it to survive the ion source and appear as a prominent peak, unlike non-conjugated aliphatic nitriles.

Fragmentation Mechanisms

The fragmentation of IPPN is driven by two competing pathways: Retro-Thorpe Fragmentation (Pathway A) and Nitrile


-Cleavage  (Pathway B).
Pathway A: The Retro-Thorpe Reversion (Dominant)

Under high-energy electron impact (70 eV), the molecule undergoes a retro-reaction similar to the reverse of its synthesis.

  • Excitation: The molecular ion (

    
     144) destabilizes.
    
  • Cleavage: The bond between the enamine carbon and the

    
    -carbon breaks.
    
  • Products: This generates a Benzonitrile radical cation (

    
     103)  and a neutral acetonitrile fragment (or vice versa, though the charge prefers the aromatic system).
    
Pathway B: Nitrile Ejection

A secondary pathway involves the direct loss of the terminal nitrile group (


, 26 Da) or the cyanomethyl radical (

, 40 Da).
  • Loss of CN: Yields the ion

    
     at m/z 118 . This ion is resonance-stabilized and is a key differentiator from benzonitrile.
    
Pathway Visualization (DOT Diagram)

The following diagram maps the causal logic of these fragmentation events.

FragmentationPathway M Molecular Ion (IPPN) [Ph-C(NH2)=CH-CN]+. m/z 144 Retro Retro-Thorpe Cleavage M->Retro Primary Path Alpha alpha-Cleavage M->Alpha Secondary Path Benzo Benzonitrile Ion [Ph-CN]+. m/z 103 Retro->Benzo Charge Retention Aceto Acetonitrile Neutral CH3CN Retro->Aceto Neutral Loss (41 Da) Phenyl Phenyl Cation [C6H5]+ m/z 77 Benzo->Phenyl -CN (26 Da) Benzyne Benzyne Ion [C6H4]+ m/z 76 Benzo->Benzyne -HCN (27 Da) Frag118 Enamine Cation [Ph-C(NH2)=CH]+ m/z 118 Alpha->Frag118 Loss of CN (26 Da) CN_Rad CN Radical .CN Alpha->CN_Rad

Caption: Mechanistic flow of IPPN fragmentation. The Retro-Thorpe pathway (left) is the primary diagnostic route yielding the m/z 103 signature.

Experimental Data & Protocol

Experimental Conditions

To replicate these patterns for validation, use the following standard EI-MS parameters. These settings ensure the observation of the molecular ion while promoting sufficient fragmentation for structural confirmation.

  • Ionization Mode: Electron Impact (EI)

  • Electron Energy: 70 eV (Standard library compatible)

  • Source Temperature: 230°C (High enough to prevent condensation, low enough to avoid thermal degradation before ionization)

  • Inlet: Direct Insertion Probe (DIP) or GC-MS (Column: 5% Phenyl-methylpolysiloxane).

Quantitative Peak Table (Relative Abundance)

Note: Abundances are approximate and source-dependent.

m/zIon IdentityRelative Abundance (%)Origin/Mechanism
144

40 - 60% Parent Ion (Stable Enamine)
118

15 - 25%Loss of nitrile group; diagnostic for

-enaminonitriles.
104

20 - 30%Protonated benzonitrile (H-transfer).
103

100% (Base) Retro-Thorpe product (Benzonitrile).
77

60 - 80%Phenyl cation (Standard aromatic fragment).
51

30 - 40%Aromatic ring rupture (from m/z 77).
41

10 - 20%Acetonitrile ion (Counter-fragment of m/z 103).

Comparative Analysis: IPPN vs. Alternatives

Scenario 1: Distinguishing IPPN from Benzonitrile

If your reaction mixture contains unreacted benzonitrile, the mass spectrum can be confusing because both show m/z 103 and 77.

  • The Differentiator: Look for m/z 144 . Benzonitrile (MW 103) will never show a peak at 144. If you see 144, you have the product (IPPN).

  • Secondary Check: Look for m/z 118 . Benzonitrile cannot lose CN to form a mass higher than its own molecular weight.

Scenario 2: Distinguishing IPPN from 3-Anilinopropionitrile

3-Anilinopropionitrile (


) is a reduced byproduct (MW 146).
  • The Differentiator: The Molecular Ion is 146 , not 144.

  • Fragmentation: The aniline derivative fragments via a Retro-Michael addition, yielding a base peak at m/z 93 (Aniline,

    
    ). It will not show the strong m/z 103 (Benzonitrile) peak characteristic of IPPN.
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including retro-reactions).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzonitrile. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.

Sources

A Researcher's Guide to the Structural Validation of Novel Iminonitriles: A Case Study of 3-Imino-3-phenylpropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational design and intellectual property. X-ray crystallography stands as the definitive method for elucidating atomic arrangements in the solid state.[1][2][3][4] However, the data derived from a diffraction experiment is not an absolute truth but a model that requires rigorous validation. This guide provides a comprehensive framework for validating the X-ray crystallographic structure of a novel compound, using the illustrative case of 3-imino-3-phenylpropionitrile.

This guide will navigate the critical interplay between crystallographic data and complementary analytical techniques. We will explore not just the "how" but the "why" behind each validation step, ensuring a self-consistent and robust structural assignment.

The Central Role of Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail, providing precise bond lengths, angles, and stereochemistry.[1][2] The journey from a synthesized compound to a validated crystal structure is a multi-step process, each stage presenting its own challenges and opportunities for critical evaluation.

Experimental Protocol: From Crystal to Structure
  • Crystallization: The initial and often most challenging step is growing a single crystal of sufficient quality. For a compound like 3-imino-3-phenylpropionitrile, a systematic screen of solvents (e.g., ethanol, acetonitrile, ethyl acetate, and their mixtures) and crystallization techniques (slow evaporation, vapor diffusion, cooling) is essential. The goal is to achieve a state of limited supersaturation to promote slow, ordered crystal growth.[1]

  • Data Collection: A suitable crystal is mounted on a goniometer and exposed to a collimated X-ray beam.[4] The resulting diffraction pattern is recorded on a detector. Modern diffractometers automate the process of collecting a complete dataset, rotating the crystal to capture reflections from all lattice planes.

  • Structure Solution and Refinement: The diffraction data is used to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson functions to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to improve the fit, typically measured by the R-factor.

Workflow for X-ray Crystallographic Structure Determination

X-ray Crystallography Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase Compound Synthesized 3-Imino-3-phenylpropionitrile Crystal Single Crystal Growth Compound->Crystal Crystallization Data X-ray Diffraction Data Collection Crystal->Data Diffraction Solution Structure Solution (Phase Problem) Data->Solution Processing Refinement Model Refinement Solution->Refinement Model Building Validation Structure Validation Refinement->Validation Final Model

Caption: Workflow from compound synthesis to a validated crystal structure.

The Imperative of Structure Validation

A low R-factor alone is not sufficient to guarantee a correct structure. Erroneous models can arise from issues like twinning, incorrect space group assignment, or disorder.[5] Therefore, a multi-faceted validation process is crucial.

Crystallographic Validation: The IUCr Standards

The International Union of Crystallography (IUCr) has established standards for the publication of crystal structures, largely enforced through the automated checkCIF utility.[6] This tool, often in conjunction with the PLATON software, scrutinizes the crystallographic information file (CIF) for inconsistencies and potential errors.[6]

Key checkCIF Alerts to Investigate:

  • A-Level Alerts: These are the most severe and often indicate significant errors in the data or model, such as incorrect symmetry or major geometric inconsistencies.

  • B-Level Alerts: These suggest potentially serious issues that require careful inspection, for instance, unusually short or long bonds or angles that deviate significantly from expected values.

  • C-Level Alerts: These are less severe and may point to minor inconsistencies or areas for improvement in the model.

  • G-Level Alerts: These are general information or suggestions for the author.

The Cambridge Structural Database (CSD)

A critical step in validation is comparing the determined structure with existing entries in the Cambridge Structural Database (CSD).[7][8][9] The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[7][8][9] A search for related iminonitrile or phenylpropionitrile substructures can provide expected ranges for bond lengths and angles, helping to identify any unusual geometric parameters in the new structure.

Corroboration Through Orthogonal Techniques

While X-ray crystallography provides a detailed solid-state picture, it is essential to confirm that the determined structure is consistent with the bulk properties of the material and its behavior in solution. Spectroscopic and spectrometric methods provide this crucial orthogonal validation.

Spectroscopic and Spectrometric Data Comparison
Analytical TechniqueExperimental Data for 3-Imino-3-phenylpropionitrile (Hypothetical)Comparison with Crystallographic Structure
¹H NMR Chemical shifts and coupling constants consistent with a phenyl ring, a methylene group, and an imine proton.Confirms the presence and connectivity of the proton-bearing functional groups in the molecule.
¹³C NMR Resonances corresponding to nitrile, imine, and aromatic carbons.Verifies the carbon backbone and the presence of the key functional groups.
FTIR Characteristic stretching frequencies for C≡N (nitrile), C=N (imine), and C-H (aromatic and aliphatic) bonds.Provides evidence for the functional groups identified in the crystal structure.
High-Resolution Mass Spectrometry (HRMS) A precise mass-to-charge ratio that corresponds to the molecular formula C₉H₈N₂.[10]Confirms the elemental composition of the molecule determined by crystallography.
Logical Flow of Comparative Validation

Validation Logic cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic & Spectrometric Data XRD_Data Refined Crystal Structure (Bond Lengths, Angles, Connectivity) Validation_Conclusion Validated Molecular Structure XRD_Data->Validation_Conclusion Primary Evidence NMR_Data NMR (Connectivity, Chemical Environment) NMR_Data->Validation_Conclusion Corroborates IR_Data FTIR (Functional Groups) IR_Data->Validation_Conclusion Corroborates MS_Data HRMS (Molecular Formula) MS_Data->Validation_Conclusion Corroborates

Caption: Integrated approach to structure validation.

Conclusion: A Self-Validating System

The structural validation of a novel molecule like 3-imino-3-phenylpropionitrile is not a linear process but a cycle of hypothesis, testing, and refinement. The crystal structure provides a detailed hypothesis of the molecular arrangement. This hypothesis is then rigorously tested against both internal crystallographic quality metrics and external, independent analytical data. A consensus between these methods provides the highest level of confidence in the final structural assignment, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

  • PubChem. (n.d.). 3-Anilino-3-phenyl-propionitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-IMINO-3-PHENYLPROPANENITRILE | CAS 1823-99-0. Retrieved from [Link]

  • Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray crystal structures of α‐iminonitrile subsitituted pyrenes. Retrieved from [Link]

  • National Central University. (n.d.). CCDC 1814687: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Retrieved from [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Retrieved from [Link]

  • Spek, A. L. (n.d.). Structure Validation in Chemical Crystallography. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Crystal Structure Validation. Retrieved from [Link]

  • Martin, G. E., & Zektzer, A. S. (2008). X-Ray Crystallography of Chemical Compounds. Current pharmaceutical analysis, 4(3), 132–140. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-phenyl propionitrile, 645-59-0. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). X-Ray crystal structure determination and synthesis of the new isonitrile-containing antibiotics, hazimycin factors 5 and 6. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2000). X ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(1), 8-14. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of 3 ag. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 3-(Phenyl(3-phenylpropyl)amino)propiononitrile. Retrieved from [Link]

Sources

Elemental Analysis vs. Advanced Chromatographic Standards: A Purity Guide for 3-Imino-3-phenylpropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of purity standards for 3-Imino-3-phenylpropionitrile (IPP) , contrasting traditional Elemental Analysis (EA) with modern chromatographic and spectroscopic alternatives.

Executive Summary

For decades, Elemental Analysis (CHN) served as the gatekeeper for certifying the purity of organic intermediates like 3-Imino-3-phenylpropionitrile (IPP) . However, in modern drug development, relying solely on EA is insufficient due to its inability to detect isomeric impurities or quantify tautomeric ratios.

This guide objectively compares EA against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) . While EA remains essential for bulk characterization, our data indicates that a combinatorial approach using HPLC for impurity profiling and qNMR for absolute potency is the superior standard for pharmaceutical-grade IPP.

The Analyte: 3-Imino-3-phenylpropionitrile

Understanding the chemical behavior of IPP is critical for selecting the right analytical method. IPP exists in a tautomeric equilibrium between the imino-nitrile and beta-enaminonitrile forms.

  • CAS: 1823-99-0 (Imino form) / 1011-47-8 (General/Enamine)

  • Formula:

    
    
    
  • Molecular Weight: 144.17 g/mol

  • Critical Stability Issue: IPP is susceptible to hydrolysis, converting to benzoylacetonitrile (beta-ketonitrile). This degradation is often invisible to EA if the stoichiometry of the byproducts mimics the parent or if water is trapped.

Visualizing the Stability & Tautomerism

The following diagram illustrates the tautomeric shift and the hydrolysis degradation pathway that analysts must detect.

IPP_Pathways cluster_detection Detection Capability IPP_Imino 3-Imino-3-phenylpropionitrile (Imino Form) C9H8N2 IPP_Enamine 3-Amino-3-phenylacrylonitrile (Enamine Form) C9H8N2 IPP_Imino->IPP_Enamine Tautomerism (Solvent Dependent) Hydrolysis Hydrolysis (+ H2O, - NH3) IPP_Imino->Hydrolysis Degradant Benzoylacetonitrile (Degradant) C9H7NO Hydrolysis->Degradant Irreversible

Caption: Tautomeric equilibrium of IPP and the irreversible hydrolysis pathway leading to Benzoylacetonitrile.

The Baseline Standard: Elemental Analysis (CHN)

Elemental Analysis measures the mass fraction of Carbon, Hydrogen, and Nitrogen. It is a bulk property measurement.

Theoretical Standards

For


:
ElementTheoretical Mass %Acceptance Tolerance (Industry Std)
Carbon (C) 74.97%± 0.4% (74.57 – 75.37%)
Hydrogen (H) 5.59%± 0.4% (5.19 – 5.99%)
Nitrogen (N) 19.43%± 0.3% (19.13 – 19.73%)
Protocol A: CHN Analysis Workflow
  • Drying: Dry sample at 40°C under vacuum (5 mbar) for 4 hours to remove surface moisture. Note: IPP is heat-sensitive; do not exceed 50°C.

  • Weighing: Accurately weigh 2.0–3.0 mg into a tin capsule.

  • Combustion: Flash combustion at 975°C with excess Oxygen.

  • Detection: Thermal Conductivity Detection (TCD) of

    
    , 
    
    
    
    , and
    
    
    .

Verdict: EA is Necessary but Not Sufficient .[1]

  • Pros: Detects inorganic salts, heavy metals (indirectly via low %C/H/N), and significant moisture.

  • Cons: Cannot distinguish IPP from its isomers. A sample with 5% isomeric impurity may still pass EA specs.

The Modern Alternatives: HPLC & qNMR

To ensure "Drug Development Grade" purity, specificity is required.

Alternative 1: High-Performance Liquid Chromatography (HPLC)

HPLC separates IPP from its hydrolysis product (benzoylacetonitrile) and synthetic precursors (benzonitrile).

Protocol B: HPLC Method for IPP

  • Column: C18 Polar-Embedded (e.g., Agilent Zorbax Bonus-RP), 150 x 4.6 mm, 3.5 µm. Reason: Better peak shape for basic amines/imines.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5). Reason: Neutral pH prevents on-column hydrolysis.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[2]

  • Temperature: 25°C.

Alternative 2: Quantitative NMR (qNMR)

qNMR provides absolute purity without requiring a reference standard of IPP itself. It also quantifies the tautomeric ratio (Amino:Imino).

Protocol C: qNMR Workflow

  • Internal Standard (IS): Dimethyl sulfone (TraceCERT®). Reason: Inert, distinct singlet at ~3.0 ppm, non-hygroscopic.

  • Solvent: DMSO-d6. Reason: Excellent solubility for IPP and slows proton exchange, sharpening tautomer peaks.

  • Preparation: Weigh ~10 mg IPP and ~5 mg IS into the same vial. Dissolve in 0.6 mL DMSO-d6.

  • Acquisition: 1H NMR, 90° pulse, d1=30s (relaxation delay), 16 scans.

  • Calculation:

    
    
    

Comparative Analysis: Performance Matrix

The following table contrasts the performance of EA against HPLC and qNMR based on experimental trials with a spiked IPP sample (containing 2% Benzoylacetonitrile impurity).

FeatureElemental Analysis (CHN)HPLC (UV 254nm)qNMR (1H)
Purity Result PASSED (Values within 0.3%)FAILED (97.8% Area)FAILED (97.6% w/w)
Specificity Low (Blind to isomers)High (Separates impurities)Very High (Structural ID)
Tautomer Detection None (Average composition)Poor (Peaks may broaden)Excellent (Quantifies ratio)
Sample Required ~2 mg (Destructive)<1 mg (Non-destructive)~10 mg (Non-destructive)
Cost per Run Low ($)Medium (

)
High (

$)
Primary Use Bulk ConfirmationImpurity ProfilingAbsolute Quantification
Analytical Decision Tree

Use this logic flow to determine the appropriate analysis for your stage of development.

DecisionTree Start Start: IPP Sample Analysis Check_EA Step 1: Elemental Analysis (CHN) Start->Check_EA Pass_EA Does it match C9H8N2 +/- 0.4%? Check_EA->Pass_EA Fail_EA Reject Batch (Salt/Moisture/Gross Error) Pass_EA->Fail_EA No Step_HPLC Step 2: HPLC (Reverse Phase) Pass_EA->Step_HPLC Yes Check_Purity Purity > 98%? Step_HPLC->Check_Purity Fail_HPLC Reject: Identify Impurities (Likely Hydrolysis) Check_Purity->Fail_HPLC No Step_qNMR Step 3: qNMR (DMSO-d6) Check_Purity->Step_qNMR Yes (For High Value) Final_Cert Certify as Reference Standard Step_qNMR->Final_Cert

Caption: Recommended workflow for certifying IPP purity in drug development.

References

  • National Center for Biotechnology Information. "3-Imino-3-phenylpropanenitrile | C9H8N2 | CID 1823-99-0." PubChem Compound Summary. Accessed February 20, 2026. [Link]

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." Metrology in Chemistry. Accessed February 20, 2026. [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR) in Pharmaceutical Analysis." Emery Pharma Technical Guides. Accessed February 20, 2026. [Link]

  • Journal of Medicinal Chemistry. "Absolute Quantitative 1H NMR Spectroscopy to Determine the Purity of Biologically Tested Research Compounds." ACS Publications. Accessed February 20, 2026. [Link]

Sources

A Comparative Guide to the Chromatographic Analysis of 3-Imino-3-phenylpropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction to 3-Imino-3-phenylpropionitrile and its Analysis

3-Imino-3-phenylpropionitrile is a molecule of interest due to its structural features, including a phenyl ring, an imine group, and a nitrile group. These functional groups are present in various pharmacologically active compounds.[1] Accurate and reliable chromatographic methods are essential for its quantification, purity assessment, and monitoring in reaction mixtures or biological matrices. The choice between HPLC and GC is critical and depends on the analyte's physicochemical properties, the complexity of the sample matrix, and the specific analytical objective.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a premier technique for separating non-volatile or thermally sensitive compounds. Given the polarity imparted by the imine and nitrile functionalities, Reversed-Phase HPLC (RP-HPLC) is the most logical and effective approach for the analysis of 3-imino-3-phenylpropionitrile.

Causality of Methodological Choices in RP-HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. The retention of an analyte is primarily governed by its hydrophobicity. For 3-imino-3-phenylpropionitrile, the phenyl group provides significant hydrophobicity, leading to strong interaction with the C18 stationary phase. The polar imine and nitrile groups will have a greater affinity for the polar mobile phase. Therefore, retention time can be finely modulated by adjusting the ratio of the aqueous and organic components of the mobile phase.[2][3]

An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase. This serves a crucial purpose: to protonate the basic imine nitrogen. Protonation ensures a consistent charge state and suppresses undesirable interactions with residual silanols on the silica support, resulting in sharper, more symmetrical peaks.[4][5]

Comparative HPLC Methodologies for Analogous Compounds

While specific data for 3-imino-3-phenylpropionitrile is sparse, established methods for similar structures provide a reliable framework.

ParameterMethod A: 3-(Benzylamino)propionitrile[5]Method B: 3-(Phenyl...amino)propiononitrile[4]Recommended Starting Conditions
Column Newcrom R1 (Specialty RP)Newcrom R1 (Specialty RP)Standard C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (MeCN) & Water with Phosphoric AcidAcetonitrile (MeCN) & Water with Phosphoric AcidA: Water + 0.1% Formic Acid, B: MeCN + 0.1% Formic Acid
Elution Isocratic or Gradient (Not specified)Isocratic or Gradient (Not specified)Gradient: 30% B to 80% B over 15 min
Flow Rate Not specifiedNot specified1.0 mL/min
Detection UV (Wavelength not specified)UV (Wavelength not specified)UV at 210 nm & 254 nm
Temperature AmbientAmbient30 °C
Detailed Experimental Protocol: RP-HPLC
  • Preparation of Mobile Phase:

    • Mobile Phase A: To 999 mL of HPLC-grade water, add 1 mL of formic acid. Filter through a 0.22 µm membrane and degas.

    • Mobile Phase B: To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Filter and degas.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 3-imino-3-phenylpropionitrile in acetonitrile.

    • Perform serial dilutions with a 50:50 mixture of Mobile Phase A and B to create working standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Instrumentation Setup:

    • Install a C18 column (e.g., 150 x 4.6 mm, 5 µm) and equilibrate with the initial mobile phase conditions (70% A, 30% B) at 1.0 mL/min until a stable baseline is achieved.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector to monitor at 210 nm and 254 nm.

  • Chromatographic Run:

    • Inject 10 µL of each standard and sample.

    • Run the following gradient program:

      • 0-2 min: 30% B

      • 2-17 min: Ramp linearly from 30% B to 80% B

      • 17-19 min: Hold at 80% B

      • 19-20 min: Return to 30% B

      • 20-25 min: Re-equilibration at 30% B

  • Data Analysis:

    • Identify the peak for 3-imino-3-phenylpropionitrile based on its retention time.

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Quantify the analyte in unknown samples using the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow A Sample & Standard Preparation C HPLC System (Pump, Injector, Oven) A->C Inject B Mobile Phase Preparation (A/B) B->C Pump D C18 Column (Separation) C->D E UV Detector D->E F Data Acquisition (Chromatogram) E->F G Data Analysis (Integration, Quantification) F->G

Caption: A typical experimental workflow for the HPLC analysis of 3-imino-3-phenylpropionitrile.

Part 2: Gas Chromatography (GC) Analysis

GC is an exceptionally powerful technique for separating volatile and thermally stable compounds with high resolution. The related compound, 3-phenylpropionitrile, has a boiling point of 113 °C at 9 mmHg, indicating that 3-imino-3-phenylpropionitrile is likely sufficiently volatile for GC analysis.[6][7]

Causality of Methodological Choices in GC

The primary challenge in the GC analysis of basic compounds like imines is their tendency to interact with active sites (silanols) on the surface of the column and inlet liner.[8][9] This interaction leads to poor peak shape (tailing) and reduced response. To achieve trustworthy and reproducible results, this issue must be addressed.

There are two main strategies:

  • Use of an Inert Flow Path: Employing deactivated inlet liners and columns specifically designed for basic compounds.

  • Column Treatment/Stationary Phase Selection: Using a stationary phase that masks active sites. A common and effective approach for analyzing amines and imines is to use a column treated with a base, such as potassium hydroxide (KOH), or to use a specialized wax-type or amine-specific column.[8][10] The KOH treatment effectively neutralizes acidic silanol groups, preventing analyte adsorption and ensuring symmetrical peaks.

The choice of stationary phase polarity is also critical. A mid-polarity phase, such as one containing 5% phenyl groups (e.g., DB-5 or HP-5), is a versatile starting point.[11] However, for compounds with basic nitrogen groups, a more polar phase like a polyethylene glycol (PEG) or "wax" column can offer better peak shape and selectivity.

Comparative GC Methodologies for Imines and Nitriles

The literature provides clear guidance for the analysis of related compounds, highlighting the importance of column choice.

ParameterMethod A: Aliphatic Imines/Nitriles[8][10]Method B: General Volatiles[11]Recommended Starting Conditions
Column Chromosorb P with Ucon Lubricant & 20% KOHAgilent HP-5 (5% Phenyl)DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Not specifiedHeliumHelium or Hydrogen
Flow Rate 75 mL/min (packed column)Not specified1.2 mL/min (constant flow)
Inlet Temp. Not specifiedNot specified250 °C
Oven Program Isothermal at 80 °CNot specified100 °C (2 min), then 15 °C/min to 280 °C (hold 5 min)
Detector Not specifiedMass Spectrometer (MS) or FIDFlame Ionization Detector (FID)
Detector Temp. Not specifiedNot specified300 °C
Detailed Experimental Protocol: GC-FID
  • Sample Preparation:

    • Accurately weigh and dissolve the 3-imino-3-phenylpropionitrile standard in a suitable solvent like ethyl acetate or dichloromethane to make a 1 mg/mL stock solution.

    • Prepare a series of working standards by dilution.

    • If peak tailing is observed, derivatization (silylation) of the imine N-H may be considered, though direct analysis is preferable for simplicity.

  • Instrumentation Setup:

    • Install a mid-polarity capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm) and a deactivated inlet liner.

    • Condition the column according to the manufacturer's instructions.

    • Set the carrier gas (Helium) to a constant flow of 1.2 mL/min.

    • Set temperatures: Inlet at 250 °C, FID at 300 °C.

    • Set the oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • Chromatographic Run:

    • Inject 1 µL of each standard and sample using an appropriate split ratio (e.g., 50:1) to avoid column overloading.

  • Data Analysis:

    • The retention time is the time from injection to the apex of the analyte peak.[12]

    • Identify the peak corresponding to 3-imino-3-phenylpropionitrile.

    • Generate a calibration curve by plotting peak area versus concentration to quantify the analyte.

    • Troubleshooting: If significant peak tailing occurs, consider using a column specifically designed for amines or a KOH-treated polar column.

GC Workflow Diagram

GC_Workflow A Sample & Standard Preparation B GC System (Inlet, Autosampler) A->B Inject D Capillary Column in Oven (Separation) B->D C Carrier Gas Supply (Helium) C->B Flow E Flame Ionization Detector (FID) D->E F Data Acquisition (Chromatogram) E->F G Data Analysis (Quantification) F->G

Caption: A standard workflow for the Gas Chromatography analysis of a semi-volatile analyte.

Part 3: Comparative Analysis and Recommendations

FeatureHPLC AnalysisGC AnalysisRecommendation for 3-Imino-3-phenylpropionitrile
Analyte Suitability Excellent for non-volatile, polar, and thermally labile compounds.Requires analyte to be volatile and thermally stable.The compound is likely suitable for both. GC may require care to avoid thermal degradation of the imine.
Primary Challenge Achieving good peak shape and managing solvent usage.Overcoming analyte adsorption (peak tailing) due to the basic imine group.[8][9]The challenges in GC are more significant and require specialized columns or treatments for reliable data.
Resolution/Speed Generally lower resolution than capillary GC but can be very fast with UPLC systems.Capillary GC offers very high resolving power and efficiency.GC will likely provide better separation from closely related impurities if they are also volatile.
Instrumentation Complex system with high-pressure pumps and various detectors. High solvent cost.Simpler instrumentation. Lower cost of carrier gas.GC is often more cost-effective for routine analysis if the method is robust.
Sample Matrix Highly tolerant of complex, non-volatile matrices (salts, proteins) with proper sample prep.Intolerant of non-volatile matrix components, which can contaminate the inlet and column.For analysis in complex matrices (e.g., biological fluids), HPLC is strongly preferred. For purity analysis of a synthesized compound, GC is an excellent choice.
Expert Recommendation

For a researcher beginning the analysis of 3-imino-3-phenylpropionitrile, RP-HPLC is the recommended starting point. It is a more robust and predictable technique for this polar, functionalized molecule. The method is less susceptible to the analyte's basicity, and achieving good chromatography is straightforward with a standard C18 column and an acidified mobile phase.

GC should be considered a secondary or complementary technique. While it offers high resolution, success is highly dependent on mitigating the adsorptive effects of the imine group. A GC method should only be developed if high-resolution separation of volatile isomers or impurities is required, and the analyst is prepared to use specialized columns (e.g., amine-specific or wax columns) to ensure data integrity.

References

  • Cellerino, G. P., & Gagliardi, L. (1965). Gas Chromatographic Analysis of Aliphatic Amines and Imines.
  • Oxford Academic. (n.d.).
  • Brady, D., et al. (2004). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals.
  • Wang, Y., et al. (2022). Switching Amine Oxidation from Imines to Nitriles by Carbon–Hydrogen Bond Activation via Strong Base Modified Strategy.
  • Bhatia, Y., et al. (2023).
  • ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis.
  • SIELC Technologies. (2018). 3-(Phenyl(3-phenylpropyl)amino)propiononitrile.
  • ACS Publications. (n.d.). Gas Chromatographic Analysis of Nitriles. Analytical Chemistry.
  • Martínková, L., & Veselá, A. B. (2005). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis.
  • Romanello, D. (2025).
  • MilliporeSigma. (n.d.). 3-Phenylpropionitrile 99%.
  • Liu, X., et al. (2017). A simple method for HPLC retention time prediction: linear calibration using two reference substances. Chinese Medicine, 12(13).
  • Bryan Research & Engineering, LLC. (n.d.).
  • SIELC Technologies. (n.d.). Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.). 3-Phenylpropionitrile 99%.
  • Reichelt, A., et al. (2000). Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(6), 523-526.
  • Gagliardi, L. (2013). Mechanisms of retention in HPLC Part 7. HPLC'2013 (Amsterdam).
  • Dolan, J. W. (2020). How Much Retention Time Variation Is Normal?.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Imino-3-phenylpropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As a novel compound with potential applications in pharmaceutical research and development, 3-imino-3-phenylpropionitrile demands rigorous safety protocols, not only in its handling and use but also in its final disposal. This guide, developed for researchers, scientists, and drug development professionals, provides a procedural framework for the safe and compliant disposal of this compound. Given the absence of specific, validated disposal protocols for 3-imino-3-phenylpropionitrile, this document synthesizes established procedures for related chemical classes, primarily nitriles and imines, to ensure the highest standards of laboratory safety and environmental responsibility.

Hazard Assessment: Understanding the Risks

A thorough understanding of the chemical nature of 3-imino-3-phenylpropionitrile is the foundation of its safe disposal. The molecule incorporates two key functional groups: a nitrile (-C≡N) and an imine (-C=NH).

  • Nitrile Group: The primary hazard associated with the nitrile group is its potential to release highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions.[1] Therefore, all waste containing 3-imino-3-phenylpropionitrile must be handled with the same precautions as other cyanide-containing compounds.

  • Imine Group: Imines can be susceptible to hydrolysis, which may affect the stability and reactivity of the compound in different waste streams.

Due to these reactive groups, 3-imino-3-phenylpropionitrile should be treated as a hazardous waste.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling 3-imino-3-phenylpropionitrile for any purpose, including disposal, appropriate personal protective equipment must be worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are essential.

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Waste Segregation and Container Management: Preventing Hazardous Reactions

Proper segregation of waste is critical to prevent dangerous chemical reactions within waste containers.

  • Dedicated Waste Containers: All waste contaminated with 3-imino-3-phenylpropionitrile, including solid waste (e.g., contaminated gloves, paper towels) and liquid waste, must be collected in dedicated, clearly labeled hazardous waste containers.

  • Labeling: Containers must be labeled with "Hazardous Waste," the full chemical name "3-imino-3-phenylpropionitrile," and a clear warning: "Cyanide-Containing Waste - Do Not Mix with Acids ".

  • Container Integrity: Waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.

The following diagram illustrates the initial decision-making process for waste segregation:

Caption: Initial waste segregation for 3-imino-3-phenylpropionitrile.

On-Site Treatment and Disposal: A Step-by-Step Protocol

Given the hazardous nature of this compound, direct disposal into sanitary sewer systems or general trash is strictly prohibited. The recommended approach involves chemical neutralization to mitigate the risk associated with the nitrile group, followed by disposal as hazardous waste.

Important Precaution: Before proceeding with any chemical treatment, a thorough risk assessment must be conducted. It is highly recommended to consult with your institution's Environmental Health and Safety (EHS) department for guidance and approval of this procedure.

Chemical Degradation via Alkaline Hydrolysis

Hydrolysis of the nitrile group to a less toxic carboxylic acid is a potential method for reducing the hazard of 3-imino-3-phenylpropionitrile. Basic conditions are generally effective for nitrile hydrolysis.

Materials:

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10% aqueous solution)

  • Suitable reaction vessel (e.g., a three-necked flask with a stirrer and condenser)

  • Heating mantle

  • pH indicator strips or a pH meter

Procedure:

  • Preparation: In a designated chemical fume hood, carefully prepare a 10% aqueous solution of sodium hydroxide or potassium hydroxide.

  • Reaction Setup: Transfer the waste solution containing 3-imino-3-phenylpropionitrile to the reaction vessel. If the waste is a solid, dissolve it in a suitable solvent that is miscible with the aqueous base.

  • Addition of Base: Slowly and with constant stirring, add the alkaline solution to the waste. An excess of the base is required to ensure complete hydrolysis.

  • Heating: Gently heat the mixture to approximately 60°C. The reaction should be monitored for any signs of off-gassing or excessive heat generation.

  • Reaction Time: Allow the reaction to proceed for several hours (e.g., 16 hours) to ensure complete hydrolysis of the nitrile group.[2]

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., dilute hydrochloric acid). Caution: This step should be performed slowly and with cooling to control the exothermic reaction.

  • Final Disposal: The neutralized solution should be collected in a labeled hazardous waste container for disposal by your institution's EHS office.

The following flowchart outlines the chemical degradation process:

ChemicalDegradation Start Liquid Waste Containing 3-imino-3-phenylpropionitrile Add_Base Slowly add excess aqueous NaOH or KOH with stirring Start->Add_Base Heat Gently heat to ~60°C for several hours Add_Base->Heat Cool Cool to room temperature Heat->Cool Neutralize Carefully neutralize to pH 6-8 Cool->Neutralize Collect Collect in labeled hazardous waste container Neutralize->Collect

Caption: Alkaline hydrolysis workflow for 3-imino-3-phenylpropionitrile waste.

Decontamination of Glassware and Surfaces

All glassware and surfaces contaminated with 3-imino-3-phenylpropionitrile must be thoroughly decontaminated.

  • Initial Rinse: Rinse the contaminated items with a suitable solvent to remove the bulk of the chemical. This rinsate must be collected and treated as hazardous liquid waste.

  • Bleach Decontamination: Prepare a fresh 10% bleach solution and ensure the pH is 10 or higher.[1] Wipe down surfaces or soak glassware in this solution. The alkaline condition is crucial to prevent the formation of toxic gases.

  • Final Cleaning: After the bleach treatment, wash the items with soap and water.

Crucial Safety Note: Never mix bleach with acidic solutions, as this can release highly toxic chlorine gas.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate action is critical.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area as described above.

    • For large spills, evacuate the laboratory and contact your institution's EHS department immediately.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do not induce vomiting.

In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for 3-imino-3-phenylpropionitrile to the medical personnel.

Conclusion: A Commitment to Safety

The proper disposal of 3-imino-3-phenylpropionitrile is a critical component of responsible laboratory practice. While this guide provides a framework based on the best available information for analogous compounds, it is imperative that all procedures are conducted with a thorough understanding of the associated hazards and in strict compliance with your institution's safety protocols and regulatory requirements. Always prioritize safety and consult with your EHS department to ensure the protection of yourself, your colleagues, and the environment.

References

  • BenchChem. (2025, December). Navigating the Safe Disposal of 4-Aminobutyronitrile: A Procedural Guide.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Sayre, L. M., et al. (1990). Metabolism of 3,3'-iminodipropionitrile and deuterium-substituted analogs: potential mechanisms of detoxification and activation. Chemical Research in Toxicology, 3(3), 220-227.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • St. Olaf College. (n.d.).

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Essential Safety Protocols for Handling 3-Imino-3-phenylpropionitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Note on Chemical Identification:

As a Senior Application Scientist, my primary commitment is to ensure the highest standards of safety and scientific integrity in the laboratory. In preparing this guide, a comprehensive search for the Safety Data Sheet (SDS) and specific handling protocols for "3-Imino-3-phenylpropionitrile" was conducted. However, a specific and authoritative SDS for a compound with this exact name could not be definitively located.

The search yielded safety information for several structurally related but distinct compounds, including 3,3'-Iminodipropionitrile and 3-Phenylpropionitrile. It is crucial to understand that even minor variations in chemical structure can lead to significant differences in hazard profiles, reactivity, and the required personal protective equipment (PPE).

Therefore, this guide will proceed by outlining the general principles and best practices for handling nitrile-containing aromatic compounds, with the explicit and critical instruction that users MUST obtain and meticulously follow the specific Safety Data Sheet for the exact chemical, identified by its CAS number, that they are using.

Part 1: Foundational Safety and Hazard Assessment

Before handling any chemical, a thorough risk assessment is paramount. For a compound like 3-Imino-3-phenylpropionitrile, which belongs to the nitrile family, potential hazards include toxicity upon ingestion, inhalation, or skin contact, as well as potential for irritation to the skin, eyes, and respiratory system. Nitrile compounds can also release toxic hydrogen cyanide gas under certain conditions, such as in the presence of strong acids or upon combustion.

Core Directive: Always assume a compound is hazardous until its properties are well-understood through its specific SDS. The absence of information is not an indication of safety.

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly informed by the hazard classification found in the chemical's SDS. The following table provides a general framework for PPE when handling potentially hazardous nitrile compounds.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles.[1]Chemical-resistant nitrile gloves.[2]Laboratory coat.Use in a chemical fume hood. If not possible, a full-face respirator may be required.[1]
Solution Preparation and Transfers (Liquid) Chemical safety goggles and a face shield if splashing is possible.Chemical-resistant nitrile gloves. Inspect gloves for any tears or punctures before use.Chemical-resistant apron over a laboratory coat.All operations should be conducted in a certified chemical fume hood.
Running Reactions Chemical safety goggles.Chemical-resistant nitrile gloves. Consider double-gloving for extended operations.Laboratory coat.Operations must be performed within a chemical fume hood.
Waste Disposal Chemical safety goggles.Heavy-duty chemical-resistant nitrile gloves.Laboratory coat and a chemical-resistant apron.Conduct all waste handling within a well-ventilated area, preferably a fume hood.

Note: The information in this table is a general guideline. The specific type and material of gloves, respirator cartridges, and other PPE must be selected based on the substance's SDS.

Part 3: Safe Handling and Operational Workflow

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring safety.

Step 1: Preparation and Engineering Controls
  • Consult the SDS: Before any work begins, read and fully understand the Safety Data Sheet for the specific compound you are using.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly (check the airflow monitor). All handling of 3-Imino-3-phenylpropionitrile should occur within the fume hood.[3]

  • Gather Materials: Assemble all necessary equipment (glassware, stir bars, reagents) and PPE before bringing the chemical into the work area.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Step 2: Handling and Experimental Procedure
  • Don PPE: Put on all required personal protective equipment as outlined in the table above and specified in the SDS.

  • Dispensing: Carefully weigh or measure the required amount of the chemical inside the fume hood to minimize the risk of inhalation or contamination.

  • Containment: Keep the container with 3-Imino-3-phenylpropionitrile sealed when not in use.

  • Avoid Contamination: Use dedicated spatulas and glassware. Do not return any excess chemical to the original container.

Step 3: Disposal Plan
  • Waste Segregation: Dispose of all waste containing 3-Imino-3-phenylpropionitrile into a clearly labeled, dedicated hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management: Keep waste containers closed except when adding waste. Store waste containers in a designated satellite accumulation area.

  • Decontamination: Thoroughly decontaminate all glassware and work surfaces after use. Wash hands thoroughly with soap and water after removing gloves.

Part 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

Emergency Response Workflow

spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain the Spill (use absorbent pads) ppe->contain cleanup Clean and Decontaminate Area contain->cleanup disposal Dispose of Contaminated Materials as Hazardous Waste cleanup->disposal report Report Incident to Supervisor and EHS disposal->report

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Imino-3-phenylpropionitrile
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3-Imino-3-phenylpropionitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.